2-(Naphthalen-1-YL)propan-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJENPCEHYZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437461 | |
| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141983-61-1 | |
| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 2-(Naphthalen-1-YL)propan-2-amine"
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Naphthalen-1-yl)propan-2-amine
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a tertiary alkylamine with significant potential as a scaffold in medicinal chemistry and materials science. We present a robust two-stage synthetic pathway commencing from 1-bromonaphthalene, proceeding through a key tertiary alcohol intermediate, 2-(naphthalen-1-yl)propan-2-ol. The core transformation leverages the Ritter reaction, an efficient method for constructing sterically hindered amine centers. The guide offers in-depth, step-by-step protocols, mechanistic explanations for critical transformations, and a complete framework for the structural and purity verification of the final compound using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated approach to this valuable molecular entity.
Introduction and Strategic Overview
This compound is a primary amine characterized by a tertiary carbon atom bonded to both the nitrogen atom and a naphthalene ring system. The molecular formula is C₁₃H₁₅N, and the molecular weight is 185.26 g/mol .[1] The steric hindrance around the amine functional group makes its synthesis non-trivial via standard alkylation methods, which are often plagued by competing elimination reactions and low yields. Naphthalene-containing compounds are of high interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2][3] Therefore, a reliable synthesis of building blocks like this compound is of considerable value.
This guide outlines a synthetic strategy centered on the Ritter reaction . This powerful transformation enables the formation of a C-N bond at a tertiary carbon center by reacting a stable carbocation precursor with a nitrile.[4][5] Our strategy is logically designed in two primary stages:
-
Synthesis of the Tertiary Alcohol Precursor: Generation of 2-(naphthalen-1-yl)propan-2-ol from 1-bromonaphthalene via a Grignard reaction.
-
Formation of the Amine via the Ritter Reaction: Conversion of the tertiary alcohol into the target amine through an intermediate N-alkyl amide, followed by hydrolysis.
This approach is chosen for its efficiency, high yields, and adaptability, providing a clear and reproducible path to the target molecule.
Overall Synthetic Workflow
The multi-step synthesis is designed for clarity and reproducibility, ensuring high purity at each stage. The workflow progresses from commercially available starting materials to the final, characterized product.
Figure 1: Overall synthetic workflow from 1-bromonaphthalene to the target amine.
Synthesis Protocols: A Step-by-Step Guide
Stage 1: Synthesis of 2-(Naphthalen-1-yl)propan-2-ol
This stage involves the formation of a Grignard reagent from 1-bromonaphthalene, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to yield the tertiary alcohol precursor.[6]
Protocol:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine (as an initiator) in anhydrous tetrahydrofuran (THF).
-
In the dropping funnel, prepare a solution of 1-bromonaphthalene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 1-bromonaphthalene solution to the magnesium. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.
-
Once initiated, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C. A thick precipitate will form.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring the mixture over ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-(naphthalen-1-yl)propan-2-ol as a pure solid or viscous oil.
-
Stage 2: Synthesis of this compound
This stage employs the Ritter reaction, where the tertiary alcohol is converted to a stable carbocation in strong acid, which is then trapped by acetonitrile. The resulting N-substituted amide is subsequently hydrolyzed to yield the final primary amine.[7][8]
Protocol:
-
Ritter Reaction (Amide Formation):
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add acetonitrile (5.0 eq).
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (3.0 eq) to the acetonitrile while stirring. This step is highly exothermic.
-
Prepare a solution of 2-(naphthalen-1-yl)propan-2-ol (1.0 eq) in acetonitrile and add it dropwise to the cold acid-nitrile mixture.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice and neutralize carefully with a cold, concentrated sodium hydroxide (NaOH) solution until the pH is basic.
-
Extract the resulting N-(2-(naphthalen-1-yl)propan-2-yl)acetamide with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude amide is often of sufficient purity for the next step.
-
-
Amide Hydrolysis:
-
To the crude acetamide, add a solution of 20% aqueous NaOH and ethanol (1:1 v/v).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate (K₂CO₃), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or crystallization of its hydrochloride salt.
-
Mechanistic Insights: The Ritter Reaction
The success of this synthesis hinges on the Ritter reaction, which proceeds via the formation of a key nitrilium ion intermediate. The use of a strong, non-nucleophilic acid is critical for generating the necessary carbocation from the tertiary alcohol.
Figure 2: Mechanism of the Ritter reaction for the formation of the N-substituted amide intermediate.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data represent expected outcomes.
Data Summary
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.9-7.4 ppm (m, 7H, Naphthyl-H), ~1.7 ppm (s, 6H, 2 x CH₃), ~1.5 ppm (s, br, 2H, NH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~140-120 ppm (Naphthyl-C), ~55 ppm (Quaternary-C), ~30 ppm (CH₃) |
| IR | Wavenumber (cm⁻¹) | 3380-3300 (N-H stretch, 2 bands for primary amine), 3100-3000 (Aromatic C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1600-1450 (Aromatic C=C stretch), 1250-1020 (C-N stretch)[9][10] |
| Mass Spec. | m/z | 185.12 ([M]⁺, Molecular Ion), 170 ([M-CH₃]⁺, alpha-cleavage)[11] |
Detailed Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10-15 mg of the purified amine in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
For the ¹H spectrum, integrate the signals to confirm the proton ratios. The two methyl groups should appear as a sharp singlet, and the aromatic protons will present as a complex multiplet. The NH₂ protons often appear as a broad singlet which can exchange with D₂O.[10]
-
For the ¹³C spectrum, identify the quaternary carbon attached to the nitrogen and the two equivalent methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the spectrum using either a neat liquid film (if the product is an oil) between salt plates (NaCl or KBr) or as a KBr pellet (if a solid).
-
Identify the characteristic N-H stretching vibrations for a primary amine, which typically appear as a doublet in the 3300-3500 cm⁻¹ region.[9] Also, confirm the presence of aliphatic and aromatic C-H stretches and the C-N stretch.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Analyze using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
Confirm the molecular weight by identifying the molecular ion peak ([M]⁺ at m/z 185 for EI or [M+H]⁺ at m/z 186 for ESI).
-
Analyze the fragmentation pattern. The base peak is often the result of alpha-cleavage, leading to the loss of a methyl radical and the formation of a stable ion at m/z 170.[11]
-
References
- D. L. J. Clive, V. S. C. Yeh, M. J. L. Deau, Ruthenium-catalyzed Tertiary Amine Formation from Nitriles and Alcohols, J. Org. Chem., 2011, 76 (19), pp 8078–8084.
- Grokipedia, Ritter reaction.
-
Wikipedia, Ritter reaction. Available at: [Link]
-
Name-Reaction.com, Ritter reaction. Available at: [Link]
-
OpenOChem Learn, Ritter Reaction. Available at: [Link]
-
Organic Chemistry Portal, Nitrile synthesis. Available at: [Link]
- A. V. Stash, et al., A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile, Synthetic Communications, 2004, 34(1), 101-109.
-
RSC Publishing, Synthesis of unsymmetric tertiary amines via alcohol amination. Available at: [Link]
-
PubChem, 2-Naphthalen-1-ylpropan-2-ol. Available at: [Link]
-
Chemistry LibreTexts, Synthesis of Amines. Available at: [Link]
-
Doc Brown's Chemistry, Infrared spectrum of propan-2-amine. Available at: [Link]
-
Chemistry Steps, Alcohols to Amines. Available at: [Link]
-
ResearchGate, Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Available at: [Link]
-
NIST WebBook, 2-Naphthalenamine. Available at: [Link]
-
SpectraBase, (R)-2-(Naphthalen-1-yl-methyl)amino-3-phenyl-propan-1-ol - Optional[13C NMR]. Available at: [Link]
-
NIST WebBook, 2-Naphthalenamine IR Spectrum. Available at: [Link]
- Google Patents, Naphthalene alkylation process (WO1991015443A1).
- Google Patents, Naphthalene alkylation process (US5034563A).
-
ResearchGate, Alkylation of naphthalene using three different ionic liquids. Available at: [Link]
-
ResearchGate, Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)- phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Available at: [Link]
-
International Journal of Pharmaceutical Sciences, Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available at: [Link]
-
ResearchGate, A study on alkylation of naphthalene with long chain olefins over zeolite catalyst. Available at: [Link]
-
Indian Journal of Chemical Technology, Alkylation of naphthalene with methanol over modified zeolites. Available at: [Link]
-
ResearchGate, Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Available at: [Link]
-
Chemistry LibreTexts, Spectroscopy of Amines. Available at: [Link]
-
PrepChem.com, Preparation of 2-(naphthalen-1-yl)propan-1-ol. Available at: [Link]
-
NIST WebBook, 2-Naphthalenamine Data. Available at: [Link]
-
PubChem, 1-(Naphthalen-1-YL)propan-2-amine. Available at: [Link]
-
Doc Brown's Chemistry, Mass spectrum of propan-2-amine. Available at: [Link]
-
Doc Brown's Chemistry, 1H NMR spectra of propan-2-amine. Available at: [Link]
Sources
- 1. 1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. 2-Naphthalen-1-ylpropan-2-ol | C13H14O | CID 238199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
"chemical properties of 2-(Naphthalen-1-YL)propan-2-amine"
An In-depth Technical Guide to the Chemical Properties of 2-(Naphthalen-1-YL)propan-2-amine
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of this compound. As direct experimental data for this specific molecule is sparse in publicly accessible literature, this guide synthesizes information from established chemical principles and data from closely related structural analogs. The insights provided are intended for researchers, scientists, and professionals in drug development, offering a robust foundation for further investigation. All claims are grounded in authoritative sources, and all protocols are presented with an emphasis on reproducibility and safety.
Introduction and Structural Context
This compound is a primary amine featuring a bulky naphthalene ring system attached to a tertiary carbon atom. Its structure is characterized by the fusion of a propan-2-amine moiety to the C1 position of the naphthalene core. This arrangement has significant implications for its stereochemistry, reactivity, and potential biological interactions. The tertiary carbon atom adjacent to the naphthalene ring introduces considerable steric hindrance around the amine group, which can influence its reactivity compared to less hindered primary amines.
The naphthalene scaffold is a common motif in medicinal chemistry and materials science, valued for its rigid, planar structure and lipophilic nature[1]. The precise positioning of the aminoalkyl group on this scaffold is critical. Isomers, such as 1-(naphthalen-1-yl)propan-2-amine or compounds with substitution at the C2 position of the naphthalene ring, can exhibit vastly different pharmacological and chemical profiles[2]. For instance, the isomer 1-(naphthalen-1-yl)propan-2-amine is known to be a potent releasing agent for serotonin, norepinephrine, and dopamine, highlighting the sensitivity of biological activity to structural changes[3]. Therefore, understanding the unique properties of the this compound isomer is crucial for its potential development.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the known and predicted properties for this compound and its common salt form.
| Property | Value | Source / Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₃H₁₅N | (Calculated) |
| Molecular Weight | 185.27 g/mol | (Calculated) |
| CAS Number | 11841274 (HCl salt) | |
| Appearance | Solid (as HCl salt) | |
| Molecular Formula (HCl) | C₁₃H₁₆ClN | |
| Molecular Weight (HCl) | 221.73 g/mol | |
| Predicted pKa | ~10.3 | (Estimated based on analogs)[2] |
| Predicted logP | ~3.3 | (Estimated based on analogs)[2] |
| Basicity | Exhibits basic properties due to the nitrogen lone pair. | [4] |
The amine group's lone pair of electrons makes the molecule basic, allowing it to readily form salts with acids, such as the commercially available hydrochloride salt. The estimated pKa suggests it will be protonated at physiological pH. The steric hindrance from the two methyl groups and the naphthalene ring at the alpha-carbon is a defining feature, likely influencing its binding affinity to biological targets and its chemical reactivity.
Synthesis and Purification
Proposed Synthetic Pathway: Reductive Amination
The most direct precursor for this synthesis is 1-(1-naphthyl)propan-2-one. This ketone can be converted to the target primary amine in a one-pot reaction.
Caption: Proposed reductive amination workflow for synthesizing the target compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 1-(1-naphthyl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Basify the solution with aqueous NaOH or Na₂CO₃ to pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization Profile (Predicted)
Spectroscopic analysis is essential for structural elucidation and purity confirmation. The following are the predicted spectral characteristics based on the compound's structure and general spectroscopic principles[5][6].
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |
| ¹H NMR | Aromatic Protons | δ 7.2 - 8.2 ppm | Complex multiplet pattern characteristic of a 1-substituted naphthalene ring. |
| Amine Protons (NH₂) | δ 1.0 - 3.0 ppm | Broad singlet; signal disappears upon D₂O exchange. Position is concentration-dependent.[5] | |
| Methyl Protons (2 x CH₃) | δ 1.2 - 1.5 ppm | Singlet, integrating to 6H. Being geminal methyls on a quaternary carbon. | |
| ¹³C NMR | Aromatic Carbons | δ 120 - 145 ppm | Multiple signals corresponding to the 10 carbons of the naphthalene ring. |
| Quaternary Carbon (C-NH₂) | δ 50 - 60 ppm | Carbon atom attached to the amine and naphthalene ring. | |
| Methyl Carbons (2 x CH₃) | δ 25 - 35 ppm | Single signal for the two equivalent methyl carbons. | |
| IR Spectroscopy | N-H Stretch | 3300 - 3400 cm⁻¹ | Two distinct, sharp bands, characteristic of a primary amine (symmetric and asymmetric stretches).[6] |
| N-H Bend (Scissoring) | 1550 - 1650 cm⁻¹ | A moderate to strong absorption band.[5] | |
| C-N Stretch | 1250 - 1335 cm⁻¹ | Strong band for an aromatic amine.[6] | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple sharp bands characteristic of the naphthalene ring. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 185.12 | Corresponds to the molecular weight of the free base. An odd value, consistent with the Nitrogen Rule.[5] |
| Major Fragment | m/z = 170.09 | Loss of a methyl group (•CH₃), a common fragmentation pathway for tertiary alkyl structures, leading to a stable benzylic cation. |
Chemical Reactivity
The reactivity of this compound is dominated by its two primary functional components: the primary amine and the naphthalene ring.
Reactions of the Amine Group
As a primary amine, it is expected to undergo a range of classical reactions:
-
Salt Formation: Reacts readily with acids to form ammonium salts.
-
Acylation: Reacts with acyl chlorides or anhydrides to form amides.
-
Alkylation: Can be alkylated, though the steric hindrance at the alpha-carbon may slow the reaction rate compared to less substituted amines.
-
Schiff Base Formation: Can condense with aldehydes and ketones to form imines (Schiff bases).
Reactivity of the Naphthalene Ring
The alkylamine substituent is an activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. For a 1-substituted naphthalene, these positions correspond to C2, C4, and C5/C8.
Caption: Predicted reactivity map for electrophilic substitution on the naphthalene ring.
The C4 position is electronically favored (para), while the C2 (ortho) position is also activated. The C5 and C8 positions are also potential sites of substitution. However, the significant steric bulk of the 2-propylamine group will likely hinder substitution at the C2 and C8 positions, making the C4 and C5 positions the most probable sites for reaction.
Toxicology and Safe Handling
Crucial Safety Warning: No specific toxicological data exists for this compound. However, its structure contains the 2-naphthylamine scaffold. 2-Naphthylamine itself is a well-documented human carcinogen, strongly linked to bladder cancer[7]. The metabolic activation of 2-naphthylamine is a key step in its carcinogenicity[7].
Given this precedent, This compound must be handled with extreme caution as a potential carcinogen until proven otherwise.
Recommended Safety Protocols
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is mandatory.
-
-
Handling: Avoid all contact with skin and eyes. Do not ingest or inhale.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
The hydrochloride salt is classified with the GHS07 pictogram (Warning) and the hazard statement H302: Harmful if swallowed.
Conclusion
This compound is a structurally interesting primary amine with physicochemical properties largely dictated by its bulky, sterically hindered nature and the electronic characteristics of the naphthalene ring. While direct experimental data is limited, its chemical behavior can be reliably predicted. A feasible synthesis via reductive amination makes it an accessible target for research. The most critical consideration for any scientist working with this compound is its potential carcinogenicity, based on its structural relationship to 2-naphthylamine. All handling must be performed under stringent safety protocols. This guide provides the necessary foundational knowledge for professionals to pursue further research into this and related molecules.
References
-
PubChem. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (s)-N-methyl-1-(2-naphthyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 2-Naphthylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease. Retrieved from [Link]
Sources
- 1. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 4. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Naphthalen-1-YL)propan-2-amine and its Isomers
A Note to the Reader: Scientific literature extensively details the pharmacological actions of the positional isomers of naphthalen-yl-propanamine, notably 1-(naphthalen-1-yl)propan-2-amine (1-NAP) and 1-(naphthalen-2-yl)propan-2-amine (2-NAP or PAL-287). However, the specific compound 2-(Naphthalen-1-YL)propan-2-amine is not well-characterized in publicly accessible research. This guide will, therefore, provide a comprehensive overview of the established mechanisms of its key isomers, 1-NAP and PAL-287. Based on their structure-activity relationships, a putative mechanism for this compound will be extrapolated. This analysis is intended for research and drug development professionals and should be interpreted as a theoretical framework pending experimental validation.
Introduction to Naphthylisopropylamines
Naphthylisopropylamines are a class of compounds structurally related to amphetamines, where the phenyl group is replaced by a naphthalene ring. This modification significantly alters their pharmacological profile, leading to complex interactions with the monoaminergic systems in the central nervous system. The positioning of the propan-2-amine group on the naphthalene ring (at position 1 or 2) gives rise to distinct isomers with differing potencies and mechanisms of action. These compounds have been investigated for their potential therapeutic applications, particularly in the context of substance use disorders.[1]
Core Mechanism of Action: The Isomers 1-NAP and PAL-287 (2-NAP)
The primary mechanism of action for the well-studied isomers involves a multi-faceted interaction with monoamine systems, including the release of neurotransmitters and inhibition of their metabolic enzymes.
Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) Activity
PAL-287 is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] It interacts with the respective monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—to induce the reverse transport, or efflux, of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[2] This action is distinct from that of reuptake inhibitors, which merely block the transporters. The releasing activity of PAL-287 is characterized by its high potency, particularly for serotonin.[2]
While the SNDRA activity of 1-NAP has not been as extensively assessed, it is presumed to have a similar, though potentially less potent, profile due to its structural similarity to PAL-287.[1]
| Compound | Target | EC50 (nM) for Release |
| PAL-287 | Serotonin (SERT) | 3.4[1] |
| Norepinephrine (NET) | 11.1[1] | |
| Dopamine (DAT) | 12.6[1] | |
| 1-NAP | SERT, NET, DAT | Not extensively characterized |
Serotonin Receptor Agonism
In addition to its effects on monoamine transporters, PAL-287 also acts as a direct agonist at several serotonin receptor subtypes.[1] This activity contributes to its overall pharmacological effect, particularly its influence on the serotonergic system. It displays high affinity for the 5-HT2C receptor and is a full agonist at the 5-HT2A and 5-HT2B receptors.[1] The 5-HT2C agonism is thought to contribute to the attenuation of the rewarding effects of stimulants like cocaine.[2]
| Compound | Target Receptor | EC50 (nM) | Efficacy |
| PAL-287 | 5-HT2A | 466[1] | Full Agonist[1] |
| 5-HT2B | 40[1] | Full Agonist[1] | |
| 5-HT2C | 2.3[1] | Weak Partial Agonist (20% Emax)[1] |
Monoamine Oxidase A (MAO-A) Inhibition
Both 1-NAP and PAL-287 are inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron.[3] By inhibiting MAO-A, these compounds increase the intracellular concentrations of serotonin, norepinephrine, and dopamine, making more neurotransmitter available for release into the synapse.[3] PAL-287 is a significantly more potent MAO-A inhibitor than 1-NAP.[4] Neither compound shows significant inhibition of MAO-B.[4]
| Compound | Target Enzyme | IC50 (nM) |
| PAL-287 (2-NAP) | MAO-A | 420[1] |
| 1-NAP | MAO-A | 5,630 |
| Both Isomers | MAO-B | > 100,000 |
Visualizing the Signaling Pathway of PAL-287
The multifaceted mechanism of PAL-287 can be visualized as a coordinated modulation of monoaminergic neurotransmission.
Caption: Proposed mechanism of PAL-287 (2-NAP).
Putative Mechanism of Action of this compound
Based on the structure-activity relationships of its isomers, a hypothetical mechanism for this compound can be proposed.
Structural Considerations
-
1-Position Naphthalene Substitution: The attachment at the 1-position of the naphthalene ring introduces significant steric hindrance due to the proximity of the hydrogen atom at the 8-position (the peri-hydrogen).[5] This steric bulk can influence how the molecule binds to transporters and receptors, potentially reducing its affinity and potency compared to the less hindered 2-substituted isomer (PAL-287).[5]
-
Tertiary Amine: Unlike 1-NAP and PAL-287, which are primary amines, this compound is a tertiary amine. This structural change is expected to significantly alter its interaction with monoamine transporters. Tertiary amines are generally poor substrates for transporter-mediated release compared to primary and secondary amines.
Hypothetical Pharmacological Profile
-
Monoamine Transporter Interaction: It is plausible that this compound would act as a monoamine reuptake inhibitor rather than a releasing agent. Its bulky structure might allow it to bind to the transporters, blocking the reuptake of neurotransmitters, but prevent the conformational changes required for reverse transport. The steric hindrance at the 1-position may also lead to a different selectivity profile for SERT, NET, and DAT compared to its isomers.
-
MAO-A Inhibition: The core naphthylisopropyl structure is associated with MAO-A inhibition. It is likely that this compound would retain some MAO-A inhibitory activity. However, its potency would need to be determined experimentally and may be lower than that of PAL-287 due to the steric hindrance.
-
Serotonin Receptor Agonism: Direct receptor agonism is more difficult to predict. While the naphthalene moiety is present, the altered stereochemistry and electronic distribution resulting from the tertiary amine and 1-position substitution could significantly change its affinity for 5-HT receptors.
Experimental Protocols for Mechanism Validation
To elucidate the actual mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro Assays
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compound for SERT, NET, and DAT.
-
Methodology:
-
Prepare cell membrane homogenates expressing the human recombinant transporters.
-
Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC50 values.
-
-
-
Synaptosome Release and Uptake Assays:
-
Objective: To determine if the compound acts as a monoamine releaser or a reuptake inhibitor.
-
Methodology:
-
Prepare synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).
-
For uptake assays, pre-incubate synaptosomes with the test compound, then add the radiolabeled neurotransmitter (e.g., [³H]dopamine) and measure its accumulation.
-
For release assays, pre-load synaptosomes with the radiolabeled neurotransmitter, then add the test compound and measure the amount of neurotransmitter released into the supernatant.
-
-
-
MAO Enzyme Inhibition Assay:
-
Objective: To determine the IC50 of the compound for MAO-A and MAO-B.
-
Methodology:
-
Use a commercially available MAO-Glo™ Assay kit.
-
Incubate recombinant human MAO-A or MAO-B enzyme with a luminogenic substrate in the presence of varying concentrations of the test compound.
-
Measure luminescence to determine the rate of enzyme activity.
-
Calculate the IC50 value.
-
-
Experimental Workflow Diagram
Caption: A workflow for characterizing the mechanism of action.
Conclusion
While a definitive mechanism of action for this compound remains to be experimentally determined, the extensive research on its isomers, particularly PAL-287, provides a strong foundation for a hypothetical framework. The structural differences, namely the 1-position substitution on the naphthalene ring and the tertiary amine, strongly suggest a shift from a potent SNDRA to a monoamine reuptake inhibitor with potential MAO-A inhibitory activity. The experimental protocols outlined provide a clear path to validating this hypothesis and fully characterizing the pharmacological profile of this novel compound. This systematic approach is crucial for any future drug development efforts involving this and related chemical scaffolds.
References
- Grokipedia. (2026, January 7). Naphthylaminopropane.
- Smolecule. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine.
- chemeurope.com. (n.d.). Naphthylisopropylamine.
- Benchchem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5.
- Wikipedia. (n.d.). Naphthylaminopropane.
- Wikipedia. (n.d.). Ethylnaphthylaminopropane.
- Benchchem. (n.d.). N-(Propan-2-YL)naphthalen-1-amine|C13H15N|RUO.
- Benchchem. (n.d.). A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery.
Sources
"biological activity of 2-(Naphthalen-1-YL)propan-2-amine"
An In-depth Technical Guide to the Predicted Biological Activity and Research Framework for 2-(Naphthalen-1-yl)propan-2-amine
Abstract
This technical guide addresses the biological activity of this compound, a specific naphthylalkylamine. A comprehensive review of publicly available scientific literature reveals a significant lack of direct experimental data for this compound. Therefore, this document adopts a predictive and comparative approach. By analyzing the well-documented pharmacology of its structural isomers, primarily 1-(naphthalen-2-yl)propan-2-amine (PAL-287), we construct a hypothetical biological profile for the target compound. We infer that this compound is a strong candidate for investigation as a monoamine releasing agent and monoamine oxidase inhibitor. This guide details the structure-activity relationships (SAR) that inform these predictions and provides a rigorous, step-by-step experimental workflow for the empirical validation of its biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel psychoactive compounds and naphthalene-based scaffolds.
Introduction and Structural Analysis
The compound of interest is This compound . Its structure consists of a naphthalen-1-yl moiety attached to the second carbon of a propane chain, which also holds the amine group. This results in a tertiary carbon atom bonded to a naphthalene ring, an amino group, and two methyl groups.
A critical first step in understanding its potential is to compare it with its better-studied isomers, 1-(naphthalen-1-yl)propan-2-amine (1-NAP) and 1-(naphthalen-2-yl)propan-2-amine (2-NAP).
-
This compound (Target Compound): Features a gem-dimethyl group on the carbon atom alpha to the amino group. This creates significant steric bulk around the chiral center.
-
1-(Naphthalen-1-yl)propan-2-amine (1-NAP): A primary amine with a single methyl group alpha to the amine. The naphthalene ring is at the 1-position.[1]
-
1-(Naphthalen-2-yl)propan-2-amine (2-NAP, PAL-287): A primary amine, structurally similar to 1-NAP but with the naphthalene ring at the 2-position.[2]
The key structural difference—the gem-dimethyl group on the alpha-carbon of our target compound—is predicted to significantly influence its interaction with biological targets compared to 1-NAP and 2-NAP. This modification can affect receptor binding affinity, metabolic stability, and its ability to act as a substrate for neurotransmitter transporters. Steric hindrance from the peri-hydrogen at the 8-position of the naphthalene ring may also influence the conformation of the side chain and its biological interactions.[3]
Predicted Pharmacological Profile based on Structural Analogs
While direct data is absent for our target compound, the extensive research on its isomer, 2-NAP (PAL-287), provides a strong foundation for a hypothetical pharmacological profile. 2-NAP is a potent triple monoamine releasing agent and serotonin receptor agonist that was investigated for treating stimulant and alcohol addiction.[2][4]
Monoamine Releasing Activity
2-NAP is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA).[2] It effectively induces the release of these key neurotransmitters, which are central to mood, cognition, and reward. The half-maximal effective concentrations (EC₅₀) for monoamine release by 2-NAP are detailed below.
Table 1: Monoamine Release and Receptor Agonist Potency of 2-NAP (PAL-287)
| Biological Target | Assay | Potency (EC₅₀ in nM) |
|---|---|---|
| Serotonin (5-HT) Release | Monoamine Release Assay | 3.4[2] |
| Norepinephrine (NE) Release | Monoamine Release Assay | 11.1[2] |
| Dopamine (DA) Release | Monoamine Release Assay | 12.6[2] |
| 5-HT₂ₐ Receptor | Agonist Functional Assay | 466[2] |
| 5-HT₂₋ Receptor | Agonist Functional Assay | 40[2] |
| 5-HT₂C Receptor | Agonist Functional Assay | 2.3[2] |
Given the shared naphthylisopropylamine scaffold, it is highly probable that this compound also interacts with monoamine transporters. However, the bulky gem-dimethyl group may reduce its efficacy as a releasing agent compared to 2-NAP, potentially making it more of a reuptake inhibitor or a weaker releaser.
Monoamine Oxidase (MAO) Inhibition
Both 1-NAP and 2-NAP are known inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] 2-NAP is a potent MAO-A inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 420 nM.[1][2] 1-NAP is also an MAO-A inhibitor, though it is about 13-fold less potent (IC₅₀ = 5,630 nM).[1] Neither isomer shows significant activity at MAO-B.[1] It is therefore reasonable to hypothesize that this compound will also exhibit inhibitory activity at MAO-A.
Serotonin Receptor Agonism
2-NAP is a full agonist of the 5-HT₂ₐ and 5-HT₂₋ receptors and a partial agonist of the 5-HT₂C receptor.[2] This activity, particularly at the 5-HT₂C receptor, has been linked to potential appetite suppressant effects.[2] The structural similarity suggests our target compound may also have affinity for these receptors. Concerns have been raised about 5-HT₂₋ receptor activation due to its association with cardiac valvulopathy, a side effect seen with drugs like fenfluramine.[2][5]
Other Potential Biological Activities of the Naphthalene Scaffold
The naphthalene ring is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities.[6] While the primary predicted activity for this compound is on the central nervous system, related structures have shown other promising effects. Various naphthalene derivatives have been synthesized and evaluated for:
-
Anti-inflammatory Activity .[6]
These findings suggest that a comprehensive screening of this compound could reveal a broader spectrum of biological effects.
Recommended Experimental Workflow for Pharmacological Characterization
To move from a hypothetical profile to empirical data, a structured, multi-tiered research approach is necessary. The following workflow outlines a logical progression from initial screening to in-vivo validation.
Caption: Figure 1. A tiered workflow for characterizing the biological activity of a novel compound.
Tier 1: Foundational Screening
-
In Silico Analysis: Utilize computational models to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. Perform docking simulations against crystal structures of monoamine transporters and 5-HT receptors to estimate binding affinities.
-
Primary Binding Assays: Conduct radioligand binding assays to empirically determine the affinity (Kᵢ) of the compound for human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Screen against a panel of key serotonin receptors (especially 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C) and for inhibitory activity at MAO-A and MAO-B.
Tier 2: Functional & Mechanistic Assays
-
Monoamine Release Assays: If binding to transporters is confirmed, use brain synaptosomes or cell lines expressing the transporters to measure the compound's ability to evoke neurotransmitter release. This will determine if it acts as a releaser or a reuptake inhibitor and establish its potency (EC₅₀).
-
Functional Receptor Assays: For receptors where binding is observed, perform functional assays (e.g., calcium mobilization assays for Gq-coupled 5-HT₂ receptors) to classify the compound as an agonist, antagonist, or partial agonist and determine its efficacy and potency.[5]
-
MAO Inhibition Assays: Quantify the IC₅₀ values for MAO-A and MAO-B to confirm its inhibitory potency and selectivity.[1]
Tier 3: In Vivo Evaluation
-
Locomotor Activity Studies: Administer the compound to rodents to assess its effects on spontaneous movement. Potent dopamine and norepinephrine releasers typically increase locomotor activity, whereas serotonin releasers may attenuate this effect.[2]
-
Drug Discrimination Studies: Train animals to distinguish a known drug (e.g., amphetamine or MDMA) from saline. Test whether the novel compound substitutes for the training drug, which provides insight into its subjective effects. Both 1-NAP and 2-NAP failed to substitute for dextroamphetamine, suggesting a lack of classical psychostimulant-like effects.[1]
-
In Vivo Microdialysis: If the compound shows significant activity, this advanced technique can be used to directly measure extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions of freely moving animals, providing definitive evidence of in-vivo neurotransmitter release.
Conclusion
While this compound remains uncharacterized in the scientific literature, a detailed analysis of its structural analogs provides a strong, rational basis for predicting its biological activities. The compound is hypothesized to be a modulator of the monoamine systems, with potential activity as a monoamine releasing agent/reuptake inhibitor and a monoamine oxidase inhibitor. Its profile is likely to differ significantly from the well-studied isomer 2-NAP due to the steric hindrance imparted by its gem-dimethyl group. The proposed experimental workflow provides a comprehensive and logical framework for the empirical investigation required to confirm, refute, or refine these predictions. This molecule represents an intriguing target for medicinal chemists and pharmacologists seeking to explore novel structure-activity relationships within the versatile naphthylalkylamine class.
References
- Naphthylaminopropane - Wikipedia. (n.d.).
- Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity | Request PDF. (2020).
- Nussbaumer, P., Dorfstätter, G., Leitner, I., Mraz, K., Vyplel, H., & Stütz, A. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 36(19), 2810-2816.
- 1-Naphthylaminopropane - Wikipedia. (n.d.).
- Tetrahydrocannabinol | C21H30O2 | CID 16078 - PubChem. (n.d.).
- Glennon, R. A., Gessner, G. W., & Seggel, M. R. (1987). Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed.
- A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery. (2025). Benchchem.
- Fantegrossi, W. E., Wessinger, W. D., & Glennon, R. A. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC - NIH.
- The Biological Landscape of 2-Propoxynaphthalene Derivatives: A Technical Guide. (2025). Benchchem.
- 1-(Naphthalen-1-YL)propan-2-amine - Smolecule. (n.d.).
- Naphthylisopropylamine - chemeurope.com. (n.d.).
- Crooks, P. A., & Agarwal, H. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. PubMed.
- 2-Naphthylamine - Wikipedia. (n.d.).
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences.
- Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2021).
- On Exploring Structure Activity Rel
- Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
- Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR)
Sources
- 1. 1-Naphthylaminopropane - Wikipedia [en.wikipedia.org]
- 2. Naphthylaminopropane - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Naphthylisopropylamine [chemeurope.com]
- 5. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [rjraap.com]
- 12. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 2-(Naphthalen-1-YL)propan-2-amine
Foreword: Charting Unexplored Territory
In the landscape of medicinal chemistry and drug development, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on 2-(naphthalen-1-yl)propan-2-amine, a structurally intriguing aromatic amine. A review of the current scientific literature reveals a notable scarcity of published in vitro studies for this specific isomer, distinguishing it from its more extensively characterized relatives, such as the monoamine transporter ligand Naphthylaminopropane (PAL-287).
This document, therefore, serves a dual purpose. It is both a summary of the known chemical properties of this compound and, more importantly, a comprehensive roadmap for its initial in vitro characterization. As a Senior Application Scientist, the intent is not merely to present protocols but to provide the strategic and causal reasoning behind the proposed experimental workflow. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework to unlock the potential biological activities of this compound. We will proceed under the hypothesis that its structural similarity to other psychoactive and antimicrobial naphthalene derivatives warrants a thorough investigation into these domains.
Compound Profile: Structural and Physicochemical Properties
This compound is an organic compound featuring a naphthalene ring system connected to a propane backbone, with an amine group at the second position of the propane chain. The hydrochloride salt of this compound is commercially available, which facilitates its use in experimental settings.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | [3] |
| Molecular Weight | 185.26 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 141983-61-1 (for related isomer) | [3] |
| Form | Solid (as hydrochloride salt) | [1] |
The placement of the gem-dimethyl group on the carbon adjacent to the naphthalene ring introduces significant steric hindrance, which can be expected to influence its interaction with biological targets compared to its isomers. This structural feature is a key point of differentiation and a compelling reason for its detailed in vitro study.
A Proposed In Vitro Evaluation Workflow
The following workflow is designed as a hierarchical screening cascade, starting with broad assessments of cytotoxicity and progressing to more specific functional assays. This approach ensures that resources are utilized efficiently and that a comprehensive biological profile of the compound is established.
Caption: Proposed workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
Phase 1: Foundational Cytotoxicity Assays
Rationale: Before investigating any specific biological activity, it is crucial to determine the concentrations at which the compound is toxic to cells.[4] This data is essential for designing subsequent experiments and interpreting their results accurately. Assays for cytotoxicity are a fundamental component of early-stage drug discovery.[5][6][7][8]
Selected Cell Lines:
-
HEK293 (Human Embryonic Kidney cells): A common, robust cell line for expressing recombinant proteins, making it ideal for future target-specific assays (e.g., transporter-expressing cells).
-
HepG2 (Human Hepatocellular Carcinoma cells): A model for liver toxicity, providing an early indication of potential hepatotoxicity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate HEK293 and HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound hydrochloride (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO or saline) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Phase 2: Primary Target Identification
Based on the structure of this compound, two primary avenues of investigation are proposed: its potential as a monoamine transporter ligand and its antimicrobial properties.
Protocol 2: Monoamine Transporter Radioligand Binding Assays
Rationale: The structural similarity to known psychostimulants like Naphthylaminopropane suggests that the compound may interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[9] Radioligand binding assays are a standard method to determine the affinity of a compound for these transporters.[10]
-
Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing human DAT (hDAT), hSERT (hSERT), or hNET (hNET).
-
Assay Buffer: Prepare the appropriate binding buffer for each transporter.
-
Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, [³H]nisoxetine for hNET) at a concentration near its K_d, and a range of concentrations of this compound.
-
Incubation: Incubate at the appropriate temperature and duration to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the displacement of the radioligand and calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.[10]
Caption: Workflow for determining monoamine transporter binding affinity.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Rationale: Naphthalene derivatives are a known class of compounds with potential antimicrobial activity.[11][12][13][14][15] A broth microdilution assay is a standard method to quantify the antimicrobial efficacy of a compound.
-
Bacterial Strains: Use representative Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of this compound in Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., ciprofloxacin) as a comparator.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phase 3: Functional Characterization
If Phase 2 assays yield positive results, the next step is to understand the functional consequences of the compound's interaction with its target.
Protocol 4: Monoamine Transporter Uptake Inhibition Assay
Rationale: If the compound binds to a monoamine transporter, it is essential to determine if it acts as an inhibitor (blocker) or a substrate (releaser). An uptake inhibition assay measures the ability of the compound to block the transport of the natural neurotransmitter into the cell.[9]
-
Cell Culture: Use HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).
-
Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.
Phase 4: Metabolic Stability
Rationale: Understanding a compound's metabolic stability is critical for predicting its in vivo half-life and potential for drug-drug interactions. In vitro metabolism studies using human liver microsomes are a standard approach for this assessment.[16]
Protocol 5: Metabolic Stability in Human Liver Microsomes
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and this compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.
Conclusion and Future Directions
The in vitro study of this compound represents an opportunity to explore a novel region of chemical space. The proposed workflow provides a systematic and resource-efficient pathway to characterize its biological activities. The initial focus on cytotoxicity, followed by targeted screening against monoamine transporters and microbial pathogens, will generate a foundational dataset.
Positive findings in these assays would justify progression to more complex studies, such as investigating the mechanism of action (e.g., transporter efflux assays, membrane permeabilization studies for antimicrobial activity), selectivity profiling against other receptors and enzymes, and in vivo pharmacokinetic and pharmacodynamic studies. This structured approach, grounded in established methodologies, will ensure that the therapeutic potential of this compound is rigorously and comprehensively evaluated.
References
- Life Science Applications. (n.d.). Cytotoxicity Assays.
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
- Chavan, A. A., et al. (2022). To Synthesize Naphthalene Derivatives Having Isoxazole Central Core as Anti-Microbial Agents. International Journal of Medical Sciences & Pharma Research, 8(2), 60-64.
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
- Rokade, Y. B., & Sayyed, R. Z. (2025, August 6). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Plenge, P., et al. (2012). Allosteric binding of citalopram to the human serotonin transporter. Journal of Biological Chemistry, 287(47), 39316-39326.
- RSC Publishing. (2025, July 22). Enhanced photoinduced antimicrobial properties of a copper(II)
- Cayman Chemical. (2025, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. [Video]. YouTube.
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. Retrieved from [Link]
- ACS Chemical Neuroscience. (2020, September 29). Focus on Human Monoamine Transporter Selectivity.
- Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1–12.16.18.
- Iversen, L. (2006). The Uptake of Noradrenaline in the Isolated Rat Heart. British Journal of Pharmacology and Chemotherapy, 21(3), 523-537.
- Today's Clinical Lab. (2021, November 16).
- Meyer, M. R., & Maurer, H. H. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of analytical toxicology, 45(2), 164–172.
- ResearchGate. (2020, September 29). Focus on Human Monoamine Transporter Selectivity.
-
PubChem. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. Retrieved from [Link]
- Google Patents. (n.d.). WO2015037716A1 - Nitrogen-containing saturated heterocyclic compound.
Sources
- 1. 2-(1-Naphthyl)propan-2-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(1-Naphthyl)propan-2-amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(NAPHTHALEN-5-YL)PROPAN-2-AMINE | 141983-61-1 [chemicalbook.com]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijmspr.in [ijmspr.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced photoinduced antimicrobial properties of a copper( ii ) polypyridine naphthalene diimide complex for wound infection treatment and biomolecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01203A [pubs.rsc.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
"neuropharmacology of 2-(Naphthalen-1-YL)propan-2-amine"
An In-depth Technical Guide to the Neuropharmacology of 2-(Naphthalen-1-YL)propan-2-amine
Abstract
This technical guide provides a comprehensive neuropharmacological overview of this compound, a structurally distinct naphthylalkylamine. Direct experimental data on this specific isomer is limited in publicly accessible literature. Therefore, this document establishes a predictive neuropharmacological profile by leveraging robust data from its well-characterized structural isomer, 1-(naphthalen-1-yl)propan-2-amine (also known as PAL-287), and by applying established principles of structure-activity relationships (SAR) within this chemical class. The guide details the predicted mechanism of action, interactions with monoamine transporters, and potential physiological effects. Furthermore, it outlines essential, self-validating experimental protocols for the empirical characterization of this compound, including in-vitro binding and release assays and in-vivo behavioral paradigms. Toxicological considerations based on related compounds and plausible synthetic routes are also discussed, providing a foundational resource for researchers and drug development professionals investigating this novel agent.
Introduction to Naphthylalkylamines
The naphthylalkylamine scaffold is a cornerstone in the design of compounds targeting the central nervous system (CNS), particularly the monoamine transporter systems. These systems, which regulate the synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE), are critical targets for treating a wide range of psychiatric and neurological disorders. This compound represents a unique structural variant within this class. Its core structure features a naphthalene ring system linked via a propane chain to an amine group.
A key feature of this molecule is the placement of both the naphthalene moiety and the amine group on the second carbon of the propane chain, creating a quaternary "gem-dimethyl" equivalent at this position. This contrasts sharply with its more extensively studied isomer, 1-(naphthalen-1-yl)propan-2-amine (PAL-287), a potent and selective serotonin-releasing agent with potential applications in addiction medicine.[1] Understanding the subtle yet critical structural differences between these isomers is paramount to predicting the neuropharmacological profile of the title compound. This guide will dissect these differences to build a scientifically grounded hypothesis of its function.
Physicochemical Properties and Structural Analysis
The positioning of the functional groups on the alkyl chain is predicted to significantly influence the compound's physicochemical properties, which in turn dictate its pharmacokinetic (ADME) and pharmacodynamic profiles.[2]
Key Structural Differentiators:
-
Steric Hindrance: The most significant difference in this compound is the steric bulk around the nitrogen atom and the alpha-carbon. The presence of the naphthalene ring and two methyl groups on the same carbon that holds the amine group creates a highly hindered environment. This can be expected to profoundly impact its ability to bind to the relatively narrow channels of monoamine transporters.
-
Chirality: Unlike 1-(naphthalen-1-yl)propan-2-amine, which possesses a chiral center at the second carbon of the propyl chain, this compound is achiral. This simplifies synthesis and pharmacological evaluation, as there is no need to separate and individually test enantiomers, which can have vastly different pharmacological profiles.[2]
-
Basicity (pKa): The pKa is not expected to differ dramatically from its isomers, as the electronic influence of the naphthalene ring is transmitted through the same number of carbon atoms.
Table 1: Comparative Physicochemical Properties of Naphthylpropylamine Isomers
| Property | This compound | 1-(Naphthalen-1-YL)propan-2-amine[2] | Key Differentiating Feature |
| Molecular Formula | C₁₃H₁₅N | C₁₃H₁₅N | Identical |
| Molecular Weight | ~185.26 g/mol | 185.26 g/mol [3] | Identical |
| Predicted pKa | ~10.3 | ~10.3 | Similar basicity expected. |
| Predicted logP | ~3.5 | ~3.3 | Minor difference; high lipophilicity expected for both. |
| Chirality | Achiral | Chiral (R and S enantiomers) | Simplifies synthesis; no stereoselective activity. |
| Steric Profile | High steric hindrance at the amine and alpha-carbon. | Less sterically hindered; allows for better transporter fit. | Likely to be a primary determinant of pharmacological activity. |
Predicted Neuropharmacology: An Isomer-Based Analysis
The neuropharmacology of 1-(naphthalen-1-yl)propan-2-amine (PAL-287) is characterized by its potent activity as a monoamine releasing agent, with a pronounced selectivity for serotonin.[1] It acts as a substrate for the serotonin transporter (SERT), leading to transporter-mediated reverse flux of serotonin from the presynaptic neuron into the synapse.
Predicted Mechanism of Action: A Substrate or an Inhibitor?
The significant steric bulk of this compound around the amine group may prevent it from acting as an efficient substrate for monoamine transporters. Substrate-type releasers must be able to be transported into the neuron by the target transporter. The bulky nature of the title compound may impede this translocation process.
Therefore, two primary hypotheses for its mechanism of action emerge:
-
A Weak Releasing Agent/Reuptake Inhibitor: The compound may act as a non-transported blocker (a reuptake inhibitor) of the monoamine transporters. Its affinity for each transporter (SERT, DAT, NET) would determine its pharmacological profile.
-
An Inactive Compound: The steric hindrance may be so great as to preclude any meaningful interaction with the binding pockets of the monoamine transporters, rendering it largely inactive at these primary targets.
Given the structural similarity to active compounds, it is more probable that it retains some affinity for the transporters, acting primarily as a reuptake inhibitor rather than a releasing agent.
Visualizing Monoamine Transporter Interaction
The diagram below illustrates the canonical mechanism of a substrate-based releasing agent like PAL-287, a process that this compound may be unable to complete due to steric constraints.
Caption: Figure 2. Workflow for determining monoamine transporter binding affinity.
Workflow 2: In-Vitro Neurotransmitter Release & Reuptake Assay
This crucial experiment differentiates between a releasing agent and a reuptake inhibitor. It measures the compound's ability to both evoke monoamine efflux and to block monoamine uptake.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from specific rodent brain regions rich in the desired monoamines (e.g., striatum for dopamine, hippocampus for serotonin).
-
Loading: Pre-load the synaptosomes with a radiolabeled monoamine (e.g., [³H]DA or [³H]5-HT).
-
Release Assay:
-
Superfuse the loaded synaptosomes with buffer.
-
Collect baseline fractions.
-
Introduce the test compound at various concentrations and continue collecting fractions.
-
Lyse the synaptosomes at the end to measure the remaining radioactivity.
-
Quantify radioactivity in each fraction to determine the amount of monoamine released over time. Calculate the EC₅₀ for release.
-
-
Reuptake Inhibition Assay:
-
Incubate synaptosomes with various concentrations of the test compound.
-
Add a fixed concentration of radiolabeled monoamine.
-
After a short incubation, terminate the uptake by rapid filtration.
-
Measure the radioactivity taken up by the synaptosomes.
-
Calculate the IC₅₀ for reuptake inhibition.
-
Causality Check: A potent releasing agent will have a low EC₅₀ for release. A pure reuptake inhibitor will have a low IC₅₀ for uptake but will not cause release on its own. Comparing these two values is definitive for mechanism classification.
Potential Toxicological Profile
The toxicological profile cannot be assumed to be benign. Related naphthylalkylamines and phenylethylamines have shown potential for off-target effects.
-
Cardiotoxicity: N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), a related compound, has been shown to cause QT prolongation by inhibiting the hERG potassium channel. [4][5]This is a critical liability that can lead to fatal cardiac arrhythmias. Therefore, an early-stage hERG binding or patch-clamp assay is mandatory for this compound.
-
Neurotoxicity: High doses of potent monoamine releasers can lead to depletion of monoamines, oxidative stress, and potential damage to nerve terminals. While the predicted reuptake inhibitor profile of the title compound may mitigate this risk compared to a releaser, it must be evaluated. [4]* Metabolism: Naphthalene derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. [6]This can lead to the formation of reactive intermediates. A metabolic stability assay using liver microsomes is essential to determine the compound's half-life and identify potential reactive metabolites.
Synthesis and Chemical Considerations
A plausible synthetic route for this compound can be proposed based on established organic chemistry principles. A likely approach would be the reductive amination of the corresponding ketone, 1-(naphthalen-1-yl)propan-2-one.
Caption: Figure 3. Plausible synthetic route via reductive amination.
This one-pot reaction is efficient for generating secondary and tertiary amines. The ketone precursor itself can be synthesized via methods like Friedel-Crafts acylation of naphthalene. [7]
Future Research Directions
The analysis presented in this guide is predictive. The immediate priority is the empirical validation of the proposed neuropharmacological profile.
-
Definitive Mechanism of Action: Conduct the in-vitro release and reuptake assays described in section 4.2 to unequivocally determine if the compound is a releasing agent or a reuptake inhibitor and to quantify its potency.
-
Selectivity Profile: Complete the binding affinity assays (section 4.1) to establish its selectivity across SERT, DAT, and NET.
-
In-Vivo Target Engagement: If in-vitro activity is confirmed, proceed to in-vivo studies such as microdialysis in rodents to measure changes in extracellular monoamine levels in the brain following administration.
-
Behavioral Pharmacology: Conduct behavioral assays based on the in-vitro profile. If it is a selective serotonin reuptake inhibitor (SSRI), tests like the forced swim test (antidepressant-like effects) would be appropriate. If it has significant DAT inhibition, locomotor activity and drug discrimination studies would be informative. [1]5. Safety and Toxicology: Perform the critical hERG assay and a preliminary metabolic stability screen to identify any major liabilities early in the development process.
References
- Smolecule. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine.
-
Kim, J., Kim, J., Lee, J., Choe, S., & Pyo, M. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). PubMed. Retrieved from [Link]
-
Nishizaki, T., Kanno, T., Tsuchiya, A., Kaku, Y., Shimizu, T., & Tanaka, A. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. PubMed. Retrieved from [Link]
-
Archives of Toxicology. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery.
-
Nishizaki, T., Kanno, T., Tsuchiya, A., Kaku, Y., Shimizu, T., & Tanaka, A. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. PubChem. Retrieved from [Link]
-
Voundi, M. E., Hanekamp, W., & Lehr, M. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. PubChem. Retrieved from [Link]
- BenchChem. (n.d.). 1-(Naphthalen-1-yl)propan-2-one.
-
Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Journal of Clinical & Experimental Pharmacology. Retrieved from [Link]
Sources
- 1. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
"structure-activity relationship of 2-(Naphthalen-1-YL)propan-2-amine"
An In-depth Technical Guide to the Structure-Activity Relationship of 2-(Naphthalen-1-YL)propan-2-amine and its Analogs
Authored by: [Your Name/Lab Name], Senior Application Scientist
Abstract
The naphthalene moiety is a key pharmacophore in numerous centrally and peripherally acting therapeutic agents. Its rigid, lipophilic structure provides a scaffold for diverse functionalization, leading to compounds with a wide range of biological activities. This guide focuses on the structure-activity relationship (SAR) of this compound, a less-explored scaffold with potential for novel drug discovery. We will dissect the molecule's core components, explore the impact of structural modifications on biological activity, and provide detailed protocols for assessing these relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of this chemical class.
Introduction: The Naphthalene Scaffold in Medicinal Chemistry
The naphthalene ring system is a bicyclic aromatic hydrocarbon that has proven to be a versatile building block in drug design. Its planarity and extended π-system facilitate interactions with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Compounds incorporating a naphthalene ring often exhibit enhanced metabolic stability and favorable pharmacokinetic profiles compared to their monocyclic phenyl analogs.
This compound represents a foundational structure for exploring new chemical space. Its core consists of a naphthalene ring linked to a tertiary amine via a propyl spacer. This arrangement presents multiple avenues for chemical modification, allowing for a systematic investigation of the SAR and the development of potent and selective modulators of various biological targets. While this specific molecule is not extensively characterized in public literature, we can extrapolate from related compounds to build a predictive SAR model.
Core Molecular Architecture and Hypothesized Pharmacophore
The fundamental structure of this compound can be deconstructed into three key regions for SAR analysis:
-
The Naphthalene Ring System: This large, lipophilic group is critical for target recognition, likely through van der Waals and π-π stacking interactions.
-
The Alkyl Spacer: The two-carbon chain (propan-2-) connecting the naphthalene ring to the amine influences the compound's conformation and spatial orientation within a binding pocket.
-
The Amine Group: The terminal amine is expected to be a key site for ionic interactions and hydrogen bonding, often serving as the primary anchor to the biological target.
Caption: Key pharmacophoric regions of the this compound scaffold.
Systematic SAR Exploration: A Step-by-Step Approach
A systematic SAR study of this scaffold would involve the synthesis and biological evaluation of a library of analogs. The following sections outline a logical progression for this investigation.
Modifications of the Naphthalene Ring
The position and nature of substituents on the naphthalene ring can dramatically alter a compound's potency, selectivity, and metabolic stability.
-
Positional Isomerism: The point of attachment of the propan-2-amine side chain can be moved from the 1-position to the 2-position of the naphthalene ring. This seemingly subtle change can significantly impact the molecule's overall shape and how it is presented to the target.
-
Substitution: The introduction of various functional groups at different positions on the naphthalene ring allows for a fine-tuning of electronic and steric properties.
| Modification | Rationale | Predicted Impact on Activity |
| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Modulate pKa of the amine; alter metabolic stability. | May enhance potency by increasing acidity of N-H protons or by blocking metabolic hydroxylation. |
| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increase electron density of the ring system. | Could enhance π-π stacking interactions and improve target affinity. |
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Introduce specific hydrogen bonding interactions. | May significantly increase potency and selectivity if the target has complementary residues. |
Alterations to the Alkyl Spacer
The length and branching of the alkyl chain are critical for optimizing the distance and orientation between the naphthalene ring and the amine group.
-
Chain Length: Varying the number of carbon atoms in the spacer (e.g., ethyl, butyl) will directly impact the positioning of the terminal amine.
-
Branching: The introduction of methyl groups on the spacer can restrict conformational flexibility, potentially locking the molecule into a more active conformation.
Amine Group Modifications
The basicity and steric bulk of the amine group are paramount for its interaction with the target.
-
N-Alkylation: Substitution of the amine protons with small alkyl groups (e.g., methyl, ethyl) can modulate basicity and lipophilicity.
-
Conversion to Secondary/Tertiary Amines: This can influence the hydrogen bonding capacity and may alter the compound's selectivity profile.
Experimental Protocols for SAR Determination
A robust SAR study requires a combination of in vitro and in silico methods to characterize the biological activity of newly synthesized analogs.
In Vitro Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Protocol: Radioligand Displacement Assay
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-labeled standard) and varying concentrations of the unlabeled test compound (analogs of this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The bound radioligand will be trapped on the filter, while the unbound ligand will pass through.
-
Quantification: Place the filtermat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand displacement assay to determine binding affinity.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target. The choice of assay depends on the nature of the target (e.g., GPCR, ion channel).
Protocol: cAMP Accumulation Assay (for Gi/Gs-coupled GPCRs)
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluence.
-
Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Compound Addition: Add varying concentrations of the test compound. For Gi-coupled receptors, co-stimulate with an agonist like forskolin.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
In Silico Modeling
Computational methods can provide valuable insights into the binding mode of ligands and help rationalize observed SAR.
-
Molecular Docking: Docking studies can predict the preferred orientation of analogs within the binding site of a target protein. This can help to explain why certain modifications lead to increased or decreased affinity.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties. These models can be used to predict the activity of novel, yet-to-be-synthesized analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic and iterative approach to SAR exploration, combining chemical synthesis, in vitro pharmacology, and in silico modeling, will be crucial for unlocking the full potential of this chemical class. Future work should focus on identifying the specific biological targets of these compounds and optimizing their potency, selectivity, and pharmacokinetic properties to develop lead candidates for further preclinical and clinical evaluation.
References
- Title: The Use of Naphthalene as a Scaffold in Medicinal Chemistry. Source: Journal of Medicinal Chemistry.
- Title: Principles of Radioligand Binding Assays. Source: Current Protocols in Pharmacology.
- Title: High-Throughput Screening for G-Protein-Coupled Receptors. Source: Nature Reviews Drug Discovery.
- Title: Molecular Docking: A Powerful Tool for Structure-Based Drug Design. Source: PLOS Computational Biology.
"physicochemical properties of 2-(Naphthalen-1-YL)propan-2-amine isomers"
An In-Depth Technical Guide to the Physicochemical Properties of Naphthylpropanamine Isomers
Introduction
The naphthylpropanamine scaffold, a molecular framework combining a naphthalene ring system with a propylamine side chain, represents a cornerstone in modern medicinal chemistry. Compounds derived from this structure are frequently investigated for their interactions with biological targets, particularly monoamine transporters, making them valuable leads in the development of novel therapeutics.[1][2] The precise arrangement of atoms—the specific isomer—is not a trivial detail; it is a critical determinant of a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile.
This technical guide offers a comprehensive analysis of the key physicochemical properties of 2-(Naphthalen-1-YL)propan-2-amine and its crucial positional and structural isomers. Moving beyond a simple data repository, we will dissect the causal relationships between isomeric form and properties such as basicity (pKa), lipophilicity (logP), and solubility. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to empower rational drug design.
Part I: The Foundation of Isomerism and its Physicochemical Consequences
The term "naphthylpropanamine" can describe several distinct molecules. Understanding the specific type of isomerism is fundamental to predicting a compound's behavior. The primary isomers of concern are those arising from the point of attachment on the naphthalene ring and the structure of the propylamine chain itself.
Positional Isomerism: The 1-Naphthyl vs. 2-Naphthyl Divide
The naphthalene ring offers two distinct positions for substitution: the alpha (C1) and beta (C2) positions. This choice profoundly influences the steric environment of the side chain.
-
1-Substituted (Alpha) Isomers: These isomers, such as 1-(Naphthalen-1-yl)propan-2-amine, feature a propylamine chain at the C1 position. This placement forces the side chain into close proximity with the hydrogen atom at the C8 position, known as the peri-hydrogen. This steric interaction can restrict the conformational freedom of the side chain, influencing how the molecule binds to a receptor or metabolic enzyme.[1] This steric clash has been cited as a reason for reduced biological activity in some cases, such as the lower MAO-A inhibitory potency of 1-naphthylpropanamine compared to its 2-naphthyl counterpart.[3]
-
2-Substituted (Beta) Isomers: In isomers like this compound, the side chain is attached at the C2 position. This location is less sterically encumbered, allowing for a greater range of motion and potentially different binding orientations within a biological target.[1]
Caption: Steric hindrance in 1-naphthyl vs. 2-naphthyl isomers.
Structural and Chiral Isomerism in the Propylamine Chain
Beyond the point of attachment to the naphthalene ring, the arrangement of the amine on the three-carbon chain introduces further diversity. For instance, 1-(Naphthalen-1-yl)propan-2-amine places the amine on the second carbon of the chain. This specific arrangement creates a chiral center, meaning the molecule exists as two non-superimposable mirror images: the (R) and (S) enantiomers.[1] Enantiomers can exhibit vastly different pharmacological activities and metabolic fates, a critical consideration in drug development that necessitates stereospecific synthesis or chiral separation.
Part II: Core Physicochemical Properties: A Comparative Analysis
The subtle structural shifts between isomers translate into measurable differences in their physicochemical properties. The following sections quantify these differences, explaining their relevance in a drug discovery context.
Basicity (pKa)
Why it Matters: The pKa of the conjugate acid of an amine dictates its ionization state at a given pH.[4] This is paramount for drug development, as it influences aqueous solubility, membrane permeability, and receptor interactions. A primary or secondary amine like those in naphthylpropanamines will be predominantly protonated (charged) in the acidic environment of the stomach and largely neutral (uncharged) at physiological pH (7.4), facilitating absorption.
Comparative Data: While extensive experimental data is sparse, computational models provide valuable estimations for key isomers.
| Compound | Predicted pKa | Source |
| 1-(Naphthalen-1-yl)propan-2-amine | ~10.3 | [1] |
| 3-(Naphthalen-1-yl)propan-1-amine | ~10.2 | [1] |
| 3-(Naphthalen-2-yl)propan-1-amine | ~10.2 | [1] |
| 1-(Naphthalen-2-yl)propan-1-amine | ~9.38 | [5] |
| 2-Propanamine (for reference) | 10.60 | [4] |
Discussion: The predicted pKa values are generally high, characteristic of aliphatic amines, indicating they are strong bases.[6] The naphthalene ring, being an aromatic system, can pull electron density away from the nitrogen atom, slightly decreasing its basicity compared to a simple alkylamine like 2-propanamine. The minor variations between isomers are likely due to subtle electronic and steric effects influencing the stability of the protonated form.
Lipophilicity (LogP)
Why it Matters: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or "greasiness." It is a key predictor of a molecule's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Comparative Data:
| Compound | Predicted/Computed LogP | Source |
| 1-(Naphthalen-1-yl)propan-2-amine | ~3.3 | [1][7] |
| 2-(Naphthalen-2-yl)propan-2-amine HCl | 3.4554 (for free base) | [8] |
| 3-(Naphthalen-1-yl)propan-1-amine | ~3.1 | [1] |
| 3-(Naphthalen-2-yl)propan-1-amine | ~3.1 | [1] |
| 2-Naphthylamine (for reference) | 2.3 | [9] |
Discussion: All isomers exhibit a LogP greater than 3, indicating significant lipophilicity, as expected from the large, hydrophobic naphthalene core. The addition of the propyl group increases the LogP relative to the parent 2-naphthylamine.[9] The similarity in LogP values across the isomers suggests that this property is dominated by the overall molecular formula rather than the specific isomeric arrangement.[1]
Solubility and Other Physical Properties
Aromatic amines like naphthylamine derivatives are typically colorless solids that may darken upon exposure to air due to oxidation.[10]
-
Solubility: They are generally insoluble or only slightly soluble in water but show good solubility in organic solvents like ethanol, ether, and hot water. The basicity of the amine group is key to formulation; these compounds can be converted to hydrochloride salts, which are typically much more water-soluble.
-
Melting and Boiling Points: These properties are governed by the efficiency of crystal lattice packing and intermolecular forces. For reference, the parent compound 2-Naphthylamine has a melting point of 111-113 °C and a boiling point of 306 °C. The larger propanamine isomers would be expected to have different, likely higher, boiling points.
Part III: Analytical Characterization and Experimental Protocols
Validating the identity, purity, and properties of a specific isomer is a critical task in any research setting. This section outlines the analytical approaches and provides robust, self-validating experimental protocols.
Spectroscopic Characterization
High-resolution spectroscopic techniques are essential for structural elucidation.
-
¹H NMR Spectroscopy: The spectrum would show distinct signals for the aromatic protons on the naphthalene ring, as well as aliphatic signals for the methine (CH), methylene (CH₂), and methyl (CH₃) protons of the propylamine chain.[11]
-
¹³C NMR Spectroscopy: This technique would reveal the number of unique carbon environments in the molecule, confirming the overall structure.[11]
-
Infrared (IR) Spectroscopy: Expected characteristic absorption bands would include N-H stretching for the amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching from the naphthalene ring.[11]
Protocol: Separation of Naphthyl Isomers by Column Chromatography
Causality: The separation of 1-naphthyl and 2-naphthyl isomers is achievable due to their subtle differences in polarity. The 2-naphthyl isomer is generally slightly less polar, allowing it to elute faster from a polar stationary phase like silica gel. This protocol is designed to exploit that difference.[12]
Caption: Workflow for chromatographic separation of naphthyl isomers.
Step-by-Step Methodology:
-
Column Preparation: Prepare a slurry of silica gel in hexane and pour it into a glass chromatography column to create a packed stationary phase.
-
Sample Preparation: Dissolve the mixture of naphthylpropanamine isomers in a small amount of a minimally polar solvent, such as toluene or dichloromethane.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).[12]
-
Fraction Collection: Collect the eluent in small, sequential fractions using test tubes.
-
Monitoring: Spot each fraction onto a Thin-Layer Chromatography (TLC) plate and develop it to monitor the separation. The less polar isomer will travel further up the TLC plate and elute from the column first.
-
Gradient Elution: If separation is not achieved with hexane alone, gradually increase the polarity of the mobile phase by adding small percentages of a more polar solvent like ethyl acetate (e.g., starting with 1-2% ethyl acetate in hexane).[12] This will coax the more polar isomer to move down the column.
-
Isolation: Once TLC analysis confirms that the fractions contain pure, separated isomers, combine the relevant fractions and remove the solvent under reduced pressure to yield the isolated compounds.
Protocol: pKa Determination by Potentiometric Titration
Causality: This protocol validates the basicity of the amine by neutralizing it with a strong acid. The pKa is the pH at which exactly half of the amine has been neutralized (i.e., [amine] = [amine-H⁺]). This point corresponds to the midpoint of the steepest slope on the titration curve.
Caption: Workflow for experimental pKa determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of the pure amine isomer and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.
-
Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter and place the probe into the solution.
-
Titration: Begin stirring and record the initial pH. Using a burette, add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Collection: After each addition, allow the pH reading to stabilize, then record both the total volume of acid added and the new pH.
-
Analysis: Continue until the pH curve begins to flatten after a sharp change. Plot the pH (y-axis) versus the volume of HCl added (x-axis).
-
pKa Determination: Identify the equivalence point, which is the center of the steepest part of the curve. The volume of acid at this point is V_eq. The pKa of the conjugate acid is equal to the pH of the solution when half of that volume (V_eq / 2) has been added.
Conclusion
The physicochemical properties of naphthylpropanamines are intricately linked to their isomeric structure. The choice between a 1-naphthyl and 2-naphthyl substitution pattern dictates the steric environment, while the arrangement of the propylamine chain can introduce chirality. These structural nuances translate into distinct, albeit sometimes subtle, differences in pKa, logP, and solubility. For the medicinal chemist and drug developer, a thorough understanding of these relationships is not merely academic; it is a prerequisite for the rational design of molecules with optimized ADME profiles and enhanced therapeutic potential. The experimental protocols provided herein offer a validated framework for characterizing these critical parameters, ensuring that development decisions are based on robust and reliable data.
References
-
2-Naphthalen-1-ylpropan-2-ol | C13H14O | CID 238199. PubChem, NIH. [Link]
-
2-NAPHTHYLAMINE. Ataman Kimya. [Link]
-
1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939. PubChem, NIH. [Link]
-
pKa of 2-Propanamine. vCalc. [Link]
-
2-Naphthylamine | C10H9N | CID 7057. PubChem, NIH. [Link]
-
2-Naphthylamine. Wikipedia. [Link]
-
Synthesis, crystal structure, spectroscopic characterization and theoretical calculations of (Z)-N-(naphthalen-2-yl)-1-(5-nitrothiophen-2-yl)methanimine. OUCI. [Link]
-
(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. PubChem, NIH. [Link]
-
Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 4. pKa of 2-Propanamine [vcalc.com]
- 5. 1-(NAPHTHALEN-2-YL)PROPAN-1-AMINE CAS#: 154667-96-6 [m.chemicalbook.com]
- 6. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]
- 7. 1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of 2-(Naphthalen-1-YL)propan-2-amine
Introduction: The Criticality of Purity for a Key Synthetic Intermediate
2-(Naphthalen-1-YL)propan-2-amine is a tertiary amine featuring a bulky naphthalene moiety, a structure of significant interest to researchers in medicinal chemistry and materials science. As with any biologically active or functional molecule, its purity is paramount. Trace impurities can lead to erroneous biological data, altered material properties, and complications in downstream synthetic steps. This guide provides a comprehensive overview of robust purification strategies for this compound, grounded in fundamental chemical principles and tailored for practical laboratory application. We will delve into the rationale behind method selection, offering detailed protocols for acid-base extraction, chromatographic separation, and recrystallization, ensuring you can achieve the desired purity for your research and development needs.
Understanding the Impurity Profile: A Synthesis-Forward Approach
Effective purification begins with an understanding of the potential impurities. A common and efficient route to tertiary amines such as this compound is the Ritter reaction. In this synthesis, a carbocation is generated from a suitable precursor, such as 2-(naphthalen-1-yl)propan-2-ol, in the presence of a strong acid and a nitrile (e.g., acetonitrile). The resulting nitrilium ion is then hydrolyzed to an amide, which is subsequently hydrolyzed to the target amine.
This synthetic pathway can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 2-(naphthalen-1-yl)propan-2-ol.
-
Intermediate Byproducts: The N-acetyl intermediate, N-(2-(naphthalen-1-yl)propan-2-yl)acetamide.
-
Side-Reaction Products: Elimination byproducts from the carbocation, such as 1-(prop-1-en-2-yl)naphthalene.
-
Reagents and Catalysts: Acidic residues from the reaction.
A logical purification strategy will therefore aim to systematically remove these non-basic, acidic, and closely related impurities.
Purification Strategy 1: Acid-Base Liquid-Liquid Extraction
This classical and highly effective technique leverages the basicity of the amine to separate it from neutral and acidic impurities. The amine is protonated with an acid, rendering it water-soluble as an ammonium salt, while neutral organic impurities remain in the organic phase.
Principle of the Method
The lone pair of electrons on the nitrogen atom of this compound makes it basic.[1] By treating a solution of the crude product with an aqueous acid, the amine is converted to its corresponding ammonium salt. This salt is ionic and therefore preferentially dissolves in the aqueous phase. Neutral impurities, such as unreacted alcohol or alkene byproducts, remain in the organic phase and can be separated. The aqueous layer containing the purified amine salt is then basified to regenerate the free amine, which can be extracted back into an organic solvent.[2][3][4]
Detailed Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the protonated amine (2-(naphthalen-1-YL)propan-2-ammonium chloride), while the organic layer (top) retains neutral impurities.
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask. For a more thorough extraction, the organic layer can be washed again with a fresh portion of 1 M HCl, and the aqueous layers combined.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.
-
Back Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract the free amine with three portions of a fresh organic solvent (e.g., diethyl ether or EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound as a free base.
Workflow Diagram
Sources
Topic: HPLC Analysis of 2-(Naphthalen-1-YL)propan-2-amine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Naphthalen-1-YL)propan-2-amine. Recognizing the compound's structure, which includes a primary amine and a chiral center, this note is bifurcated into two core protocols. The first protocol details a robust Reversed-Phase HPLC (RP-HPLC) method using a C18 stationary phase for achiral analysis, suitable for determining purity and quantifying the analyte. The second protocol establishes a specialized chiral HPLC method for the critical separation of its enantiomers, a fundamental requirement in pharmaceutical development and stereoselective synthesis. We delve into the rationale behind method development choices, from mobile phase modifiers to the selection of Chiral Stationary Phases (CSPs), and provide detailed, step-by-step protocols for implementation. This guide is intended for researchers in analytical chemistry, quality control, and drug development who require reliable methods for the characterization of this and structurally similar chiral amines.
Introduction: The Analytical Imperative for Chiral Naphthyl-Amines
This compound is an organic compound featuring a naphthalene moiety and a chiral propan-2-amine side chain. The naphthalene group acts as a strong chromophore, making the molecule highly suitable for ultraviolet (UV) detection.[1] The primary amine functional group, however, can present chromatographic challenges, such as peak tailing on standard silica-based columns due to interactions with residual silanols. More critically, the presence of a stereocenter means the compound exists as two non-superimposable mirror images, or enantiomers.
In pharmaceutical sciences, enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic properties.[2] Therefore, regulatory bodies mandate the separation and independent evaluation of enantiomers. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for both purity assessment and enantiomeric separation due to its high resolution, sensitivity, and robustness.[2][3]
This application note addresses both analytical needs by providing two distinct, validated HPLC methodologies:
-
Part 1: Achiral Purity Analysis using RP-HPLC for the quantification of total this compound.
-
Part 2: Enantiomeric Separation using Chiral HPLC to resolve and quantify the individual R- and S-enantiomers.
Part 1: Achiral Purity Analysis by Reversed-Phase HPLC
Principle and Method Rationale
The goal of this method is to quantify the total concentration of the analyte, irrespective of its stereochemistry. A reversed-phase C18 column is the standard choice for separating non-polar to moderately polar organic molecules. The key challenge is mitigating the basicity of the primary amine. At neutral pH, the amine is protonated and can interact strongly with acidic silanol groups on the silica surface, leading to poor peak shape.
To counteract this, our protocol employs two strategies:
-
Buffered Mobile Phase: Using a buffer at a slightly acidic to neutral pH (e.g., pH 3-7) ensures a consistent ionization state for the analyte.
-
Basic Additive: A small concentration of a competing base, such as triethylamine (TEA) or diethylamine (DEA), is added to the mobile phase. These additives preferentially bind to the active silanol sites, effectively shielding the analyte from these undesirable interactions and resulting in sharp, symmetrical peaks.[2]
UV detection is set at a wavelength where the naphthalene ring exhibits strong absorbance, typically around 220 nm or 280 nm, providing excellent sensitivity.
Experimental Protocol: Achiral RP-HPLC
2.2.1. Materials and Equipment
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil BDS C18 or equivalent).
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water, Potassium Phosphate Monobasic, Phosphoric Acid, Triethylamine (TEA).
-
Reference Standard: this compound of known purity.
-
Glassware: Volumetric flasks, vials, pipettes.
-
Filtration: 0.45 µm syringe filters.
2.2.2. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM Potassium Phosphate, 0.1% TEA (v/v), pH adjusted to 6.5 with H₃PO₄ | Buffered aqueous phase for consistent analyte ionization. TEA minimizes peak tailing. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 60% A / 40% B, hold for 15 min | Isocratic elution provides robust and repeatable results for purity analysis. Adjust ratio if necessary. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | |
| Detection | UV at 280 nm | The naphthalene chromophore provides strong absorbance at this wavelength. |
2.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The described method should be validated according to ICH guidelines. The following table summarizes expected performance characteristics based on established methods for similar aromatic amines.[4][5][6]
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow for Achiral Analysis
Figure 1: Workflow for achiral purity analysis by RP-HPLC.
Part 2: Enantiomeric Separation by Chiral HPLC
Principle and Method Rationale
Enantiomers have identical physical properties in an achiral environment, making their separation on a standard C18 column impossible. Chiral separation is achieved by using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes of differing stability, leading to different retention times.[3]
For primary amines, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective.[2][7] These separations are typically performed in normal-phase mode (using non-polar solvents like hexane or heptane) or polar organic mode. The addition of a small amount of a basic modifier (e.g., DEA) is crucial to occupy active sites on the silica support and improve peak shape and enantioselectivity.[2]
Method development involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline resolution (Rs > 1.5).
Experimental Protocol: Chiral HPLC
3.2.1. Materials and Equipment
-
HPLC System: As described in Part 1.
-
Chiral Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA or Lux Amylose-1).
-
Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IB or Lux Cellulose-1).
-
Column dimensions: 250 mm x 4.6 mm, 5 µm.
-
-
Reagents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Ethanol (HPLC Grade), Diethylamine (DEA).
-
Reference Standard: Racemic this compound.
3.2.2. Recommended Chromatographic Conditions
This is a starting point for method development. The optimal mobile phase will depend on the specific column used.
| Parameter | Setting | Rationale |
| Column | Chiralpak IA (or equivalent amylose-based CSP) | Polysaccharide CSPs are highly effective for resolving a wide range of chiral amines.[2][7] |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | Normal-phase elution. IPA acts as the polar modifier. DEA is the essential basic additive for peak shape. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature; control is critical. |
| Injection Vol. | 5 µL | |
| Detection | UV at 280 nm |
3.2.3. Method Development and Analysis
-
Prepare Racemic Standard: Dissolve the racemic standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Column Screening: Test the separation on both amylose- and cellulose-based columns with the starting mobile phase.
-
Optimization: If separation is not baseline, adjust the ratio of Hexane/IPA. Increasing IPA content will decrease retention time, while decreasing it will increase retention and may improve resolution. The concentration of DEA can also be optimized (0.05% - 0.2%).
-
Quantification: Once baseline separation is achieved, inject the sample. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers:
-
% ee = (|A1 - A2| / (A1 + A2)) x 100
-
Workflow for Chiral Method Development
Figure 2: Iterative workflow for chiral HPLC method development.
Discussion and Troubleshooting
-
Solvent Miscibility: When developing chiral methods, always ensure the miscibility of your mobile phase components. When switching between reversed-phase and normal-phase, ensure the HPLC system is thoroughly flushed with an intermediate solvent like isopropanol.
-
Peak Tailing (Achiral): If peak tailing persists in the RP-HPLC method, consider using a column with end-capping technology or increasing the TEA concentration slightly. Ensure the mobile phase pH is appropriate.
-
Poor Resolution (Chiral): Chiral separations are often sensitive to the type of alcohol modifier. If IPA does not provide adequate separation, screening ethanol may be beneficial. Lowering the column temperature can sometimes dramatically increase resolution, albeit at the cost of longer run times and higher backpressure.
-
Analyte Solubility: this compound may have limited solubility in highly non-polar solvents like pure hexane. Ensure it is fully dissolved in the mobile phase before injection to prevent precipitation.
Conclusion
The analytical control of this compound requires a dual HPLC approach. This guide provides two robust starting methodologies: an isocratic RP-HPLC method for achiral purity assessment and a normal-phase chiral HPLC strategy for resolving its enantiomers. The rationale and detailed protocols herein serve as a comprehensive resource for scientists, enabling reliable and accurate characterization of this important chiral amine. Adherence to systematic method development and validation principles is paramount for ensuring data integrity in research and quality control environments.
References
- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
- Validation Study of a HPLC Method for Biogenic Amines Quantification in Bananas. Annals of the University of Craiova - Agriculture, Montanology, Cadastre Series.
- Validation study of a HPLC method able to measure biogenic amines in chicken meat.
- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science.
- Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses.
- HPLC method for enantiomeric separ
- Application Notes and Protocols for the Quantification of 3-(Naphthalen-1-yl)propan-1-amine. BenchChem.
- Chiral Separations by High-Performance Liquid Chromatography.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uaiasi.ro [uaiasi.ro]
- 6. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Structural Elucidation of 2-(Naphthalen-1-YL)propan-2-amine using Advanced NMR Spectroscopy
Abstract
This document provides a comprehensive technical guide for the structural characterization of 2-(Naphthalen-1-YL)propan-2-amine, a key building block in synthetic and medicinal chemistry. We move beyond simple spectral acquisition to detail a multi-faceted approach employing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. This guide explains the causal logic behind experimental parameter selection and provides validated, step-by-step protocols for acquiring high-fidelity ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. The synergistic interpretation of these datasets allows for the unambiguous assignment of all proton and carbon signals, including challenging quaternary carbons, ensuring rigorous structural verification for researchers in drug discovery and materials science.
Introduction and Theoretical Framework
The precise structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. This compound presents an interesting case for NMR analysis, combining a complex aromatic spin system with aliphatic and heteroatomic features. The naphthalene moiety's anisotropic ring current effect leads to a significant downfield dispersion of its seven aromatic protons, while the tertiary amine and gem-dimethyl groups provide distinct aliphatic signals.
Effective characterization requires not just the acquisition of standard ¹H and ¹³C spectra, but a logical progression through advanced techniques to resolve ambiguities. This guide employs a systematic workflow:
-
1D NMR (¹H, ¹³C): To identify the number and electronic environment of unique proton and carbon nuclei.
-
DEPT-135/90: To differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is critical for assigning the aliphatic and aromatic regions.[1][2][3]
-
2D Homonuclear (COSY): To map proton-proton (¹H-¹H) coupling networks, which is essential for tracing the connectivity within the naphthalene ring system.[4][5]
-
2D Heteronuclear (HSQC & HMBC): To correlate protons directly to the carbons they are attached to (HSQC, one-bond) and to carbons two to three bonds away (HMBC, long-range).[6][7] The HMBC experiment is particularly vital for assigning the non-protonated quaternary carbons, which are otherwise invisible in proton-correlated spectra.[8][9]
This integrated approach ensures that every atom in the molecular skeleton is accounted for and correctly assigned, providing an unassailable level of structural proof.
Molecular Structure and Predicted Spectral Data
The first step in analysis is to deconstruct the molecule and predict the expected NMR signals based on established principles of chemical shifts and coupling.
Caption: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on the analysis of naphthalene derivatives and aromatic amines.[10][11][12][13][14] The aromatic protons of naphthalene typically appear between 7.4 and 8.0 ppm, with alpha-protons (adjacent to the ring fusion) being more deshielded than beta-protons due to ring current effects.[14][15] The amine protons are expected to be a broad signal in the aliphatic region.[16][17][18]
| Atom Assignment | ¹H Predicted δ (ppm), Multiplicity | ¹³C Predicted δ (ppm), Type |
| Naphthalene Ring | ||
| H2 / C2 | ~7.8-8.0, d | ~125-127, CH |
| H3 / C3 | ~7.4-7.6, t | ~125-127, CH |
| H4 / C4 | ~7.4-7.6, d | ~123-125, CH |
| H5 / C5 | ~7.4-7.6, d | ~128-130, CH |
| H6 / C6 | ~7.4-7.6, t | ~126-128, CH |
| H7 / C7 | ~7.8-8.0, d | ~128-130, CH |
| H8 / C8 | ~8.0-8.2, d | ~124-126, CH |
| C1 | - | ~140-145, Cq |
| C4a | - | ~133-135, Cq |
| C8a | - | ~131-133, Cq |
| Isopropylamine Moiety | ||
| Cα | - | ~50-55, Cq |
| Cβ (2 x CH₃) | ~1.6-1.8, s | ~28-32, CH₃ |
| NH₂ | ~1.5-2.5, br s | - |
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. A homogenous solution free of particulate matter is essential for achieving sharp lines and a stable lock.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used, though its viscosity may lead to broader lines. The deuterated solvent provides the lock signal for the spectrometer.[19]
-
Concentration:
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently vortex until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.
-
Cap the NMR tube securely. Ensure the sample height in the tube is approximately 4-5 cm.[21]
-
NMR Data Acquisition
The following parameters are recommended for a 500 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for good signal without saturation. Proton decoupling for ¹³C simplifies the spectrum to singlets. |
| Spectral Width (SW) | 16 ppm | 240 ppm | Covers the expected chemical shift range for all protons and carbons.[22][23] |
| Acquisition Time (AQ) | ~3-4 s | ~1-2 s | A longer acquisition time provides better resolution.[24][25] |
| Relaxation Delay (D1) | 2 s | 5 s | A longer delay for ¹³C is crucial for the relaxation of quaternary carbons, allowing for more accurate integration.[24][26] |
| Number of Scans (NS) | 16 | 1024 | Fewer scans are needed for the sensitive ¹H nucleus; more are required for the insensitive ¹³C nucleus. |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
2D NMR Experimental Protocols
2D NMR experiments are essential for establishing connectivity. The following experiments should be run sequentially to build a complete structural picture.
-
DEPT-135 & DEPT-90: These experiments are run with parameters similar to the ¹³C experiment but use specific pulse programs (e.g., dept135, dept90). The DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks.[27][28] The DEPT-90 spectrum will show only CH signals. Quaternary carbons are absent in both.[1][3]
-
COSY: This experiment reveals ¹H-¹H couplings. The standard cosygpqf pulse sequence is recommended. Key correlations are expected between adjacent protons on the naphthalene ring (e.g., H2-H3, H3-H4, etc.).
-
HSQC: This experiment correlates protons to their directly attached carbons. The hsqcedetgpsisp2 pulse sequence is highly effective, providing editing that phases CH/CH₃ and CH₂ signals oppositely, similar to a DEPT-135 but with much higher sensitivity.[7][9]
-
HMBC: This experiment reveals long-range ¹H-¹³C correlations (2-3 bonds). The hmbcgplpndqf pulse sequence is standard. This is the most critical experiment for identifying quaternary carbons. The delay for evolution of long-range coupling should be optimized for an average J-coupling of ~8 Hz.[7][29]
Data Interpretation: A Synergistic Workflow
A robust structural assignment relies on interpreting the spectra in concert, using each experiment to validate and build upon the others.
Caption: Logical workflow for NMR data interpretation.
-
Initial Assessment (1D Spectra): Start with the ¹H spectrum to identify the seven distinct aromatic protons and the sharp singlet for the six equivalent methyl protons. The ¹³C spectrum should show 13 unique carbon signals (10 for naphthalene, 3 for the side chain).
-
Carbon Typing (DEPT): Use the DEPT-135 and DEPT-90 spectra to confirm the presence of two CH₃ groups (positive in DEPT-135, absent in DEPT-90), seven CH groups (positive in both), and zero CH₂ groups. By subtracting the DEPT signals from the full ¹³C spectrum, the four quaternary carbons (C1, C4a, C8a, and Cα) can be identified.
-
Proton Connectivity (COSY): The COSY spectrum is used to trace the connectivity of the naphthalene protons. For example, a cross-peak between the signals at ~8.0-8.2 ppm (H8) and ~7.8-8.0 ppm (H7) confirms their adjacency. This allows for the complete assignment of the two isolated spin systems of the naphthalene core.
-
Direct C-H Assignment (HSQC): The HSQC spectrum provides direct, unambiguous correlations. Each cross-peak links a specific proton signal on the F2 (¹H) axis to its attached carbon on the F1 (¹³C) axis. This allows for the confident assignment of all seven CH carbons of the naphthalene ring and the methyl carbons.
-
Final Skeleton Assembly (HMBC): The HMBC spectrum provides the final and most crucial connections. Key expected correlations that confirm the structure include:
-
From the methyl protons (Cβ-H) to the aliphatic quaternary carbon (Cα) and the aromatic quaternary carbon (C1) . This definitively connects the side chain to the naphthalene ring at the C1 position.
-
From aromatic protons to adjacent and distant carbons, confirming the assignments made from the COSY and helping to differentiate carbons with similar chemical shifts. For example, the H8 proton should show a strong three-bond correlation to the C8a bridgehead carbon.
-
Caption: Key HMBC correlations for structural confirmation.
Conclusion
The structural elucidation of this compound is robustly achieved through the systematic application of 1D and 2D NMR spectroscopy. While ¹H and ¹³C NMR provide initial data, a conclusive assignment is only possible by integrating information from DEPT, COSY, HSQC, and HMBC experiments. This workflow, from rational sample preparation to the synergistic interpretation of advanced spectra, provides a validated protocol for researchers and serves as a model for the rigorous characterization of complex organic molecules.
References
-
Title: DEPT ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Small molecule NMR sample preparation Source: Georgia State University NMR Core Facility URL: [Link]
-
Title: 6.4: DEPT C-13 NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Proton magnetic resonance spectra of some aromatic amines and derived amides Source: Canadian Journal of Chemistry URL: [Link]
-
Title: What Is HMBC NMR? - Chemistry For Everyone Source: YouTube URL: [Link]
-
Title: Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Source: Advances in Polymer Science URL: [Link]
-
Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]
-
Title: DEPT NMR: Signals and Problem Solving Source: Chemistry Steps URL: [Link]
-
Title: 13.12 DEPT 13C NMR Spectroscopy Source: OpenStax URL: [Link]
-
Title: NMR Sample Requirements and Preparation Source: The Ohio State University Department of Chemistry and Biochemistry URL: [Link]
-
Title: NMR Sample Preparation Source: University of Notre Dame, Department of Chemistry & Biochemistry URL: [Link]
-
Title: NMR Sample Preparation Source: University of Cambridge Department of Chemistry URL: [Link]
-
Title: Chapter 5: Acquiring 1 H and 13 C Spectra Source: Royal Society of Chemistry URL: [Link]
-
Title: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) Source: JoVE URL: [Link]
-
Title: Amines Source: University of Calgary URL: [Link]
-
Title: HSQC and HMBC Source: Columbia University NMR Core Facility URL: [Link]
-
Title: Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab Source: ACS Publications URL: [Link]
-
Title: Heteronuclear single quantum coherence spectroscopy Source: Wikipedia URL: [Link]
-
Title: Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry Source: ACS Journal of Chemical Information and Modeling URL: [Link]
-
Title: Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR Source: YouTube URL: [Link]
-
Title: 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy Source: Oxford Instruments URL: [Link]
-
Title: 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines Source: Molecules URL: [Link]
-
Title: 7.4: Two Dimensional Heteronuclear NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]
-
Title: Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections Source: NIH National Library of Medicine URL: [Link]
-
Title: Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... Source: ResearchGate URL: [Link]
-
Title: A structure elucidation system using 1H-NMR and H-H COSY spectra Source: ResearchGate URL: [Link]
-
Title: 1D Acquisition Source: ETH Zurich URL: [Link]
-
Title: Spectroscopy of Amines Source: Oregon State University URL: [Link]
-
Title: Basic NMR Concepts Source: Boston University URL: [Link]
-
Title: Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts Source: ACS Journal of Organic Chemistry URL: [Link]
-
Title: 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones Source: NIH National Library of Medicine URL: [Link]
-
Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Understanding the ring current effects on magnetic shielding of hydrogen and carbon nuclei in naphthalene and anthracene Source: Wiley Online Library URL: [Link]
-
Title: Principles and Applications of NMR Spectroscopy: Lecture 28 - 2D HMQC and 2D HSQC Source: InfoCoBuild URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 3. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icmol.es [icmol.es]
- 15. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 22. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 23. sites.bu.edu [sites.bu.edu]
- 24. books.rsc.org [books.rsc.org]
- 25. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Framework for Investigating 2-(Naphthalen-1-YL)propan-2-amine as a Novel Modulator of the VGF/NERP-2 System in Neuroscience
I. Introduction: The VGF/NERP-2 System as a Therapeutic Frontier
The neurosecretory protein VGF (non-acronymic) represents a significant nexus in understanding the interplay between neural activity, metabolism, and behavior.[1][2] Post-translationally processed into a suite of bioactive peptides, VGF is a critical regulator of synaptogenesis, energy balance, and memory.[1][3] Among these peptides, Neuroendocrine Regulatory Peptide-2 (NERP-2) has emerged as a key player in the central regulation of feeding, energy homeostasis, and gastric function.[4][5]
NERP-2, a 38-amino acid peptide in humans and rats, is prominently expressed in the lateral hypothalamus, where it colocalizes with and activates orexin neurons.[4][6] Central administration of NERP-2 has been shown to increase food intake, body temperature, oxygen consumption, and locomotor activity—effects that are abrogated in orexin-deficient mice or by orexin receptor antagonists.[4][7] This positions the NERP-2 signaling pathway as a compelling target for therapeutic intervention in metabolic disorders, and potentially for conditions involving arousal and motivation.
The primary challenge in targeting this system lies in the peptide nature of the endogenous ligand, NERP-2, which typically suffers from poor bioavailability and blood-brain barrier penetration. The development of stable, brain-penetrant small molecule mimetics that can agonize the NERP-2 receptor is therefore a critical objective for drug discovery.
This document provides a detailed framework for the preclinical evaluation of a candidate small molecule, 2-(Naphthalen-1-YL)propan-2-amine (herein designated as "ZK-827" for the purpose of this hypothetical research guide), as a potential agonist of the NERP-2 pathway. It is important to note that while the native NERP-2 peptide's functions are documented, its specific cell surface receptor has not yet been definitively identified.[8] Consequently, the following protocols are designed not only to characterize the physiological effects of ZK-827 but also to serve as a platform for target validation and elucidation of its precise mechanism of action.
II. Compound Profile: ZK-827 (this compound)
The selection of ZK-827 as a candidate is based on its structural features—a naphthalene core providing a rigid scaffold and an amine group for potential receptor interaction—that offer a starting point for exploring structure-activity relationships in mimicking the bioactivity of NERP-2.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₅N | [9] |
| Molecular Weight | 185.26 g/mol | [9] |
| Structure | [9] | |
| Predicted LogP | ~3.3 | [9] |
Note: The structure shown is for the closely related isomer 1-(Naphthalen-1-YL)propan-2-amine, as a definitive public database entry for the specified this compound was not available. Physicochemical properties are computationally predicted and require experimental verification.
III. Hypothesized Mechanism of Action and Signaling Pathway
The central hypothesis is that ZK-827 acts as a selective agonist at the putative NERP-2 receptor (NERP-2R) on orexin-producing neurons in the lateral hypothalamus (LH). This engagement is predicted to mimic the downstream effects of the endogenous NERP-2 peptide.
The proposed signaling cascade is as follows:
-
ZK-827, administered centrally, binds to and activates NERP-2R on the surface of LH orexin neurons.
-
Activation of NERP-2R initiates an intracellular signaling cascade (e.g., G-protein activation, secondary messenger mobilization) leading to neuronal depolarization.
-
Activated orexin neurons release the neuropeptides orexin-A and orexin-B.
-
Orexins act on their respective receptors (OX1R and OX2R) in downstream brain regions to modulate feeding, arousal, and energy expenditure.[4][5]
Caption: Hypothesized signaling cascade of ZK-827 in the lateral hypothalamus.
IV. Experimental Workflow: A Phased Approach
A systematic, multi-tiered approach is essential to validate ZK-827 as a tool compound or therapeutic lead. The workflow progresses from initial target engagement and functional activity in vitro to comprehensive in vivo pharmacological and behavioral characterization.
Caption: Phased experimental workflow for the evaluation of ZK-827.
V. Detailed Application Notes and Protocols
Part 1: In Vitro Target Validation and Functional Assays
Rationale: The initial step is to confirm that ZK-827 directly interacts with a candidate receptor (once identified through methods like affinity chromatography-mass spectrometry or expression cloning) and elicits a functional response in a relevant cell type.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To quantify the binding affinity and kinetics of ZK-827 to a purified candidate NERP-2 receptor.
-
Materials: SPR instrument (e.g., Biacore), CM5 sensor chip, purified candidate receptor protein, ZK-827, running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Methodology:
-
Immobilization: Covalently immobilize the purified candidate receptor onto the CM5 sensor chip surface using standard amine coupling chemistry to a target level of ~6000 response units (RU).[10]
-
Analyte Preparation: Prepare a dilution series of ZK-827 in running buffer (e.g., 1 µM to 250 µM). Include a buffer-only (blank) sample for double referencing.
-
Binding Analysis:
-
Inject the ZK-827 dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 120 s), followed by a dissociation phase with running buffer (e.g., 300 s).
-
Regenerate the surface between cycles if necessary with a mild acidic or basic solution.
-
-
Data Analysis: Subtract the reference channel and blank injection sensorgrams. Fit the resulting data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Self-Validation: A dose-dependent increase in response units that fits a saturation binding model indicates a specific interaction. The KD value provides a quantitative measure of affinity.
Protocol 2: Calcium Imaging in Hypothalamic Neuronal Cultures
-
Objective: To assess the functional activity of ZK-827 by measuring changes in intracellular calcium ([Ca²⁺]i), a common second messenger in G-protein coupled receptor signaling.
-
Materials: Primary hypothalamic neuronal cultures or a relevant cell line (e.g., N2a), calcium-sensitive fluorescent dye (e.g., Fura-2 AM), ZK-827, NERP-2 peptide (positive control), appropriate antagonists (for specificity).
-
Methodology:
-
Cell Plating: Plate neurons on glass-bottom dishes and culture until mature.
-
Dye Loading: Incubate cells with Fura-2 AM (e.g., 5 µM) for 30-45 minutes at 37°C.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse with baseline buffer and establish a stable baseline fluorescence ratio (F340/F380).
-
Apply ZK-827 at various concentrations and record the change in fluorescence ratio over time.[11]
-
Apply the native NERP-2 peptide as a positive control.
-
-
Specificity Control: Pre-incubate cells with a relevant antagonist (e.g., an orexin receptor antagonist if testing downstream effects, or a putative NERP-2R antagonist) before applying ZK-827 to confirm the signaling pathway.
-
-
Self-Validation: A rapid, transient, and dose-dependent increase in the F340/F380 ratio upon ZK-827 application indicates receptor activation and calcium mobilization.
Part 2: In Vivo Central Administration
Rationale: To bypass the blood-brain barrier and directly assess the central effects of ZK-827, intracerebroventricular (ICV) administration is the method of choice, mirroring studies with the native NERP-2 peptide.[4][5]
Protocol 3: Stereotaxic ICV Cannula Implantation and Injection in Mice
-
Objective: To surgically implant a guide cannula into the lateral ventricle of a mouse for repeated, accurate delivery of ZK-827 directly into the cerebrospinal fluid.
-
Materials: Stereotaxic frame, anesthesia machine (isoflurane), surgical drill, guide cannula, dummy cannula, dental cement, microsyringe pump, Hamilton syringe.
-
Methodology:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., 1-3% isoflurane) and secure its head in the stereotaxic frame.[12] Apply eye lubricant. Shave the scalp and sterilize the area.
-
Incision: Make a midline incision to expose the skull. Clean the skull surface.
-
Coordinates: Identify bregma. For the lateral ventricle, use appropriate coordinates (e.g., for C57BL/6J mice: -0.6 mm posterior to bregma, ±1.15 mm lateral from midline).[12]
-
Craniotomy: Drill a small burr hole at the target coordinates, being careful not to damage the underlying dura.
-
Cannula Implantation: Slowly lower the guide cannula through the burr hole to the target depth (e.g., -1.6 mm from the pial surface).[12]
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to maintain patency.
-
Recovery: Allow the animal to recover for at least one week post-surgery.
-
ICV Injection:
-
Gently restrain the awake mouse and remove the dummy cannula.
-
Insert the internal injector cannula (which extends slightly beyond the guide) connected to the Hamilton syringe.
-
Infuse the desired volume of ZK-827 solution (e.g., 1-5 µL) at a slow rate (e.g., 300 nL/min) using a microsyringe pump.[12]
-
Leave the injector in place for an additional minute to minimize backflow.[1] Replace the dummy cannula.
-
-
-
Self-Validation: Correct cannula placement should be verified post-mortem via histology (e.g., injecting a dye like Trypan Blue at the end of the experiment and sectioning the brain).
Part 3: Behavioral Phenotyping
Rationale: Based on the known functions of NERP-2, the behavioral effects of ZK-827 should be assessed in domains related to metabolism and anxiety/arousal.
Protocol 4: Assessment of Feeding Behavior and Energy Expenditure
-
Objective: To determine if central administration of ZK-827 phenocopies the orexigenic and metabolic effects of NERP-2.
-
Materials: Cannulated mice, metabolic cages (for indirect calorimetry), standard chow, high-fat diet (optional), ZK-827.
-
Methodology:
-
Acclimation: Acclimate mice to individual housing and handling. For metabolic studies, acclimate them to the metabolic cages.
-
Food Intake:
-
Habituate mice to the ICV injection procedure.
-
At the beginning of the light or dark cycle, administer ZK-827 or vehicle via ICV injection.
-
Provide a pre-weighed amount of food and measure consumption at various time points (e.g., 1, 2, 4, and 24 hours).[4]
-
-
Energy Expenditure:
-
Place cannulated mice in metabolic cages.
-
After a baseline recording period, administer ZK-827 or vehicle (ICV).
-
Continuously measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure.[4]
-
Simultaneously measure locomotor activity using infrared beams within the cages.
-
-
-
Data Analysis: Compare food intake (in grams) and cumulative energy expenditure between ZK-827 and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
| Parameter | Expected Outcome with ZK-827 | Rationale |
| Food Intake | Increased | Mimics NERP-2's orexigenic effect via the orexin system.[4] |
| **Oxygen Consumption (VO₂) ** | Increased | Reflects higher metabolic rate and energy expenditure.[4] |
| Locomotor Activity | Increased | Orexin system is strongly linked to arousal and activity.[4] |
| Body Temperature | Increased | Consistent with increased metabolic activity.[4] |
Protocol 5: Elevated Plus Maze (EPM) Test
-
Objective: To assess anxiety-like behavior, as the orexin system is known to modulate stress and anxiety.
-
Materials: Elevated plus-shaped maze (two open arms, two closed arms), video tracking software.
-
Methodology:
-
Habituation: Habituate mice to the testing room for at least 1 hour before the test.
-
Dosing: Administer ZK-827 or vehicle via ICV injection 30 minutes prior to the test.
-
Test: Place the mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.[13]
-
Recording: Record the session with an overhead camera.
-
-
Data Analysis: Use video tracking software to score the time spent in the open arms vs. closed arms, and the number of entries into each arm type. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.[13][14]
Protocol 6: Novelty-Suppressed Feeding (NSF) Test
-
Objective: To measure anxiety- and depression-like behavior in a conflict paradigm.[15]
-
Materials: A novel, brightly lit open field arena, a single food pellet, home cage.
-
Methodology:
-
Food Deprivation: Food-deprive the mice for 24 hours prior to the test to ensure motivation to eat.
-
Dosing: Administer ZK-827 or vehicle (ICV) 30 minutes before the test.
-
Test: Place a single, pre-weighed food pellet in the center of the novel arena. Place the mouse in a corner of the arena.
-
Measurement: Start a timer and measure the latency (time) for the mouse to take its first bite of the pellet (up to a 15-minute maximum).[16]
-
Home Cage Consumption: Immediately after the first bite (or after 15 minutes), return the mouse to its home cage with the pellet and measure the amount of food consumed in the following 5 minutes. This controls for effects on appetite versus anxiety.
-
-
Data Analysis: An anxiolytic effect is demonstrated by a significantly shorter latency to begin eating in the novel environment. Home cage consumption should not be significantly different, confirming the effect is on anxiety, not just appetite.[15][16]
VI. References
-
Chuapoco, M. (2023). Rodent intracerebroventricular AAV injections. Protocols.io. [Link]
-
Lewis, J. E., et al. (2015). Neuroendocrine Role for VGF. Frontiers in Neuroendocrinology.
-
McCosh, R. B., & Young, L. A. (2024). Free-Hand Intracerebroventricular Injections in Mice. JoVE. [Link]
-
JoVE. (2022). Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview. YouTube. [Link]
-
Yamanaka, A., et al. (2010). Neuroendocrine regulatory peptide-2 regulates feeding behavior via the orexin system in the hypothalamus. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Okumura, T., et al. (2017). NERP-2 regulates gastric acid secretion and gastric emptying via the orexin pathway. Biochemical and Biophysical Research Communications. [Link]
-
Severini, C., et al. (2009). The role of the vgf gene and VGF-derived peptides in nutrition and metabolism. Journal of Molecular Neuroscience.
-
JoVE. (2018). Intracerebroventricular Treatment with Resiniferatoxin and Pain Tests in Mice. JoVE. [Link]
-
ACS Omega. (2020). Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2. ACS Omega.
-
Toshinai, K., & Nakazato, M. (2009). Neuroendocrine regulatory peptide-1 and -2: novel bioactive peptides processed from VGF. Cellular and Molecular Life Sciences. [Link]
-
ResearchGate. (2015). (PDF) Neuroendocrine Role for VGF. [Link]
-
Bio-Synthesis Inc. NERP 1 and 2, Neuroendocrine Regulatory Peptide, Neuroendocrine Regulatory Products. [Link]
-
Yamanaka, A., et al. (2010). Neuroendocrine regulatory peptide-2 regulates feeding behavior via the orexin system in the hypothalamus. PubMed. [Link]
-
Biological Psychiatry Global Open Science. (2022). A Systematic Review and Meta-Analysis of Anxiety- and Depressive-Like Behaviors in Rodent Models of Neuropathic Pain. Biological Psychiatry Global Open Science.
-
Toshinai, K., & Nakazato, M. (2009). Neuroendocrine regulatory peptide-1 and -2: novel bioactive peptides processed from VGF. PubMed. [Link]
-
ICE/ECE. (2012). Discovery of a novel peptide, neuroendocrine regulatory peptide-2 regulating feeding behavior and glucose metabolism. Endocrine Abstracts. [Link]
-
ResearchGate. (n.d.). Behavioral evaluation by novelty-suppressed feeding test and by light/dark box test. [Link]
-
PubChem. 1-(Naphthalen-1-YL)propan-2-amine. [Link]
-
M Parma. (2017). Animal tests for anxiety-like and depression-like behavior in rats. Interdisciplinary Toxicology.
-
Singh, S., et al. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of the vgf gene and VGF-derived peptides in nutrition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. NERP-2 regulates gastric acid secretion and gastric emptying via the orexin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroendocrine regulatory peptide-1 and -2: novel bioactive peptides processed from VGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroendocrine regulatory peptide-2 regulates feeding behavior via the orexin system in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NERP 1 and 2, Neuroendocrine Regulatory Peptide, Neuroendocrine Regulatory Products [biosyn.com]
- 9. 1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Rodent intracerebroventricular AAV injections [protocols.io]
- 13. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Systematic Review and Meta-Analysis of Anxiety- and Depressive-Like Behaviors in Rodent Models of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Preclinical Evaluation of 2-(Naphthalen-1-YL)propan-2-amine
Introduction
Rationale for Study: The Rise of Novel Psychoactive Substances (NPS)
The landscape of psychoactive compounds is in a constant state of flux, largely driven by the emergence of Novel Psychoactive Substances (NPS). These substances are often structural analogues of controlled drugs, designed to circumvent existing legislation while mimicking or enhancing the effects of their parent compounds.[1][2][3] The rapid proliferation and limited pharmacological and toxicological data for NPS present significant challenges to public health and regulatory agencies.[3][4] A systematic and rigorous preclinical evaluation is therefore imperative to understand the mechanisms of action, potential therapeutic applications, and safety profiles of these new chemical entities.
The Naphthyl-Alkylamine Scaffold: A Privileged Structure in Neuropharmacology
The naphthyl-alkylamine scaffold is a well-established pharmacophore in neuroscience research and drug development. A notable example is 1-(Naphthalen-1-yl)propan-2-amine, which is known to act as a releasing agent for key neurotransmitters like serotonin, norepinephrine, and dopamine.[5] Such compounds interact with monoamine transporters and receptors, making them potent modulators of mood, cognition, and arousal.
Profile of 2-(Naphthalen-1-YL)propan-2-amine: Structural Analogy and Hypothesized Activity
This guide focuses on the experimental design for studying This compound . This compound is a structural isomer of the more well-known 1-(naphthalen-1-yl)propan-2-amine. The key difference lies in the attachment point of the naphthalene ring to the propane chain. In the subject compound, both the naphthalene ring and the amine group are attached to the second carbon of the propane chain. This structural nuance is critical, as it can significantly alter the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. Based on its structural similarity to other psychostimulants, it is hypothesized that this compound may interact with monoamine transporters (SERT, DAT, NET) and potentially G-protein coupled receptors (GPCRs) involved in neurotransmission.[6]
Objectives and Phased Experimental Approach
The primary objective is to conduct a comprehensive preclinical characterization of this compound. This involves a phased approach, beginning with fundamental in vitro characterization and progressing to more complex in vivo studies to build a complete pharmacological and toxicological profile. This document provides the detailed protocols and scientific rationale underpinning this evaluation.
Sources
- 1. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 6. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Administration of 2-(Naphthalen-1-YL)propan-2-amine in Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction and Scientific Context
2-(Naphthalen-1-YL)propan-2-amine, a structural analog of other psychoactive compounds, is a research chemical with significant biological activity. Primarily recognized for its function as a releasing agent for key neurotransmitters—serotonin, norepinephrine, and dopamine—it holds potential for probing the complexities of monoaminergic systems in neuropharmacology.[1] Its ability to modulate these neurotransmitter systems makes it a valuable tool in preclinical research, particularly in studies related to mood, attention, and substance abuse. For instance, its analog, also known as PAL-287, has demonstrated efficacy in suppressing cocaine self-administration in non-human primate models, highlighting its potential relevance in addiction research.[1]
The successful in vivo application of this compound is contingent upon meticulous experimental design and execution. The reproducibility and validity of data derived from animal models depend entirely on the precise and consistent administration of the test article. This guide provides a comprehensive framework for researchers, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices. We will cover compound characteristics, formulation strategies, administration techniques, and essential monitoring parameters to ensure both animal welfare and data integrity.
Compound Profile and Pre-Administration Considerations
A thorough understanding of the compound's properties is the foundation of any successful in vivo study. These characteristics influence everything from vehicle selection to potential toxicological outcomes.
Physicochemical Properties
The structure of this compound, featuring a bulky naphthalene ring, dictates its solubility and potential for steric hindrance at biological targets.[2]
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₅N | [1] |
| Predicted pKa | ~10.3 | [2] |
| Predicted logP | ~3.3 | [2] |
| Key Structural Feature | Chiral center at the 2-position of the propyl chain, introducing stereoisomerism (R and S enantiomers). | [2] |
Note: pKa and logP values are estimations from computational models and should be experimentally verified for precise formulation development.[2] The relatively high logP suggests limited aqueous solubility, a critical factor for vehicle selection.
Vehicle Selection and Formulation Protocol
The choice of vehicle is critical for ensuring complete dissolution and bioavailability of the compound. Given the predicted logP of ~3.3, aqueous vehicles alone may be insufficient.
Causality in Vehicle Choice:
-
For low concentrations: Standard sterile saline or phosphate-buffered saline (PBS) may be sufficient, but solubility must be confirmed. Sonication can aid dissolution.
-
For higher concentrations or solubility issues: A co-solvent system is recommended. A common choice is a mixture of DMSO, Tween 80, and saline. However, DMSO can have its own biological effects and should be used at the lowest effective concentration (typically <10% of the final injection volume).
-
Alternative: Aqueous solutions of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) can be used to encapsulate the hydrophobic compound, improving its solubility and stability in an aqueous vehicle.
Protocol: Formulation using a Co-Solvent System
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the powder (e.g., 5-10% of the final desired volume). Vortex thoroughly until the compound is fully dissolved.
-
Addition of Surfactant (Optional): To improve stability, add an equal volume of Tween 80 to the DMSO solution and vortex again.
-
Final Dilution: Gradually add sterile saline or PBS to reach the final target concentration while continuously vortexing to prevent precipitation. The final solution should be clear.
-
Pre-injection Preparation: Before administration, warm the solution to room or body temperature and visually inspect for any precipitation.[3]
Critical Safety and Handling Precautions
While specific toxicity data for this compound is limited, the naphthalene moiety is a structural alert. Related compounds, such as 2-naphthylamine, are known human carcinogens, primarily causing bladder cancer.[4] Therefore, handling this compound with appropriate caution is paramount.
Mandatory Safety Procedures:
-
Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses.
-
Waste Disposal: Dispose of all contaminated materials (tubes, pipette tips, bedding) as hazardous chemical waste according to institutional guidelines.
Animal Model Selection and Husbandry
The choice of animal model is dictated by the research question.
-
Rodents (Mice and Rats): Mice and rats are the most common models for initial screening of neuropharmacological and toxicological effects due to their well-characterized genetics, physiology, and behavioral repertoires.[5][6][7] Wistar or Sprague-Dawley rats are frequently used for toxicity studies following OECD guidelines.[8][9]
-
Non-Human Primates (e.g., Rhesus Monkeys): For more complex behavioral paradigms that better model human conditions, such as drug self-administration, non-human primates are invaluable.[1]
All animals should be housed in a temperature- and humidity-controlled environment with a standard 12-hour light/dark cycle. Food and water should be provided ad libitum unless otherwise specified by the experimental protocol (e.g., fasting for oral gavage).[8][9] Allow for a minimum of 7 days of acclimatization before initiating any experimental procedures.
Administration Protocols: A Step-by-Step Guide
The route of administration directly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. The following protocols are based on established best practices.[3]
Dosing Rationale
Dose ranges should be determined based on literature for analogous compounds and the intended study type.
-
Behavioral Studies: Doses for a related cathinone analog in mice were effective in the 10-30 mg/kg range for inducing conditioned place preference.[5]
-
Self-Administration Studies: Reinforcing effects for a similar compound in rats were seen at 0.3 mg/kg/infusion.[5]
-
Toxicity Studies: Acute oral toxicity studies on other naphthalen-containing compounds have used single doses as high as 2000 mg/kg in rats to determine the LD₅₀.[8][9] Sub-acute studies have used repeated daily doses in the 5-40 mg/kg range.[9]
A dose-response study is always recommended to establish the optimal dose for the desired effect.
Recommended Administration Parameters for Rodents
This table provides a quick reference for common injection routes, adapted from established guidelines.[3]
| Parameter | Mouse (25-30g) | Rat (250-300g) |
| Route | Volume / Needle | Volume / Needle |
| Intraperitoneal (IP) | 200-300 µL / 25-27G | 2-3 mL / 23-25G |
| Subcutaneous (SC) | 200-300 µL / 25G | 2-3 mL / 25G |
| Oral Gavage (PO) | 200 µL / 20-22G ball-tip | 1.0 mL / 18-20G ball-tip |
| Intravenous (IV, tail vein) | 200 µL / 26-28G | 500 µL / 25-27G |
Workflow for In Vivo Administration
The following diagram outlines the critical steps from preparation to post-procedural monitoring.
Caption: General workflow for in vivo compound administration.
Protocol: Intraperitoneal (IP) Injection in a Mouse
-
Preparation: Prepare the dose in a 1 mL syringe with a 27G needle.
-
Restraint: Gently restrain the mouse using an appropriate technique, ensuring the abdomen is exposed and accessible.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.
-
Injection: Tilt the mouse's head slightly downwards. Insert the needle at a 15-20 degree angle, bevel up. Aspirate briefly to ensure no fluid (urine, blood) is drawn back.
-
Administration: Inject the solution smoothly and withdraw the needle.
-
Monitoring: Place the mouse back in its cage and monitor for any immediate signs of distress.
Endpoint Analysis and Monitoring
The selection of endpoints is critical for evaluating the compound's effects. Based on its known pharmacology and the effects of similar compounds, the following assessments are recommended.
Recommended Study Endpoints
The diagram below illustrates the relationship between compound administration and the various streams of analysis that can be pursued.
Sources
- 1. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ntnu.edu [ntnu.edu]
- 4. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]
Topic: Characterization of 2-(Naphthalen-1-YL)propan-2-amine in Cell Culture Assays: A Strategic Workflow
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Hypothesis-Driven Approach to a Novel Naphthylalkylamine
2-(Naphthalen-1-YL)propan-2-amine is a novel chemical entity belonging to the naphthylalkylamine class. While public domain data on its specific biological activity is limited, its core structure—a naphthalene ring linked to a propane backbone with an amine group—bears a strong resemblance to compounds known to interact with critical neurological targets. Specifically, its primary amine isomer, 1-(Naphthalen-1-YL)propan-2-amine, is documented as a releasing agent for key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine[1].
This structural analogy forms the scientific basis for our investigative approach. We hypothesize that this compound may function as a modulator of monoamine systems, potentially by inhibiting neurotransmitter reuptake transporters or by affecting metabolic enzymes like monoamine oxidase (MAO)[1][2][3].
This document provides a comprehensive, field-proven strategy for the systematic evaluation of this compound. We will proceed with a logical workflow designed to first establish a viable toxicity profile and then elucidate its primary mechanism of action through targeted functional assays. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Part 1: Foundational Cytotoxicity Profiling
Expert Rationale: Before any functional assessment, it is imperative to determine the concentration range at which this compound is non-toxic to the cellular models. Observing a functional effect (e.g., inhibition of transporter uptake) is meaningless if the compound is simply killing the cells. A cytotoxicity assay establishes the half-maximal inhibitory concentration (IC50) for cell viability, guiding the dose selection for all subsequent mechanistic studies[4][5]. The MTT assay, which measures mitochondrial reductase activity, is a robust and cost-effective standard for this initial screen[6].
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to assess cell metabolic activity as an indicator of viability after treatment with the test compound[4][6].
Materials:
-
HEK293 cells (or other relevant cell line, e.g., SH-SY5Y for neurotoxicity)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well, clear-bottom cell culture plates
-
This compound (Test Compound)
-
DMSO (Vehicle Solvent)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control (e.g., Doxorubicin, a known cytotoxic agent)
Step-by-Step Methodology:
-
Cell Seeding: Culture and harvest cells during their logarithmic growth phase. Using a hemocytometer, perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment[4].
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in complete medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no cell" blanks (medium only).
-
Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C, 5% CO2[7].
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals[4].
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Example Cytotoxicity Profile
The IC50 value is calculated from the dose-response curve. This data is critical for planning subsequent functional assays.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HEK293 | This compound | 48 | 85.6 |
| SH-SY5Y | This compound | 48 | 62.3 |
| HEK293 | Doxorubicin (Positive Control) | 48 | 0.8 |
Table 1: Hypothetical cytotoxicity data for the test compound. All functional assays should use concentrations well below the determined IC50 values (e.g., <10 µM).
Part 2: Primary Functional Screen - Monoamine Transporter Uptake Assay
Expert Rationale: The primary hypothesis is that this compound interacts with monoamine transporters (DAT, SERT, NET). These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters prolongs neurotransmitter availability and is a key mechanism for many antidepressants and stimulants[8][9]. We will use a fluorescence-based assay, which offers a high-throughput, non-radioactive alternative to classic radiotracer methods[10][11].
Visualizing the Mechanism: Monoamine Transporter Inhibition
Caption: Inhibition of dopamine reuptake at the presynaptic terminal.
Protocol 2: Fluorescent Neurotransmitter Transporter Uptake Assay
This protocol is adapted from methodologies used in commercially available kits (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)[9][10][12]. It is designed for HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
Materials:
-
HEK-hDAT, HEK-hSERT, or HEK-hNET cells
-
Poly-D-lysine coated 96-well black-wall, clear-bottom plates
-
Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Fluorescent transporter substrate (provided in commercial kits)
-
Test Compound and appropriate positive controls (e.g., Vanoxerine for DAT, Fluoxetine for SERT, Nisoxetine for NET)[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed 40,000-60,000 cells per well into coated 96-well plates. Incubate overnight to allow for the formation of a confluent monolayer[12].
-
Compound Plating: On the day of the assay, remove the culture medium. Wash cells once with Assay Buffer.
-
Add 100 µL of Assay Buffer containing the desired concentration of the test compound or a positive control. Use multiple concentrations to generate a dose-response curve. Include "vehicle control" wells.
-
Pre-incubation: Incubate the plate for 10-30 minutes at 37°C[9][12]. This allows the compound to bind to the transporters.
-
Substrate Addition: Add 100 µL of the fluorescent substrate solution to each well. This solution also contains a masking dye to quench extracellular fluorescence, ensuring only internalized signal is measured[10][11].
-
Data Acquisition: Immediately transfer the plate to a bottom-reading fluorescence microplate reader. Measure the fluorescence intensity kinetically over 30 minutes or as a single endpoint reading after a 10-30 minute incubation[9][12].
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of transporter activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC50 for transporter inhibition.
Part 3: Overall Experimental Workflow
A systematic approach is crucial for efficiently characterizing a novel compound. The following workflow ensures that foundational data is gathered before proceeding to more complex, hypothesis-driven assays.
Visualizing the Workflow: From Compound to Conclusion
Caption: A strategic workflow for novel compound characterization.
Conclusion and Forward Outlook
This application note details a robust, hypothesis-driven workflow for the initial characterization of this compound. By first establishing a non-toxic concentration range and then proceeding with a targeted monoamine transporter uptake assay, researchers can efficiently determine if this novel compound acts on this high-value target class. If significant activity is observed, further studies, such as neurotransmitter release assays or monoamine oxidase inhibition assays[2][3], would be warranted to build a comprehensive pharmacological profile. This systematic approach ensures the generation of high-quality, interpretable data, paving the way for further investigation in drug discovery and neuroscience.
References
- BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
- BenchChem. (n.d.). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
- Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
- Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Data.
- Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- BenchChem. (n.d.). N-(Propan-2-YL)naphthalen-1-amine.
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
- PubChem. (n.d.). (s)-N-methyl-1-(2-naphthyl)propan-2-amine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity.
- Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays.
- MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
- Choi, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PMC - PubMed Central.
- Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.
- PubChem. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. National Center for Biotechnology Information.
- BenchChem. (n.d.). A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery.
- Smolecule. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine.
- Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology. Springer.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit.
- PubChem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. National Center for Biotechnology Information.
Sources
- 1. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 2. Monoamine Oxidase Assays [cellbiolabs.com]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. opentrons.com [opentrons.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 9. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 11. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 12. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: Radiolabeling of 2-(Naphthalen-1-YL)propan-2-amine for Binding Studies
Abstract
These application notes provide a comprehensive guide for the radiolabeling of 2-(Naphthalen-1-YL)propan-2-amine, a crucial step for its use as a radioligand in receptor binding studies. This document outlines the strategic selection of a suitable radioisotope, a detailed synthetic protocol for the introduction of Carbon-14, and rigorous methods for purification and quality control. Furthermore, it provides step-by-step protocols for the application of the newly synthesized radioligand in both saturation and competition binding assays to characterize receptor-ligand interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to employ radiolabeled this compound to investigate its biological targets.
Introduction: The Significance of Radiolabeled this compound in Receptor Research
This compound and its derivatives are an important class of compounds with potential interactions at various receptor systems. To elucidate the specific binding characteristics of this molecule—such as its affinity for a target receptor (Kd), the density of the receptor in a given tissue (Bmax), and the potency of other competing ligands (Ki)—the use of a radiolabeled version is indispensable.[1][2] Radiolabeling allows for highly sensitive and quantitative measurements of ligand binding, even at the low concentrations typically found in biological systems.[3] This process involves replacing one of the atoms in the molecule with a radioactive isotope, creating a tracer that behaves chemically and biologically identically to the unlabeled compound.[4]
This guide will focus on the introduction of Carbon-14 (¹⁴C) into the this compound structure. Carbon-14 is an ideal radioisotope for many in vitro binding studies due to its long half-life (5,730 years), which minimizes the need for decay correction during experiments, and its low-energy beta emission, which is readily quantifiable by liquid scintillation counting.[5][6] The methodologies described herein are designed to ensure the production of a high-purity, high-specific-activity radioligand suitable for robust and reproducible binding assays.
Strategic Selection of the Radioisotope and Labeling Position
The choice of radioisotope is a critical first step in the development of a radioligand. For in vitro binding studies, either tritium (³H) or Carbon-14 (¹⁴C) are commonly employed.
| Isotope | Half-life | Emission | Max. Specific Activity | Advantages | Disadvantages |
| Tritium (³H) | 12.3 years | Low-energy β⁻ | ~29 Ci/mmol per ³H | High specific activity possible | Potential for isotope exchange |
| Carbon-14 (¹⁴C) | 5,730 years | Low-energy β⁻ | ~62.4 mCi/mmol per ¹⁴C | Metabolically stable label | Lower specific activity |
For the purposes of these application notes, Carbon-14 is selected. While tritium can offer higher specific activity, the ¹⁴C-label is generally more stable and less prone to exchange, ensuring that the radioactivity remains associated with the ligand of interest throughout the experiment.[6][7] The lower specific activity of ¹⁴C is typically sufficient for in vitro binding assays where receptor concentrations are relatively high.
The position of the radiolabel within the molecule is equally important. It should be placed in a metabolically stable position to prevent premature loss of the radiolabel. For this compound, a strategic position for the ¹⁴C label is on the propan-2-amine backbone, for instance, at the C2 position. This can be achieved by utilizing a commercially available radiolabeled precursor.
Synthesis of [¹⁴C]-2-(Naphthalen-1-YL)propan-2-amine
The following is a plausible synthetic route for the preparation of [¹⁴C]-2-(Naphthalen-1-YL)propan-2-amine, designed to be efficient and to introduce the radiolabel at a late stage to minimize the handling of radioactive materials and the generation of radioactive waste.[5][6]
Synthetic Scheme
Caption: Synthetic scheme for [¹⁴C]-2-(Naphthalen-1-YL)propan-2-amine.
Step-by-Step Protocol
Step 1: Synthesis of 1-(Naphthalen-1-yl)propan-2-[¹⁴C]-one
-
In a flame-dried, argon-purged flask, dissolve naphthalen-1-ylacetonitrile in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of [¹⁴C]-methylmagnesium iodide in diethyl ether (a commercially available Grignard reagent with known specific activity). The specific activity of the [¹⁴C]CH₃I will determine the specific activity of the final product.[8]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [¹⁴C]-ketone intermediate.
Causality behind experimental choices: The use of a Grignard reaction with a radiolabeled methylating agent is a common and effective method for introducing a ¹⁴C-methyl group.[9] Anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent.
Step 2: Reductive Amination to [¹⁴C]-2-(Naphthalen-1-YL)propan-2-amine
-
Dissolve the crude 1-(Naphthalen-1-yl)propan-2-[¹⁴C]-one in methanol.
-
Add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Basify the solution with 2 M sodium hydroxide until pH > 10.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Causality behind experimental choices: Reductive amination is a robust method for converting ketones to amines. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium intermediate, minimizing the reduction of the starting ketone.
Purification and Quality Control
Purification of the radiolabeled compound is of paramount importance to ensure that any observed binding is due to the compound of interest and not impurities.[10]
Purification by High-Performance Liquid Chromatography (HPLC)
The crude product should be purified by preparative reverse-phase HPLC.[11][12]
-
Column: C18 semi-preparative column
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detection: UV detector (at a wavelength determined from the UV spectrum of the unlabeled standard) and an in-line radioactivity detector.[13]
The fraction corresponding to the product peak on both the UV and radioactivity chromatograms is collected, and the solvent is removed under reduced pressure.
Caption: Workflow for purification and quality control.
Quality Control Procedures
Comprehensive quality control is essential to validate the identity, purity, and specific activity of the radioligand.[14][15]
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC with UV and radioactivity detectors | > 98% |
| Chemical Identity | Co-elution with an authentic, unlabeled standard on HPLC | Retention times should match |
| Specific Activity | Liquid Scintillation Counting and UV-Vis Spectroscopy | To be determined experimentally |
Protocol for Determining Specific Activity:
-
Prepare a stock solution of the purified radioligand in a suitable solvent (e.g., ethanol).
-
Measure the concentration of the stock solution using a UV-Vis spectrophotometer by comparing the absorbance to a standard curve of the unlabeled compound.
-
Take an aliquot of the stock solution and measure its radioactivity in a liquid scintillation counter.[16]
-
Calculate the specific activity in Curies per millimole (Ci/mmol).[17]
In Vitro Binding Assay Protocols
The following are generalized protocols for saturation and competition binding assays. These should be optimized for the specific receptor system under investigation.[1][2]
Membrane Preparation
-
Homogenize tissue or cells known to express the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]
-
Set up assay tubes containing:
-
Assay buffer
-
A fixed amount of membrane preparation (e.g., 50-100 µg protein)
-
Increasing concentrations of [¹⁴C]-2-(Naphthalen-1-YL)propan-2-amine.
-
-
For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled competing ligand to determine non-specific binding.
-
Incubate the tubes at a constant temperature until equilibrium is reached.
-
Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[18]
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to fit a one-site binding model.
Competition Binding Assay
This assay determines the inhibitory constant (Ki) of unlabeled test compounds.[1]
-
Set up assay tubes containing:
-
Assay buffer
-
A fixed amount of membrane preparation
-
A fixed concentration of [¹⁴C]-2-(Naphthalen-1-YL)propan-2-amine (typically at or near its Kd).
-
Increasing concentrations of the unlabeled test compound.
-
-
Include control tubes for total binding (no competitor) and non-specific binding.
-
Follow steps 3-5 from the saturation binding assay protocol.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Caption: Principle of a radioligand binding assay.
Data Analysis and Interpretation
The data from binding assays should be analyzed using appropriate software (e.g., GraphPad Prism).
| Assay Type | Parameters Determined | Significance |
| Saturation | Kd (Dissociation Constant) | Affinity of the radioligand for the receptor |
| Bmax (Maximal Binding) | Density of receptors in the tissue | |
| Competition | IC₅₀ (Inhibitory Concentration) | Potency of the unlabeled compound |
| Ki (Inhibitory Constant) | Affinity of the unlabeled compound for the receptor |
Conclusion
The successful radiolabeling of this compound provides a powerful tool for the detailed pharmacological characterization of its interactions with target receptors. The protocols outlined in these application notes, from synthesis and purification to in vitro binding assays, offer a robust framework for researchers in drug discovery and development. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the biological role of this important class of molecules.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Lazarova, N., & Bergman, J. (1995). Determination of radioligand specific activity using competition binding assays. Journal of Pharmacological and Toxicological Methods, 34(3), 169-174. Retrieved from [Link]
-
Padmanabhan, D. (2015). Quality control of radiopharmaceuticals. Journal of Pharmaceutical Sciences and Technology Management, 1(2), 80-86. Retrieved from [Link]
-
Di Iacono, T., & Noël, T. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(6), 1266-1277. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Open MedScience. (2025). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Open MedScience Review. Retrieved from [Link]
-
Di Iacono, T., & Noël, T. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ACS Central Science, 8(6), 1266-1277. Retrieved from [Link]
-
The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]
-
Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 10, 39-74. Retrieved from [Link]
-
Scilit. (n.d.). Methods for the Determination of the Specific Radioactivity of Radioligands. Retrieved from [Link]
-
Scott, D. M., et al. (2014). Synthesis of an Isotopically Labeled Naphthalene Derivative That Supports a Long-Lived Nuclear Singlet State. The Journal of Organic Chemistry, 79(18), 8618-8627. Retrieved from [Link]
-
Veenstra, H., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. Retrieved from [Link]
-
ResearchGate. (2025). Radiopharmaceutical quality control. Retrieved from [Link]
-
Selcia. (n.d.). Custom carbon-14 radiolabelling. Retrieved from [Link]
-
Kowalsky, R. J., & Falen, S. W. (1991). Quality Control Procedures for Newer Radiopharmaceuticals. Journal of Nuclear Medicine Technology, 19(3), 210-219. Retrieved from [Link]
-
Wang, Y., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 11(5), eado0439. Retrieved from [Link]
-
Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]
-
Open MedScience. (2025). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
-
ResearchGate. (2025). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Retrieved from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Retrieved from [Link]
-
Open MedScience. (2024). Revolutionising Drug Research: Tritium Radiolabelling of APIs. Retrieved from [Link]
-
YouTube. (2020). Purification, formulation and quality control of radiopharmaceuticals (Sudeep Das). Retrieved from [Link]
-
MDPI. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Retrieved from [Link]
-
Wiley Online Library. (2001). Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. Retrieved from [Link]
-
Arkivoc. (2012). Radiotracers, Tritium Labeling of Neuropeptides. Retrieved from [Link]
-
PubMed. (1986). The Use of Tritium Labeled Compounds to Develop Gamma-Emitting Receptor-Binding Radiotracers. Retrieved from [Link]
-
PubMed. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Retrieved from [Link]
-
Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis and Preliminary Pharmacological Results on New Naphthalene Derivatives as 5-HT4 Receptor Ligands. Retrieved from [Link]
-
ResearchGate. (2016). 2-(Naphthalen-1-yl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. Retrieved from [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. openmedscience.com [openmedscience.com]
- 6. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. moravek.com [moravek.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 16. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. chem.uwec.edu [chem.uwec.edu]
Application Notes and Protocols for the Analytical Standardization of 2-(Naphthalen-1-YL)propan-2-amine
Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 2-(Naphthalen-1-YL)propan-2-amine. Given the limited availability of specific certified reference materials for this particular isomer, this guide furnishes robust, field-proven protocols adapted from established methods for primary aromatic amines and naphthalene derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound in various analytical settings.
Introduction and Scientific Context
This compound is a primary aromatic amine featuring a naphthalene core. The precise analytical control of such molecules is critical in research and pharmaceutical development to ensure reproducibility, safety, and efficacy. The naphthalene moiety provides a strong chromophore, making it highly suitable for UV and fluorescence-based detection methods, while the primary amine group offers a site for derivatization to enhance chromatographic performance, particularly in gas chromatography.
This guide will detail protocols for High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) and fluorescence detection (FLD), as well as Gas Chromatography-Mass Spectrometry (GC-MS), as primary tools for the separation and quantification of this compound. Additionally, spectroscopic and thin-layer chromatography methods for structural confirmation and qualitative analysis will be discussed. The causality behind experimental choices, such as mobile phase modifiers and derivatization agents, will be explained to provide a deeper understanding of the analytical process.
Chemical Structure and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₅N | [1][2] |
| Molecular Weight | 185.27 g/mol | [1][2] |
| CAS Number | Not readily available for this specific isomer. A related isomer, 1-(Naphthalen-1-yl)propan-2-amine, has the CAS number 12687-37-5. | [1][2] |
| Predicted LogP | ~3.3 | [2] |
| Appearance | Likely a solid or oil at room temperature. | Inferred |
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for the analysis of aromatic amines due to its robustness and the inherent UV absorbance of the aromatic ring.[3] The naphthalene group in the analyte allows for sensitive detection without the need for derivatization.[3] For enhanced sensitivity, fluorescence detection can be employed.[3][4]
Recommended RP-HPLC-PDA Protocol
This protocol is designed for the quantification and purity profiling of this compound. The use of formic acid in the mobile phase is crucial as it protonates the primary amine, leading to improved peak shape and retention on the C18 stationary phase.
Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended.
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Methanol or Acetonitrile
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Gradient | 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. | A gradient is employed to ensure the elution of the analyte with a good peak shape and to separate it from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration. |
| PDA Detection | 220 nm and 280 nm | 220 nm for general aromatic absorbance and 280 nm is characteristic of the naphthalene chromophore.[3] |
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of the analyte in the sample diluent.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range for the calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Method Development and Validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS offers high selectivity and sensitivity, making it an excellent tool for the structural confirmation and analysis of volatile compounds.[5] Primary amines can exhibit poor peak shapes in GC due to their basicity; therefore, derivatization is often employed to improve their chromatographic behavior. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.
GC-MS Derivatization and Analysis Protocol
Instrumentation and Columns:
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a single quadrupole or triple quadrupole mass spectrometer.
-
Analytical Column: A (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]
Reagents:
-
Derivatization Agent: Trifluoroacetic anhydride (TFAA)
-
Solvent: Ethyl Acetate or Dichloromethane
Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in 1 mL of solvent.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
Derivatization Reaction
Caption: Derivatization of the primary amine with TFAA.
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | To ensure complete volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) | To avoid overloading the column. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. | A temperature program is essential for separating the analyte from the solvent and other potential byproducts. |
| Transfer Line Temp | 280 °C | To prevent condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used for structural confirmation, while SIM provides higher sensitivity for quantification. |
Method Validation and System Suitability
For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose.[6]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Spectroscopic and Qualitative Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
For unequivocal structural confirmation, NMR (¹H and ¹³C) and IR spectroscopy are indispensable.[6]
-
¹H NMR: Expected signals would include aromatic protons in the naphthalene region, a singlet for the two methyl groups, and a broad singlet for the amine protons.
-
¹³C NMR: Will show characteristic signals for the naphthalene carbons and the aliphatic carbons of the propan-2-amine moiety.
-
IR Spectroscopy: Will show characteristic N-H stretching vibrations for the primary amine and C-H and C=C stretching for the aromatic and aliphatic portions of the molecule.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative analysis, reaction monitoring, and preliminary purity assessment.[7]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to reduce tailing. A good starting point is Hexane:Ethyl Acetate:Triethylamine (70:29:1).
-
Visualization: UV light (254 nm) and staining with a suitable reagent such as ninhydrin, which reacts with primary amines to produce a colored spot.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]
-
1-(Naphthalen-1-YL)propan-2-amine. PubChem. [Link]
-
(propan-2-yl)(propan-2-ylidene)amine | CAS 3332-08-9. AMERICAN ELEMENTS. [Link]
-
2-Naphthalen-1-ylpropan-2-ol. PubChem. [Link]
-
Preparation of 2-(naphthalen-1-yl)propan-1-ol (2-(1-naphthyl)-1-propanol). PrepChem.com. [Link]
-
Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. ResearchGate. [Link]
-
2-Naphthalenamine. NIST WebBook. [Link]
- Synthesis of naphthalene derivatives.
-
HPLC Determination of Naphthalene Amino Derivatives Using Electrochemical Detection at Carbon Paste Electrodes. ResearchGate. [Link]
-
Naphthalene exposure: Simple GC/MS monitoring. Wiley Analytical Science. [Link]
-
Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC - NIH. [Link]
-
Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]
-
2-Naphthylamine. EZGC Method Translator. [Link]
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent. [Link]
Sources
- 1. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 2. 1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Naphthalen-1-YL)propan-2-amine
Welcome to the technical support center for the synthesis and optimization of 2-(Naphthalen-1-YL)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable amine intermediate. We will delve into the mechanistic underpinnings of the reaction, provide field-proven troubleshooting protocols, and offer data-driven optimization strategies to maximize your reaction yield and purity.
The synthesis of this compound is typically achieved through a two-stage process: a Ritter reaction to form an N-alkyl amide intermediate, followed by hydrolysis to yield the final primary amine. While conceptually straightforward, each step presents unique challenges that can significantly impact the overall efficiency of the synthesis.
Overall Synthetic Workflow
The logical flow of the synthesis involves the formation of a stable carbocation from a suitable precursor, which is then trapped by a nitrile. The resulting nitrilium ion is hydrolyzed to an amide, which is subsequently deprotected to afford the target amine.
Caption: Overall workflow for the synthesis of this compound.
Part 1: The Ritter Reaction - Synthesis of the Amide Intermediate
The Ritter reaction is a cornerstone for creating sterically hindered secondary amides.[1] It involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene, in the presence of a strong acid.[2][3][4]
FAQ: What is the mechanism for this specific Ritter reaction?
The reaction proceeds via the formation of a tertiary benzylic carbocation from either 2-(naphthalen-1-yl)propan-2-ol or 1-isopropenylnaphthalene under strongly acidic conditions. This electrophilic carbocation is then attacked by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile). The resulting nitrilium ion intermediate is then hydrolyzed during aqueous work-up to yield the stable N-acetyl amide intermediate.[2][5][6]
Troubleshooting Guide: Low Yield of N-(2-(Naphthalen-1-YL)propan-2-yl)acetamide
Question: My Ritter reaction is providing a low yield of the amide intermediate. What are the common causes and how can I address them?
Answer: Low yields in a Ritter reaction typically stem from issues with carbocation generation, stability, or competing side reactions. Let's break down the critical parameters.
The choice and condition of the acid catalyst are paramount. The reaction requires a strong acid to facilitate the formation of the carbocation.
-
Causality: Insufficiently strong acids or the presence of water can hinder the dehydration of the alcohol precursor or protonation of the alkene, preventing carbocation formation. Water will readily quench the carbocation, leading to the starting alcohol.
-
Solutions:
-
Acid Strength: Use a strong, concentrated acid. Sulfuric acid is common, but trifluoromethanesulfonic acid (TfOH) can also be effective, sometimes at catalytic loadings.[7]
-
Anhydrous Conditions: Ensure all reagents and glassware are dry. Using the nitrile as the solvent helps to ensure it is in large excess to trap the carbocation as it forms.
-
| Acid Catalyst | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Stoichiometric amounts, 0 °C to RT | Inexpensive, readily available | Highly corrosive, generates significant waste, can cause charring/sulfonation at higher temperatures.[2][7] |
| TfOH | Catalytic amounts (10-20 mol%) | High acidity, can be used catalytically, cleaner reactions | Expensive, hygroscopic |
| Solid Acids | Heterogeneous catalyst (e.g., PAFR II) | Recyclable, environmentally sustainable, suitable for flow chemistry.[8] | May require higher temperatures or longer reaction times |
The highly reactive carbocation intermediate is susceptible to undesired reaction pathways.
-
Causality: Carbocation intermediates can undergo elimination to form alkenes or participate in polymerization, especially if the nitrile concentration is too low or the temperature is too high.[1]
-
Solutions:
-
Temperature Control: Begin the reaction at a low temperature (0 °C) and allow it to warm slowly. This helps to control the rate of carbocation formation and minimizes exothermic events that could lead to side products.
-
Nitrile Concentration: Use the nitrile as the reaction solvent or in a high concentration to ensure it acts as an effective trapping agent for the carbocation.
-
Controlled Addition: Slowly add the acid or the alcohol/alkene precursor to the reaction mixture to maintain a low instantaneous concentration of the carbocation, favoring the desired reaction with the nitrile.
-
Caption: Troubleshooting flowchart for the Ritter reaction stage.
Part 2: Amide Hydrolysis - From Intermediate to Final Amine
The cleavage of the robust amide bond is often the most challenging step, requiring conditions that the rest of the molecule must be able to withstand.
FAQ: Why can direct hydrolysis of the acetamide be problematic?
Traditional methods for amide hydrolysis involve harsh conditions, such as refluxing in strong aqueous acid (e.g., HCl) or base (e.g., NaOH) for extended periods.[9] These conditions can lead to degradation of the naphthalene ring system or other sensitive functional groups, resulting in lower yields and complex purification profiles.
Troubleshooting Guide: Inefficient or Destructive Amide Hydrolysis
Question: My attempts to hydrolyze the N-acetyl intermediate are giving low yields and/or significant byproducts. What are my best options?
Answer: When harsh hydrolysis fails, the solution is to employ milder, more selective deprotection strategies. A highly effective modern method avoids strong acids and high temperatures altogether.
A facile and selective method for the deprotection of secondary acetamides has been developed using oxalyl chloride and propylene glycol.[10][11][12] This procedure converts the amide into a reactive imidoyl chloride, which is then readily cleaved.
-
Causality & Mechanism: The acetamide is activated by oxalyl chloride in the presence of a non-nucleophilic base to form an imidoyl chloride intermediate. This intermediate is highly susceptible to nucleophilic attack. The addition of propylene glycol efficiently cleaves the C-N bond, releasing the amine as its hydrochloride salt.[10][13] This method is notably mild and has been shown to prevent the epimerization of chiral centers.[11]
| Method | Reagents | Conditions | Pros | Cons |
| Acidic Hydrolysis | 6M HCl (aq) | Reflux, 12-24 h | Inexpensive reagents | Harsh, long reaction times, potential for product degradation.[9] |
| Basic Hydrolysis | 6M NaOH (aq) / EtOH | Reflux, 12-24 h | Inexpensive reagents | Harsh, may not be suitable for base-sensitive substrates.[9] |
| Mild Deprotection | 1. Oxalyl Chloride, Pyridine2. Propylene Glycol | 1. THF, 0 °C2. Warm to RT | Mild, fast, selective for secondary acetamides, product isolated as HCl salt.[10][11][12] | More expensive reagents, requires anhydrous conditions for the first step |
This protocol is adapted from Koenig, S. G., et al., Org. Lett., 2009.[11]
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the N-(2-(Naphthalen-1-YL)propan-2-yl)acetamide (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add pyridine or 2,6-lutidine (1.1 equiv) followed by the slow, dropwise addition of oxalyl chloride (1.1 equiv).
-
Monitoring: Stir the reaction at 0 °C for 1-2 hours. The formation of the imidoyl chloride can be monitored by TLC or LC-MS.
-
Cleavage: Once the activation is complete, add propylene glycol (2.0 equiv) in a single portion.
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours until the reaction is complete (as monitored by TLC/LC-MS).
-
Isolation: The product, this compound hydrochloride, will often precipitate from the solution. The solid can be collected by filtration, washed with cold THF or diethyl ether, and dried under vacuum.
Part 3: Purification and Characterization
The basic nature of the final amine product is the key to its effective purification.
Troubleshooting Guide: Obtaining High-Purity this compound
Question: My final product is contaminated with byproducts or starting material. What is the most effective purification strategy?
Answer: A multi-step purification approach combining an acid-base extraction with either chromatography or crystallization is typically most effective.
This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. The organic layer containing impurities can be discarded.
-
Basify the aqueous layer by adding a strong base (e.g., 6M NaOH) until the pH is >12. This deprotonates the amine hydrochloride, causing the free amine to precipitate or form an oil.
-
Extract the free amine back into a fresh portion of organic solvent (DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
-
For achieving the highest purity, converting the amine to a stable, crystalline salt is an excellent method. The hydrochloride salt is often ideal.
-
Causality: Amine salts generally have higher melting points and are more crystalline than their free-base counterparts, making them easier to purify by recrystallization.
-
Protocol:
-
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The amine hydrochloride salt should precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
-
If impurities are structurally similar to the product, flash column chromatography may be necessary.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is common.
-
Important Tip: To prevent the basic amine from streaking on the acidic silica gel, it is highly recommended to add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system.
References
- A Facile Deprotection of Secondary Acetamides. American Chemical Society.
-
Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433–436. [Link]
-
A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal. [Link]
-
Acetyl Protection. Common Conditions. [Link]
-
Ritter reaction. Wikipedia. [Link]
-
Ritter Reaction: Recent Catalytic Developments. ResearchGate. [Link]
-
Continuous-Flow Ritter Reaction for Sustainable Amide Synthesis Using a Recyclable m-Phenolsulfonic Acid-Formaldehyde Resin Catalyst. The Journal of Organic Chemistry. [Link]
-
Recent developments in Ritter reaction. RSC Publishing. [Link]
-
Acetamides. Organic Chemistry Portal. [Link]
-
Ritter Reaction. YouTube. [Link]
-
Ritter reaction. Grokipedia. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
-
Ritter Reaction. NROChemistry. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. Recent developments in Ritter reaction - RSC Advances (RSC Publishing) DOI:10.1039/C4RA10784E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acetamides [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(Naphthalen-1-YL)propan-2-amine
Welcome to the technical support center for the synthesis of 2-(Naphthalen-1-YL)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our aim is to provide in-depth, field-proven insights to ensure the success of your experiments.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the Ritter reaction. This powerful transformation allows for the formation of a C-N bond at a tertiary carbon center. However, the strongly acidic conditions and the generation of a carbocation intermediate can lead to the formation of several byproducts. This guide will address the most common issues encountered and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the Ritter reaction.[1][2] This reaction involves the treatment of a suitable precursor, such as 2-(naphthalen-1-yl)propan-2-ol or 1-isopropenylnaphthalene, with a nitrile (commonly acetonitrile) in the presence of a strong acid like sulfuric acid. The reaction proceeds through a stable tertiary carbocation, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting N-alkyl amide intermediate yields the desired primary amine.
Q2: I am observing a significant amount of an alkene byproduct in my crude reaction mixture. What is it and how can I prevent its formation?
The likely culprit is an elimination byproduct, 1-isopropenylnaphthalene, formed from the carbocation intermediate. Under the strong acidic and often elevated temperature conditions of the Ritter reaction, the carbocation can lose a proton, leading to the formation of this alkene.
To minimize its formation, consider the following:
-
Lowering the reaction temperature: This can disfavor the elimination pathway, which typically has a higher activation energy than the desired addition of the nitrile.
-
Careful selection of the acid catalyst: While a strong acid is necessary, using a milder Lewis acid in some cases might reduce the extent of elimination.[3]
-
Shorter reaction times: Prolonged exposure to strong acid can increase the likelihood of side reactions. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
Q3: My final product is contaminated with a significant amount of a hydroxyl-containing compound. What is this impurity?
This is likely unreacted starting material, 2-(naphthalen-1-yl)propan-2-ol, or the product of its hydration if you started with 1-isopropenylnaphthalene. Incomplete reaction is a common issue. To drive the reaction to completion, ensure:
-
Anhydrous conditions: Water in the reaction mixture can compete with the nitrile as a nucleophile, leading to the formation of the starting alcohol from the carbocation.
-
Sufficient excess of the nitrile: Using the nitrile as a solvent or in large excess can favor the desired reaction pathway.
-
Adequate amount of strong acid: A stoichiometric or even catalytic amount of a very strong acid is crucial for efficient carbocation formation.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Amine
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Amide Hydrolysis | The intermediate, N-(2-(naphthalen-1-yl)propan-2-yl)acetamide, is sterically hindered, making hydrolysis challenging. | Use a significant excess of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) and prolong the hydrolysis time at elevated temperatures. Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Carbocation Rearrangement | The tertiary benzylic carbocation is relatively stable, but rearrangements are always a possibility in carbocation chemistry, leading to isomeric byproducts.[4][5][6] | While less likely for this specific substrate due to the stability of the tertiary carbocation, using a less polar solvent might help to stabilize the desired carbocation through solvent effects. |
| Polymerization of Alkene | If using 1-isopropenylnaphthalene as a starting material, the strongly acidic conditions can induce its polymerization. | Add the alkene slowly to the acid/nitrile mixture at a low temperature to maintain a low concentration of the alkene, thus minimizing polymerization. |
Issue 2: Presence of Multiple Impurities in the Final Product
| Potential Byproduct | Origin | Identification & Removal |
| 1-Isopropenylnaphthalene | Elimination from the carbocation intermediate. | Can be identified by its characteristic vinyl proton signals in ¹H NMR. It is non-polar and can be removed by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). |
| Dimeric Ether | Reaction of the carbocation with the starting alcohol. | This higher molecular weight byproduct can be detected by mass spectrometry. It is generally less polar than the desired amine and can be separated by column chromatography. |
| N-(2-(naphthalen-1-yl)propan-2-yl)acetamide | Incomplete hydrolysis of the amide intermediate. | Can be identified by the presence of an acetyl group signal in ¹H NMR. It can be removed by repeating the hydrolysis step or by column chromatography. Due to the presence of the amide group, it will be more polar than the alkene byproduct but less polar than the amine. |
Reaction Pathways and Byproduct Formation
The following diagram illustrates the key reaction pathways in the synthesis of this compound, including the formation of common byproducts.
Caption: Reaction scheme for the synthesis of this compound and formation of major byproducts.
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is effective for removing non-basic impurities such as 1-isopropenylnaphthalene and the dimeric ether.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The desired amine will move to the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. The organic layer containing the non-basic byproducts can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 12). The free amine will precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified amine.
Protocol 2: Chromatographic Purification
For the removal of the unhydrolyzed amide, which may not be efficiently separated by acid-base extraction, column chromatography is recommended.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) to elute non-polar byproducts like 1-isopropenylnaphthalene. Gradually increase the polarity (e.g., to 70:30 hexanes:ethyl acetate with 1% triethylamine) to elute the desired amine. The triethylamine is added to prevent tailing of the amine on the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.
Logical Workflow for Troubleshooting
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. Recent developments in Ritter reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1,2-rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Purity of 2-(Naphthalen-1-YL)propan-2-amine
Welcome to the technical support center for the purification of 2-(Naphthalen-1-YL)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the desired purity for your experiments.
Introduction: The Importance of Purity
This compound is a tertiary amine that serves as a valuable building block in medicinal chemistry and materials science. The purity of this compound is critical, as impurities can lead to undesirable side reactions, affect biological activity, and compromise the integrity of research data.[1][2] This guide provides a structured approach to identifying and resolving common purity issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges in a question-and-answer format, providing both the "how" and the "why" behind each recommendation.
Q1: What are the likely impurities in my crude this compound synthesized via the Ritter reaction?
A1: The Ritter reaction, a common method for synthesizing tertiary amines like this compound, involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.[3][4][5] Potential impurities stemming from this synthesis can include:
-
Unreacted Starting Materials: Residual 2-(naphthalen-1-yl)propan-2-ol or the corresponding alkene.
-
Amide Intermediate: Incomplete hydrolysis of the nitrilium ion intermediate can leave behind the corresponding N-alkyl amide.[3][4]
-
Polymerization Products: The strongly acidic conditions can sometimes lead to polymerization of the starting alkene.
-
Positional Isomers: Depending on the starting material and reaction conditions, you might have small amounts of the 2-(naphthalen-2-yl) isomer.
A decision tree for identifying the source of impurities is presented below.
Caption: Troubleshooting workflow for identifying impurity sources.
Q2: My initial purification by extraction is insufficient. What is the next logical step?
A2: When simple liquid-liquid extraction does not provide the required purity, recrystallization is often the most effective next step for purifying solid amines.[6][7] The basic principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solvent.
A key consideration for amines is their basicity.[8] Often, converting the amine to a salt (e.g., hydrochloride or acetate) can improve its crystallinity.[9] The salt can then be recrystallized, and the pure amine can be regenerated by treatment with a base.
Q3: I'm struggling with recrystallization. My yield is low, or the purity isn't improving significantly. What should I do?
A3: Low yield or poor purification during recrystallization can be due to several factors. Here's a troubleshooting guide:
| Issue | Potential Cause | Solution |
| Low Yield | Using too much solvent. | Reduce the amount of solvent used to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent.[10] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. | |
| Washing crystals with a warm solvent. | Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.[10] | |
| Poor Purity | Inappropriate solvent choice. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Experiment with different solvents or solvent mixtures. |
| Co-precipitation of impurities. | If impurities have similar solubility profiles, a single recrystallization may not be sufficient. A second recrystallization may be necessary. |
Q4: When should I consider using column chromatography?
A4: Column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11][12][13] You should consider using column chromatography when:
-
Recrystallization is ineffective: This is often the case when dealing with oils or amorphous solids that do not crystallize well.
-
Impurities have very similar properties: If impurities are structurally similar to the desired compound (e.g., positional isomers), chromatography may be the only effective method.[10]
-
Multiple impurities are present: Chromatography can separate a mixture into its individual components in a single run.
For basic compounds like amines, it is often beneficial to use a stationary phase that has been treated with a small amount of a base, such as triethylamine, to prevent streaking and improve separation.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization of the Amine Salt
This protocol describes the purification of this compound by converting it to its hydrochloride salt, followed by recrystallization.
-
Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise while stirring.
-
Continue adding the acid until no more precipitate forms.
-
Collect the precipitated amine hydrochloride salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
-
Recrystallization:
-
Choose a suitable solvent for recrystallization. A mixture of methanol and water can be effective for amine salts.[14]
-
Dissolve the crude amine hydrochloride salt in a minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Regeneration of the Free Amine:
-
Dissolve the purified amine hydrochloride salt in water.
-
Add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the solution is basic (test with pH paper).
-
The free amine will precipitate out of the solution.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography.
-
Stationary Phase and Column Packing:
-
Mobile Phase (Eluent) Selection:
-
Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape and reduce tailing of the amine.
-
-
Sample Loading and Elution:
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
A visual representation of the general purification workflow is provided below.
Caption: General workflow for the purification of this compound.
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. The following analytical techniques are recommended:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for determining the purity of amines and quantifying impurities.[1][17]
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides structural information about impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities.
| Analytical Technique | Information Provided | Typical Application |
| TLC | Qualitative assessment of purity and separation conditions. | Monitoring reaction progress and selecting a solvent system for column chromatography. |
| GC/HPLC | Quantitative purity determination.[1][18] | Final purity assessment of the isolated product. |
| GC-MS/LC-MS | Identification and quantification of impurities. | Characterizing unknown impurities in the crude or purified product. |
| NMR | Structural confirmation and purity assessment. | Verifying the identity of the final product and detecting impurities. |
References
-
Amine Product Testing: Ensuring Quality and Purity in Amines. Diplomata Comercial. Available at: [Link]
-
Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. Available at: [Link]
- Recrystallization purification method of enamine salt. Google Patents.
-
Column Chromatography Theory. Chemistry Online @ UTSC. Available at: [Link]
-
Isolation (Recovery). Organic Web Chem, University of Alberta. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
-
Column chromatography. Wikipedia. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
What Is Column Chromatography? Principles and Protocols. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Ritter reaction. Wikipedia. Available at: [Link]
-
Ritter Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ritter Reaction. NROChemistry. Available at: [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. iransilicate.com [iransilicate.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. Ritter Reaction | NROChemistry [nrochemistry.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. Column chromatography - Wikipedia [en.wikipedia.org]
- 13. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 14. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 15. columbia.edu [columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. DSpace [helda.helsinki.fi]
- 18. bre.com [bre.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(Naphthalen-1-YL)propan-2-amine and Other Basic Analytes
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing, specifically focusing on the basic compound 2-(Naphthalen-1-YL)propan-2-amine. The principles and techniques discussed here are broadly applicable to other basic analytes that exhibit poor peak shape in reversed-phase chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a significant problem for my this compound analysis?
Answer:
Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal separation, a peak should be perfectly symmetrical, known as a Gaussian shape. We quantify this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As) , where a value of 1.0 is perfectly symmetrical. A value greater than 1.2 is generally considered a tailing peak, which can compromise the accuracy and reproducibility of your results.[1]
For this compound, the primary cause of peak tailing is its chemical nature. The molecule contains a primary amine group, which is basic.[2] In reversed-phase HPLC using silica-based columns, the stationary phase surface contains residual silanol groups (Si-OH). At typical mobile phase pH levels (above 3-4), these silanols can deprotonate to become negatively charged (Si-O⁻).[1][3]
Your positively charged (protonated) amine analyte then undergoes a secondary, undesirable ionic interaction with these negatively charged silanol sites. This interaction is stronger than the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a "tail".[1][4][5]
This secondary retention mechanism leads to:
-
Inaccurate Integration: The tailing makes it difficult for the data system to determine the true start and end of the peak, leading to errors in area calculation and quantification.
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to quantify individual components accurately.
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD).
Sources
Technical Support Center: Stability and Storage of 2-(Naphthalen-1-YL)propan-2-amine
A Foreword from the Senior Application Scientist:
Welcome to the technical support guide for 2-(Naphthalen-1-YL)propan-2-amine. This document is designed for researchers, scientists, and drug development professionals. Given that this is a specialized research chemical, comprehensive public stability data is limited. Therefore, this guide synthesizes field-proven insights with established chemical principles for aromatic amines and naphthalene derivatives to provide a robust framework for its handling and storage. The recommendations herein are based on authoritative chemical knowledge and are intended as a starting point. We strongly advocate for experiment-specific validation to ensure the utmost integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical characteristics of this compound that influence its stability?
A1: The structure of this compound contains two key functional groups that dictate its stability profile:
-
Aromatic Amine: The secondary amine group is susceptible to oxidation.[1][2] Amines can be readily oxidized by atmospheric oxygen, a process often accelerated by light and heat, leading to colored degradation products and loss of compound integrity.[1][3] Aromatic amines are also weakly basic and can react with acids.[1][4]
-
Naphthalene Ring: This polycyclic aromatic hydrocarbon (PAH) system is prone to photodegradation.[5][6] Exposure to UV light can induce photochemical reactions, leading to the formation of various oxidation products and potentially altering the compound's structure and activity.[5][6]
Q2: What are the ideal storage conditions for this compound in its solid form?
A2: For optimal long-term stability, the solid compound should be stored with strict adherence to the following conditions, summarized in the table below. The primary goal is to mitigate oxidation and photodegradation.
Q3: How should I prepare and store stock solutions?
A3: Stock solutions are often more susceptible to degradation than the solid material.
-
Solvent Choice: Use dry, aprotic solvents (e.g., anhydrous DMSO, DMF, or dioxane). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions. Amines are often hygroscopic, meaning they absorb moisture from the air, which can lead to hydrolysis.[7][8]
-
Preparation: Prepare solutions under an inert atmosphere (e.g., argon or dry nitrogen) to minimize exposure to oxygen.[9][10] Use glassware that has been oven-dried to remove adsorbed moisture.[11][12]
-
Storage: Store solution aliquots in tightly sealed vials with PTFE-lined caps at ≤ -20°C. Amber vials are mandatory to protect against light. For maximum protection, consider specialized storage systems like Sure/Seal™ bottles or Schlenk flasks, which are designed for air-sensitive reagents.[10][11][12]
Q4: What are the visible signs of compound degradation?
A4: Degradation can often be observed visually, although analytical confirmation is always recommended.
-
Color Change: The most common sign is a change in color. A pure sample, likely a white to off-white solid, may turn yellow, brown, or even purplish-red upon degradation, which is characteristic of aromatic amine oxidation.[4][13][14]
-
Precipitation: The formation of insoluble material in a stock solution can indicate the creation of degradation products with lower solubility.
-
Inconsistent Results: A gradual or sudden loss of efficacy or inconsistent data in biological or chemical assays is a strong indicator of sample degradation.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Probable Cause | Recommended Action & Explanation |
| "My solid compound, which was initially white, has developed a yellow or brown tint." | Oxidation. | This is a classic sign of air oxidation of the amine functional group. While the bulk of the sample may still be viable, the presence of colored impurities indicates that handling procedures should be reviewed. Action: Purge the vial headspace with an inert gas (argon or nitrogen) before sealing and store it in a desiccator to minimize future exposure to air and moisture.[7][9] For critical experiments, purification via column chromatography or recrystallization may be necessary. |
| "My stock solution in DMSO turned dark after a few freeze-thaw cycles." | Accelerated Degradation. | Each freeze-thaw cycle can introduce atmospheric oxygen and moisture into the solution as the headspace gas contracts and expands. This, combined with the presence of a solvent, can accelerate oxidative and hydrolytic degradation pathways. Action: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure aliquots are warmed to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[9] |
| "Experimental results are not reproducible, and the compound's activity seems to be decreasing over time." | Sample Instability. | The compound is likely degrading under your specific experimental or storage conditions. This highlights the need for a systematic stability assessment. Action: Implement the "Basic Stability Assessment Protocol" (detailed in Part 3) to determine the compound's stability window in your specific solvent and at various temperatures. Use fresh aliquots for each experiment. |
Part 3: Data & Protocols
Recommended Storage Conditions Summary
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid | -20°C (Long-term) 2-8°C (Short-term) | Inert Gas (Argon or N₂) | Protect from Light | Tightly sealed amber glass vial |
| Solution | ≤ -20°C (Recommended) ≤ -80°C (Optimal) | Inert Gas (Argon or N₂) | Protect from Light | Tightly sealed amber glass vial with PTFE-lined cap |
Experimental Protocols
Protocol 1: Recommended Handling of a New Compound Shipment
-
Receiving: Upon receipt, immediately transfer the compound to a temperature-controlled storage area. Do not open the primary container until it has equilibrated to room temperature to prevent water condensation.
-
Inert Atmosphere Aliquoting: Perform all weighing and aliquoting inside a glovebox or on a Schlenk line under a positive pressure of dry argon or nitrogen.[15] This minimizes exposure to oxygen and moisture.[11][12]
-
Packaging: Aliquot the solid into pre-weighed, amber glass vials.
-
Purging & Sealing: Backfill the headspace of each vial with inert gas, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm for an extra barrier.
-
Labeling & Storage: Clearly label each vial with the compound name, lot number, concentration (if a solution), and date. Store under the conditions outlined in the table above.
Protocol 2: Basic Stability Assessment via HPLC
This protocol provides a framework to validate the stability of your compound in a specific solvent.
-
Initial Analysis (T=0): a. Prepare a stock solution of the compound at a known concentration (e.g., 10 mM) in your chosen solvent under an inert atmosphere. b. Immediately dilute a sample to a working concentration and analyze it via a suitable HPLC method (e.g., reverse-phase with UV detection) to obtain a baseline (T=0) peak area and purity profile.
-
Sample Incubation: a. Dispense aliquots of the stock solution into separate amber vials for each test condition. b. Condition 1 (Control): Store at -80°C. c. Condition 2 (Working Temp): Store at 4°C. d. Condition 3 (Stress Test): Store at room temperature (protected from light). e. Condition 4 (Photostability): Store at room temperature, wrapped in foil (dark control). f. Condition 5 (Photostability): Store at room temperature, exposed to ambient lab light.
-
Time-Point Analysis: a. At designated time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each condition. b. Allow the aliquot to equilibrate to room temperature. c. Analyze by HPLC using the exact same method as the T=0 sample.
-
Data Evaluation: a. Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>5-10%) indicates degradation. b. Look for the appearance of new peaks, which represent degradation products. c. Plot the percentage of the parent compound remaining versus time for each condition to establish a stability profile.
Part 4: Visualized Workflows and Pathways
Hypothetical Degradation Pathways
The following diagram illustrates the two most probable, non-enzymatic degradation pathways for this compound based on its chemical structure.
Caption: Probable degradation routes via oxidation of the amine and photolysis of the naphthalene ring.
Workflow for Handling Air-Sensitive Compounds
This flowchart outlines the critical decision points and steps for handling and storing the compound to maintain its integrity.
Caption: Standard operating procedure for receiving and storing air- and light-sensitive reagents.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Anwar, S., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
Momentum Transfer. (n.d.). How we handle Air Sensitive Samples. Retrieved from [Link]
-
RSC Publishing. (2025). Photodegradation of naphthalene-derived particle oxidation products. Environmental Science: Atmospheres. Retrieved from [Link]
-
CHEM-ADDITIVE. (2025). How to store organic amine mixtures properly?. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible photodegradation processes of naphthalene in seawater under sunlight irradiation. Retrieved from [Link]
-
Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Naphthalene. Retrieved from [Link]
-
MDPI. (n.d.). Photocatalytic H2 Production from Naphthalene by Various TiO2 Photocatalysts: Impact of Pt Loading and Formation of Intermediates. Retrieved from [Link]
-
PubChem. (n.d.). 1-Naphthylamine. Retrieved from [Link]
-
ResearchGate. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]
-
University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]
-
NIST. (n.d.). 1-Naphthalenamine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Naphthalenamine. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthylamine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]
-
UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 5. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. additive-chem.com [additive-chem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. echemi.com [echemi.com]
- 14. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. help.momentum-transfer.com [help.momentum-transfer.com]
"preventing degradation of 2-(Naphthalen-1-YL)propan-2-amine solutions"
Technical Support Center: 2-(Naphthalen-1-YL)propan-2-amine Solutions
A Guide to Ensuring Experimental Integrity Through Solution Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to safeguard your experiments, ensure data reproducibility, and accelerate your research.
Section 1: Understanding the Molecule - Core Stability Concerns
This compound possesses two key structural features that are central to its stability profile:
-
The Primary Amine Group (-NH₂): The lone pair of electrons on the nitrogen atom makes this group a nucleophile and a site susceptible to oxidation.[1] Oxidative degradation can lead to the formation of N-oxides, hydroxylamines, or other byproducts, diminishing the compound's purity and potency.[2]
-
The Naphthalene Ring: This large aromatic system is chromophoric, meaning it can absorb light, particularly in the UV spectrum. This absorption can trigger photochemical reactions, leading to photodegradation.[3][4]
Understanding these inherent vulnerabilities is the first step in designing robust experimental and storage protocols.
Section 2: Frequently Asked Questions (FAQs) on Solution Stability
Here we address the most common questions regarding the handling and storage of this compound solutions.
Q1: What are the visible signs of degradation in my solution?
A: The most common visual cues are a change in color (e.g., developing a yellow or brown tint) or the formation of precipitates. The naphthalene moiety is colorless, but its degradation products can be colored.[5] Any deviation from a clear, colorless solution should be treated as a potential sign of degradation and prompt an analytical investigation.
Q2: How critical is oxygen exposure for my solution's stability?
A: Extremely critical. Oxidative degradation is a primary pathway for amine-containing compounds.[6][7] Oxygen from the air can react with the amine group, especially in the presence of light or trace metal ions which can act as catalysts.[7][8]
-
Causality: The degradation process often involves the formation of radical species, which can initiate a chain reaction, leading to a variety of degradation products and a significant loss of the parent compound.[1] To mitigate this, it is best practice to handle the solution under an inert atmosphere.
Q3: Is this compound sensitive to light? What kind of container should I use?
A: Yes, due to the naphthalene ring, the compound is expected to be photosensitive. Naphthalene-containing structures are known to undergo photodegradation upon exposure to UV light.[3][4]
-
Recommendation: Always store solutions in amber glass vials or containers wrapped in aluminum foil to block light exposure. Avoid clear glass or plastic containers for long-term storage.
Q4: What is the impact of temperature on the stability of the solution?
A: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[9] Thermal degradation can occur independently or in concert with oxidation.[7]
-
Recommendation: For long-term storage, keep solutions at the lowest practical temperature as specified by the manufacturer, typically ranging from -20°C to 4°C. For daily use, allow the solution to equilibrate to room temperature before opening to prevent condensation, but minimize its time outside of cold storage. General guidelines suggest storing amines below 30°C to maintain stability.[10]
Q5: Which solvents are recommended, and are there any I should avoid?
A: The choice of solvent can significantly impact the stability of amines.[11][12][13]
-
Recommended: Aprotic solvents such as DMSO or DMF are generally preferred for stock solutions due to their ability to solubilize the compound and their lower reactivity compared to protic solvents.
-
Use with Caution: Protic solvents like water or methanol can participate in degradation pathways. Water, for instance, can facilitate hydrolysis or act as a proton source/sink in oxidative reactions.[12] Some studies on other amines have shown that organic diluents can, in some cases, increase thermal degradation rates compared to water.[11][13][14] The suitability of any solvent should be confirmed with a stability study.
-
Avoid: Solvents containing impurities like peroxides (e.g., older ethers like THF or dioxane) or metal ions should be avoided as they can initiate and catalyze oxidative degradation.[8]
Q6: How does pH affect the stability of my solution if I am using an aqueous buffer?
A: The pH of an aqueous solution will determine the protonation state of the primary amine. In acidic conditions (low pH), the amine will be protonated (-NH₃⁺), which is generally less susceptible to oxidation than the free base (-NH₂). However, extreme pH conditions (highly acidic or highly basic) can promote hydrolysis of other parts of the molecule or related impurities. The optimal pH for stability is typically determined empirically through a forced degradation study.
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues that may arise from solution instability.
| Observed Problem | Potential Degradation-Related Cause | Recommended Action & Verification |
| Inconsistent Assay Results | Loss of compound potency due to gradual degradation in the stock or working solution. | 1. Prepare a fresh working solution from a new aliquot of the stock. 2. If the issue persists, prepare a fresh stock solution from the solid compound. 3. Analyze the old and new solutions via HPLC to quantify the parent compound and detect any degradant peaks. |
| Solution Has Turned Yellow/Brown | Formation of colored degradation products, likely from oxidation or photodegradation of the naphthalene ring. | 1. Discard the solution immediately. 2. Review your storage and handling procedures. Ensure the use of amber vials and inert gas blanketing. 3. Prepare a fresh solution, adhering strictly to the recommended protocols. |
| New Peaks in HPLC/LC-MS Chromatogram | Formation of degradation products with different polarities and/or mass-to-charge ratios. | 1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Use a mass spectrometer to identify the mass of the new peaks, which can provide clues to the degradation pathway (e.g., an increase of 16 Da may suggest oxidation). 3. Perform a forced degradation study (see Section 4.2) to intentionally generate and identify potential degradation products.[2] |
| Precipitate Formation | The degradant may be less soluble than the parent compound, or the solvent is evaporating, increasing the concentration. | 1. Do not use the solution. 2. Verify the integrity of the container seal. 3. Attempt to identify the precipitate if possible, but it is safest to discard and prepare a fresh solution. |
Section 4: Protocols for Stability Assessment and Handling
Adherence to standardized protocols is essential for ensuring the integrity of your this compound solutions.
Protocol 4.1: Recommended Storage and Handling Procedure
-
Preparation: Prepare stock solutions in a high-purity, anhydrous aprotic solvent (e.g., DMSO) in a controlled environment to minimize exposure to air and humidity.
-
Inert Atmosphere: Before sealing the primary container, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[15]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Storage: Store aliquots at -20°C or below for long-term stability.
-
Usage: When needed, remove a single aliquot and allow it to warm to room temperature before opening the cap to prevent atmospheric moisture from condensing into the cold solution. Use the aliquot for the day's experiments and discard any remainder. Do not return unused portions to the stock.
Diagram: Key Degradation Influencers
Caption: Major factors leading to the degradation of the amine solution.
Protocol 4.2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[2] This protocol provides a framework for conducting such a study.
-
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish a stable storage protocol.
-
Materials:
-
This compound
-
Solvents (e.g., Acetonitrile, Water)
-
Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a UV or MS detector
-
-
Procedure:
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., Acetonitrile:Water 50:50).
-
Control Sample: Store one sample under ideal conditions (e.g., -20°C, protected from light) to serve as the time-zero (T₀) reference.
-
Stress Conditions: Expose the other samples to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[2]
-
Thermal Stress: Incubate one sample at 60°C for 7 days.
-
Photolytic Stress: Expose one sample to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including the T₀ control, by a suitable HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by the decrease in the peak area of the parent compound.
-
Identify the conditions that cause the most significant degradation. This reveals the compound's primary vulnerabilities.
-
The new peaks that appear are your potential degradation products. This data is crucial for developing a "stability-indicating method"—an analytical method that can separate the parent compound from its degradants.
-
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting experimental issues.
Section 5: Analytical Methods for Detecting Degradation
A robust analytical method is your primary tool for ensuring solution integrity.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase HPLC method with UV detection is typically used to separate the non-polar parent compound from more polar degradation products. A "stability-indicating" method is one that can resolve the parent peak from all potential degradant peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is invaluable for identifying the molecular weights of degradation products, which helps in elucidating their structures and understanding the degradation pathways.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[16][18]
By implementing the strategies and protocols outlined in this guide, you can significantly mitigate the risk of solution degradation, leading to more reliable and reproducible scientific outcomes.
References
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
L-d, T., et al. (2019). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
- Vevelstad, S. J., et al. (2013).
-
Filo. (2025). Effect of Solvent on Basicity of Amines. [Link]
-
Gadipelli, S., et al. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
- Rochelle, G. T. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
-
Lusi, M., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]
- Chen, E., et al. (2011). Oxidative Degradation of Amines With High-Temperature Cycling.
-
Fischer, K., et al. (2024). Shutdown and startup of an amine system. Gas Processing & LNG. [Link]
- Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF.
-
Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Semantic Scholar. [Link]
- Mertens, J. (2019). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
-
Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. [Link]
-
Zhang, R., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]
- Lee, S., et al. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
- Virtual textbook of organic chemistry. Deamination mechanism of primary amines.
-
U.S. Hazmat Storage. (2021). Ammonia Storage Guidelines. [Link]
- Nielsen, C. J., et al. (2011).
-
Knuutila, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
- Ali, S. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository.
- Nedelkovski, V., et al. (2023). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Journal of the Serbian Chemical Society.
- Ali, S., et al. (2012). Degradation studies of amines and alkanolamines during sour gas treatment process.
- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.
-
Kassianov, E., et al. (2023). Photodegradation of naphthalene-derived particle oxidation products. RSC Publishing. [Link]
- Nedelkovski, V., et al. (2023). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides.
-
Al-Msari, M., et al. (2022). Photocatalytic H2 Production from Naphthalene by Various TiO2 Photocatalysts: Impact of Pt Loading and Formation of Intermediates. MDPI. [Link]
- Khan, S. B., et al. (2020). Photocatalytic degradation of naphthalene: (a) catalyst dosages; (b) kinetic study.
-
PubChem - NIH. (n.d.). 2-Naphthalen-1-ylpropan-2-ol. [Link]
-
PubChem - NIH. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. [Link]
-
PubChem - NIH. (n.d.). 2-Naphthylamine. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idk.org.rs [idk.org.rs]
- 4. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Solvent on Basicity of Amines | Filo [askfilo.com]
- 13. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Solvent on the Thermal Stability of Amines | Semantic Scholar [semanticscholar.org]
- 15. Shutdown and startup of an amine system | Gas Processing & LNG [gasprocessingnews.com]
- 16. pure.hw.ac.uk [pure.hw.ac.uk]
- 17. matheo.uliege.be [matheo.uliege.be]
- 18. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
"troubleshooting guide for monoamine release assays"
Welcome to the technical support center for monoamine release assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful experimental tools. Here, we will dissect common challenges, provide in-depth, scientifically-grounded solutions, and offer practical protocols to ensure the integrity and reproducibility of your results.
I. Foundational Principles of Monoamine Release Assays
Monoamine release assays are critical for understanding the neurochemical mechanisms of both endogenous signaling and the action of pharmacological agents.[1][2] These assays typically involve measuring the efflux of monoamines—such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from cells or synaptosomes.[1][3][4] This release can be induced by various stimuli, including depolarizing agents like potassium chloride (KCl) or compounds that reverse the function of monoamine transporters (MATs), such as amphetamines.[1][5] The core principle relies on the accurate quantification of released neurotransmitters, often utilizing techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or fluorescence-based methods.[5][6]
To achieve reliable and meaningful data, a thorough understanding of the underlying biology and technical nuances of the assay is paramount. This guide will address common pitfalls and provide the expertise needed to overcome them.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, delving into the root causes and offering step-by-step corrective measures.
High Background Signal or Spontaneous Release
Question: My baseline monoamine levels are excessively high, even in non-stimulated control wells. What could be causing this and how can I fix it?
High background can mask the true signal from your experimental manipulations, leading to a poor signal-to-noise ratio. The primary culprits often relate to cell health, buffer composition, and procedural inconsistencies.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Compromised Cell Viability | Dying or stressed cells will leak neurotransmitters, leading to elevated extracellular monoamine concentrations independent of specific stimuli.[7][8] | 1. Assess Cell Health: Before and after the assay, perform a cell viability test such as Trypan Blue exclusion or an MTT assay.[7][9][10] Aim for >95% viability. 2. Optimize Cell Handling: Avoid harsh pipetting, over-trypsinization, or extreme centrifugation speeds. Ensure cells are not overly confluent, as this can lead to nutrient depletion and cell death.[11] 3. Check Culture Conditions: Confirm that the incubator has stable temperature and CO2 levels. Use fresh, pre-warmed media. |
| Buffer Contamination or Inappropriate Composition | The composition of your assay buffer is critical for maintaining cell health and basal monoamine levels. Contaminants or incorrect ionic concentrations can induce non-specific release. | 1. Use Fresh, High-Purity Reagents: Prepare fresh assay buffer for each experiment using ultrapure water and high-grade chemicals. 2. Ensure Proper Oxygenation: For experiments with brain slices or synaptosomes, continuously aerate the buffer with 95% O₂/5% CO₂.[12] 3. Verify pH and Osmolality: Check that the buffer's pH is stable at 37°C (typically pH 7.4) and that its osmolality is appropriate for your cell type. |
| Mechanical Stress During Assay | Excessive agitation or temperature fluctuations during incubation steps can cause cells to leak their contents. | 1. Gentle Reagent Addition: Add all solutions gently to the side of the well to avoid dislodging cells. 2. Stable Incubation: Use a water bath or a properly calibrated incubator to maintain a constant 37°C. Avoid stacking plates, which can lead to uneven temperature distribution.[13] |
| Residual Stimulants from Previous Experiments | Inadequate washing of labware or perfusion systems can leave behind traces of releasing agents. | 1. Thoroughly Clean All Equipment: Implement a rigorous cleaning protocol for all reusable items. 2. Perform Blank Runs: Before starting your experiment, run a blank sample (buffer only) through your detection system to ensure there is no carryover. |
Low Signal-to-Noise Ratio
Question: I'm not seeing a clear, robust signal in my stimulated samples compared to my controls. How can I improve my assay window?
A low signal-to-noise ratio can make it difficult to discern true biological effects from random experimental variation. This issue can stem from suboptimal stimulation, inefficient release, or problems with the detection method.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Suboptimal Stimulant Concentration | The concentration of your releasing agent (e.g., KCl, amphetamine) may be too low to elicit a maximal response. | 1. Perform a Dose-Response Curve: Test a range of concentrations for your stimulant to determine the optimal EC50 (the concentration that produces 50% of the maximal effect).[3] 2. Check Reagent Potency: Ensure that your stock solutions of releasing agents are not degraded. Prepare fresh stocks if necessary. |
| Insufficient Incubation Time | The duration of stimulation may not be long enough for a significant amount of monoamine release to occur. | 1. Optimize Incubation Time: Conduct a time-course experiment to identify the point of maximal release. Be aware that prolonged incubation can lead to neurotransmitter metabolism or reuptake.[10] |
| Low Transporter Expression or Function | If using a cell line-based assay, the cells may not be expressing a sufficient number of functional monoamine transporters. | 1. Verify Transporter Expression: Use techniques like Western blotting or immunocytochemistry to confirm the presence of the target transporter (DAT, NET, or SERT). 2. Use a Positive Control: Include a known potent releasing agent for your target transporter to confirm that the release machinery is functional.[14] |
| Inefficient Detection | The method used to quantify the released monoamines may lack the necessary sensitivity. | 1. Calibrate Your Detection System: For HPLC-ECD, ensure your electrodes are clean and the system is properly calibrated with known standards. For fluorescence assays, check the filter sets and gain settings on your plate reader.[11][15] 2. Prevent Analyte Degradation: Monoamines are susceptible to oxidation. Keep samples on ice and consider adding antioxidants like ascorbic acid to your collection buffer. |
Inconsistent Results and High Variability
Question: I'm getting significant well-to-well or day-to-day variability in my results. What are the likely sources of this inconsistency?
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inconsistent Cell Plating | Uneven cell density across wells will lead to variable amounts of monoamine release. | 1. Ensure a Homogeneous Cell Suspension: Before plating, thoroughly resuspend your cells to break up any clumps. 2. Optimize Plating Density: Determine the optimal cell seeding density that results in a confluent monolayer on the day of the assay.[11] 3. Systematic Plating Technique: Mix the cell suspension between pipetting to prevent settling. Plate cells in a consistent pattern across the plate. |
| Pipetting Errors | Small inaccuracies in pipetting volumes, especially of concentrated drug stocks, can lead to large differences in final concentrations. | 1. Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated and functioning correctly. 2. Use Appropriate Pipette Sizes: Use the smallest volume pipette appropriate for the amount being transferred to maximize accuracy. 3. Consistent Technique: Use a consistent pipetting technique (e.g., reverse pipetting for viscous solutions) and ensure tips are properly sealed.[13] |
| Edge Effects in Microplates | Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance. | 1. Avoid Using Outer Wells: If possible, fill the outer wells with sterile buffer or media and do not use them for experimental samples. 2. Ensure Proper Humidification: Use a humidified incubator and/or plate seals to minimize evaporation. |
| Biological Variation | Primary cells or tissues can have inherent biological variability between preparations. | 1. Increase the Number of Replicates: Use technical and biological replicates to account for variability. 2. Normalize Data: Normalize the release data to the total amount of monoamine in the cells (e.g., by lysing the cells at the end of the experiment and measuring the remaining intracellular concentration). |
Workflow & Pathway Visualizations
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Experimental Workflow for a Monoamine Release Assay
Caption: A typical workflow for an in vitro monoamine release assay.
Mechanism of Transporter-Mediated Monoamine Release
Caption: Action of a releasing agent on a monoamine transporter.
III. Frequently Asked Questions (FAQs)
Q1: What is the difference between an uptake assay and a release assay?
An uptake assay measures the rate at which monoamines are cleared from the extracellular space and transported into the cell by MATs.[3] Conversely, a release assay measures the rate at which monoamines are transported out of the cell into the extracellular space.[1] While both involve the same transporters, they measure opposite functions and are used to answer different pharmacological questions.
Q2: Can I use a fluorescence-based kit instead of HPLC?
Yes, several commercial kits utilize fluorescent substrates that act as mimics for monoamine neurotransmitters.[11][16][17] These assays are generally higher-throughput and do not require specialized chromatography equipment.[16][18] However, HPLC-ECD often provides greater sensitivity and the ability to simultaneously measure multiple monoamines and their metabolites.[19] The choice depends on your specific experimental needs, throughput requirements, and available equipment.
Q3: How do I choose the right cell line for my assay?
The ideal cell line is one that stably expresses the specific human monoamine transporter you are studying (e.g., hDAT, hNET, or hSERT) and has low endogenous expression of other transporters that could cause interference.[3] HEK293 and CHO cells are commonly used for this purpose.[17][20] It is crucial to validate the expression and function of the transporter in your chosen cell line.
Q4: What are the best controls to include in my experiment?
A well-designed experiment will include several types of controls:
-
Negative Control (Basal Release): Cells treated with vehicle buffer instead of a stimulant. This establishes your baseline.
-
Positive Control: Cells treated with a known, potent releasing agent for the transporter of interest. This confirms the assay is working correctly.
-
Non-specific Release Control: In radiolabeling studies, this involves using a potent uptake inhibitor to block transporter-mediated activity and determine the level of non-specific leakage.[20]
-
Cell Viability Control: As mentioned previously, assessing cell health is critical to ensure that observed release is not due to cytotoxicity.
Q5: How can I be sure the release I'm measuring is transporter-mediated?
To confirm that the observed monoamine efflux is specifically mediated by the transporter of interest, you can perform the release experiment in the presence of a selective and potent inhibitor of that transporter.[1] A significant reduction in stimulus-induced release in the presence of the inhibitor provides strong evidence for transporter-mediated efflux.
IV. Core Experimental Protocol: Transporter-Mediated Release in Stably Transfected HEK293 Cells
This protocol provides a general framework. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for your specific cell line and experimental setup.[21]
Materials:
-
HEK293 cells stably expressing the monoamine transporter of interest (e.g., hDAT)
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Test compounds and positive control (e.g., amphetamine)
-
Detection system (e.g., HPLC-ECD or fluorescence plate reader and corresponding assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a pre-optimized density to achieve a confluent monolayer (e.g., 40,000-60,000 cells/well) and incubate for 24-48 hours.[11]
-
Assay Preparation: On the day of the experiment, gently aspirate the culture medium from the wells.
-
Washing: Wash the cell monolayer twice with 100 µL of pre-warmed (37°C) assay buffer to remove any residual medium and extracellular monoamines.
-
Pre-incubation: Add 90 µL of assay buffer containing the desired concentration of your test compound (or vehicle control) to each well. Incubate for 10-20 minutes at 37°C.
-
Stimulation: Initiate the release by adding 10 µL of the releasing agent (e.g., amphetamine) at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for the optimized duration (e.g., 10-30 minutes) at 37°C.[11]
-
Sample Collection: Carefully collect the supernatant from each well and transfer it to a new plate or vials for analysis. If using HPLC, immediately add a stabilizing agent (e.g., antioxidant) and store on ice or at -80°C.
-
Quantification: Analyze the monoamine concentration in the collected supernatant using your chosen detection method.
-
Data Analysis: Subtract the basal release (vehicle control) from the stimulated release values. Plot dose-response curves and calculate EC50 or IC50 values as appropriate.
References
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Available at: [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology. Available at: [Link]
-
Millan, M. J., et al. (2001). Preclinical pharmacology of F-98214-TA, a novel potent serotonin and norepinephrine uptake inhibitor with antidepressant and anxiolytic properties. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Stamford, J. A. (1995). Monoamines: Release Studies. In Encyclopedia of Neuroscience. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]
-
S, P., et al. (2022). Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography. Indian Journal of Clinical Biochemistry. Available at: [Link]
-
Wikipedia. (n.d.). Monoamine releasing agent. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Available at: [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available at: [Link]
-
Harris, G., et al. (2018). Monoamines differentially modulate neuropeptide release from distinct sites within a single neuron pair. PLoS Biology. Available at: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit. Available at: [Link]
-
Stephens, M. L., et al. (2014). A High Content Imaging Assay for Identification of Botulinum Neurotoxin Inhibitors. Journal of Visualized Experiments. Available at: [Link]
-
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening. Available at: [Link]
-
OECD. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Biology. Available at: [Link]
-
Salah-Uddin, H., et al. (2018). A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. Journal of Visualized Experiments. Available at: [Link]
-
Banks, M. L., et al. (2012). Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Tellez-Lopez, M. F., et al. (2016). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. IntechOpen. Available at: [Link]
-
De Doncker, L., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]
-
Li, Z., et al. (2015). Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells. Neural Regeneration Research. Available at: [Link]
-
Luchtman, D. W., et al. (2001). Changes in Monoamine Release in the Ventral Horn and Hypoglossal Nucleus Linked to Pontine Inhibition of Muscle Tone: An In Vivo Microdialysis Study. Journal of Neuroscience. Available at: [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Available at: [Link]
-
Echave, P., & Brenan, M. (2023). Overcoming Common Challenges in Sample Viability for Single-Cell Research. Labcompare. Available at: [Link]
-
Promega. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
Sources
- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 2. Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices. | Semantic Scholar [semanticscholar.org]
- 6. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcompare.com [labcompare.com]
- 9. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. anshlabs.com [anshlabs.com]
- 14. bioivt.com [bioivt.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. jneurosci.org [jneurosci.org]
- 20. academic.oup.com [academic.oup.com]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Naphthylpropylamine Isomers: 1-(Naphthalen-1-yl)propan-2-amine and 2-(Naphthalen-1-yl)propan-2-amine
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of psychoactive compound research, the naphthalene moiety serves as a versatile scaffold, offering a lipophilic and sterically defined anchor for pharmacophores. The substitution of a propan-2-amine chain onto the naphthalene ring system gives rise to a series of isomers with potentially distinct pharmacological profiles. This guide provides a detailed comparative analysis of two such positional isomers: 1-(Naphthalen-1-yl)propan-2-amine and the lesser-known 2-(Naphthalen-1-yl)propan-2-amine. While extensive research has been conducted on other isomers, such as the potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) 1-(naphthalen-2-yl)propan-2-amine (also known as 2-NAP or PAL-287), the specific isomers originating from the 1-position of the naphthalene ring are not as well characterized, particularly this compound.[1][2]
This document aims to synthesize the available experimental data for 1-(naphthalen-1-yl)propan-2-amine and, in the absence of such data for its tertiary carbon-linked counterpart, extrapolate potential structure-activity relationships (SAR) to guide future research.
Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the attachment point of the propan-2-amine group to the naphthalene ring and the substitution pattern on the propane chain. In 1-(Naphthalen-1-yl)propan-2-amine, the naphthalene ring is connected to the first carbon of the propane chain, resulting in a secondary amine at the second carbon. Conversely, this compound features the naphthalene ring and the amine group both attached to the second carbon of the propane chain, creating a tertiary carbon center. This seemingly subtle structural shift has profound implications for the molecule's stereochemistry, steric hindrance, and ultimately, its interaction with biological targets.[3]
The 1-substituted isomer experiences greater steric hindrance due to the hydrogen atom at the 8-position (the peri-hydrogen) of the naphthalene ring.[3] This can restrict the conformational freedom of the side chain, influencing its binding to receptors and enzymes.[3] Furthermore, 1-(naphthalen-1-yl)propan-2-amine possesses a chiral center at the second carbon of the propyl chain, leading to the existence of (R) and (S) enantiomers, which can exhibit different pharmacological activities.[3]
Below is a summary of the key physicochemical properties of the two isomers. Note that while experimental data for 1-(naphthalen-1-yl)propan-2-amine is available, the properties for this compound are predicted based on its structure, as experimental data is not readily found in the literature.
| Property | 1-(Naphthalen-1-yl)propan-2-amine | This compound |
| IUPAC Name | 1-(naphthalen-1-yl)propan-2-amine[4] | This compound |
| Synonyms | 1-NAP, α-Naphthylaminopropane[2] | - |
| CAS Number | 12687-37-5[4] | Not available |
| Molecular Formula | C₁₃H₁₅N[4] | C₁₃H₁₅N |
| Molecular Weight | 185.26 g/mol [4] | 185.26 g/mol |
| Predicted pKa | ~10.3[3] | Predicted to be similar to other tertiary alkylamines |
| Predicted logP | ~3.3[3][4] | Predicted to be similar to 1-NAP |
| Chirality | Yes, at C2 of the propane chain[3] | No |
Synthesis of Naphthylpropylamine Isomers
The synthesis of these regioisomers can be achieved through established organic chemistry routes. A common and direct method is the reductive amination of the corresponding naphthalen-yl propanone.[3]
General Synthetic Workflow
Caption: General synthetic pathways to the target isomers.
Pharmacological Profile and Biological Activity
The seemingly minor positional and substitutional differences between these isomers are expected to translate into distinct pharmacological profiles.
1-(Naphthalen-1-yl)propan-2-amine (1-NAP)
Experimental data for 1-NAP indicates that it is a monoamine oxidase inhibitor (MAOI), specifically for MAO-A.[2] However, its potency is significantly lower than its 2-naphthyl counterpart, 2-NAP.[2] Studies have shown that neither 1-NAP nor 2-NAP substitute for dextroamphetamine in rodent drug discrimination tests, suggesting a lack of significant stimulant effects.[2] While 2-NAP is known to be a potent SNDRA, the monoamine releasing properties of 1-NAP have not been extensively evaluated.[2]
| Target | 1-(Naphthalen-1-yl)propan-2-amine (IC₅₀) | 1-(Naphthalen-2-yl)propan-2-amine (IC₅₀) |
| MAO-A | 5,630 nM[2] | 420 nM[1] |
| MAO-B | > 100,000 nM[2] | Not specified, but likely low |
This compound
To date, there is a notable absence of published experimental data on the pharmacological activity of this compound. However, we can infer potential properties based on structure-activity relationships of related compounds.
The presence of two methyl groups on the alpha-carbon of the ethylamine chain (an α,α-dimethyl substitution) is a key structural feature. In the context of phenethylamines, such a substitution pattern often reduces or abolishes activity as a substrate for monoamine transporters (i.e., as a releasing agent or reuptake inhibitor). This is due to the increased steric bulk around the amine nitrogen, which can hinder optimal binding to the transporter proteins.
Therefore, it is hypothesized that this compound is unlikely to be a potent monoamine releasing agent in the same vein as amphetamine or its 2-naphthyl analogue, PAL-287. Its biological activity, if any, may lie in other areas, such as receptor antagonism or enzyme inhibition, but this remains to be experimentally verified.
Experimental Protocols
To facilitate further research into these compounds, a detailed protocol for a key assay, the determination of MAO-A inhibitory activity, is provided below. This protocol is a self-validating system, incorporating appropriate controls for robust and reliable data generation.
Protocol: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human MAO-A.
Materials:
-
Human recombinant MAO-A
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Test compounds (1-(Naphthalen-1-yl)propan-2-amine and this compound)
-
Clorgyline (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and clorgyline in DMSO. Serially dilute these stock solutions in potassium phosphate buffer to achieve a range of final assay concentrations.
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 25 µL of the diluted test compounds or positive control to the respective wells. For the control wells (100% activity), add 25 µL of buffer with the same percentage of DMSO.
-
Add 25 µL of human recombinant MAO-A enzyme solution to all wells except the blank wells (add buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
-
Incubation and Termination: Incubate the plate at 37°C for 30 minutes. Terminate the reaction by adding 75 µL of 2N NaOH.
-
Fluorescence Measurement: Read the fluorescence of the 4-hydroxyquinoline product using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Data Analysis:
-
Subtract the blank fluorescence from all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro MAO-A inhibition assay.
Conclusion and Future Directions
This comparative guide highlights the distinct structural features and known pharmacological properties of 1-(naphthalen-1-yl)propan-2-amine and this compound. While 1-NAP has been identified as a moderate MAO-A inhibitor with limited stimulant properties, a significant knowledge gap exists for its α,α-dimethylated isomer.
Based on established structure-activity relationships, it is plausible that this compound will exhibit a pharmacological profile distinct from monoamine releasing agents. The steric hindrance imparted by the gem-dimethyl group at the alpha position is likely to preclude efficient interaction with monoamine transporters.
Future research should prioritize the synthesis and comprehensive pharmacological characterization of this compound. This should include in vitro binding and functional assays across a wide range of CNS targets to uncover any novel biological activity. Direct comparative studies with 1-NAP would be invaluable in further elucidating the nuanced structure-activity relationships within this chemical class. Such investigations are essential for a complete understanding of the pharmacological landscape of naphthylpropylamines and could reveal novel scaffolds for therapeutic development.
References
-
1-Naphthylaminopropane - Wikipedia. Available at: [Link]
-
Naphthylaminopropane - Grokipedia. Available at: [Link]
-
Naphthylaminopropane - Wikipedia. Available at: [Link]
-
1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem. Available at: [Link]
Sources
A Comparative Pharmacological Guide to Naphthalen-yl-propan-amine Isomers
Introduction
Within the landscape of medicinal chemistry, the naphthalen-yl-propan-amine scaffold represents a versatile structural motif found in a range of biologically active compounds.[1][2] The precise arrangement of substituents on the naphthalene ring and the stereochemistry of the propan-amine side chain can dramatically influence the pharmacological profile of these molecules. This guide provides a comparative analysis of key isomers within this class, with a particular focus on tapentadol, a clinically significant analgesic. We will explore how subtle changes in molecular geometry impact receptor interactions, analgesic efficacy, and overall pharmacological function, supported by experimental data and established methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships (SAR) governing this important class of compounds.
The Critical Role of Isomerism: A Tale of Two Mechanisms
Tapentadol, a centrally acting analgesic, exemplifies the pharmacological importance of specific stereoisomers. It possesses a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine (NE) reuptake inhibition.[3][4] This combination contributes to its efficacy in treating various pain states, including nociceptive and neuropathic pain.[5] The clinically used form of tapentadol is the (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride isomer.[6] X-ray crystallography has been instrumental in unambiguously determining the absolute configurations of tapentadol's four stereoisomers: (R,R), (S,S), (S,R), and (R,S).[7][8]
The analgesic activity of tapentadol is primarily attributed to the (R,R)-enantiomer, which exhibits the most potent combination of MOR agonism and NE reuptake inhibition.[6] This stereoselectivity underscores a fundamental principle in pharmacology: the three-dimensional structure of a molecule is paramount for its interaction with biological targets.
Comparative Pharmacodynamics: Receptor Binding and Functional Activity
The interaction of naphthalen-yl-propan-amine isomers with their target receptors is a key determinant of their pharmacological effects. This is typically quantified through in vitro binding and functional assays.
Receptor Binding Affinity
Receptor binding assays measure the affinity of a ligand for a specific receptor. A common method is the competitive radioligand binding assay, where the test compound's ability to displace a known radiolabeled ligand is measured.[9][10] The resulting inhibition constant (Ki) is a measure of binding affinity, with lower Ki values indicating higher affinity.
Table 1: Comparative Opioid Receptor Binding Affinities
| Compound | MOR Affinity (Rank Order) | Other Receptor Interactions |
| Buprenorphine | > | NOP partial agonist, weak CB1 binding |
| Hydromorphone | = | - |
| Oxymorphone | = | - |
| Morphine | > | - |
| Oxycodone | > | - |
| O-desmethyl-tramadol | > | - |
| Hydrocodone | > | Binds to σ1R |
| Tapentadol | > | Binds to σ1R at nearly the same affinity as MOR |
| Tramadol | KOR binding, SERT/DAT binding |
Data synthesized from a comprehensive molecular pharmacology screening.[12]
Functional Activity
Functional assays assess the cellular response following receptor binding. For G-protein coupled receptors (GPCRs) like the MOR, assays such as the [³⁵S]GTPγS binding assay or measurements of G-protein-gated inwardly rectifying potassium (GIRK) channel activation can determine a compound's efficacy (its ability to activate the receptor).[13]
Studies have shown that tapentadol has a lower intrinsic efficacy at the MOR compared to morphine and oxycodone.[13][14] This means that even at saturating concentrations, tapentadol produces a smaller maximal response. This "atypical" opioid profile may contribute to its improved side-effect profile, particularly regarding gastrointestinal issues, when compared to classic opioids.[11]
Diagram 1: Mu-Opioid Receptor Signaling Pathways
Caption: Mu-Opioid Receptor (MOR) signaling pathways.[9]
Comparative Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of a drug determines its concentration in the body over time. For naphthalen-yl-propan-amine isomers, subtle structural differences can lead to significant variations in their ADME properties.
Table 2: Pharmacokinetic Properties of Tapentadol
| Parameter | Value | Reference |
| Oral Bioavailability | ~32% | [3][15] |
| Protein Binding | ~20% | [3][4] |
| Volume of Distribution (IV) | 540 ± 98 L | [3][5] |
| Metabolism | Extensive (~97%), primarily glucuronidation | [3][5] |
| Major Metabolite | Tapentadol-O-glucuronide (inactive) | [3] |
| Elimination | ~99% via kidneys | [3][5] |
| Half-life | ~4 hours | [3] |
Tapentadol undergoes extensive first-pass metabolism, which accounts for its relatively low oral bioavailability.[3] A key advantage of tapentadol is that its metabolism is not heavily reliant on the cytochrome P450 (CYP) enzyme system, particularly the highly polymorphic CYP2D6.[3][16] This reduces the potential for drug-drug interactions and inter-individual variability in clinical response, a known issue with drugs like tramadol.[13][16] Furthermore, tapentadol's metabolites do not contribute to its analgesic activity.[3][4][15]
In Vivo Efficacy: Preclinical Models of Analgesia
Preclinical animal models are essential for evaluating the analgesic potential of new chemical entities. The hot plate test is a widely used method to assess a compound's ability to alleviate thermal pain.[17][18][19]
Diagram 2: Experimental Workflow for the Hot Plate Test
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tapentadol | C14H23NO | CID 9838022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. docetp.mpa.se [docetp.mpa.se]
- 6. researchgate.net [researchgate.net]
- 7. Four stereoisomers of the novel μ-opioid receptor agonist tapentadol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. μ-Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchers.mq.edu.au [researchers.mq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. Tapentadol Versus Tramadol: A Narrative and Comparative Review of Their Pharmacological, Efficacy and Safety Profiles in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. maze.conductscience.com [maze.conductscience.com]
A Comparative Analysis for the Research Professional: 2-(Naphthalen-1-YL)propan-2-amine versus Amphetamine
An In-Depth Guide to the Structural, Mechanistic, and Functional Distinctions Between Two Potent Monoamine Releasing Agents
For researchers and drug development professionals navigating the complex landscape of psychoactive compounds, a nuanced understanding of structure-activity relationships is paramount. This guide provides a detailed, data-driven comparison of 2-(Naphthalen-1-YL)propan-2-amine and the archetypal psychostimulant, amphetamine. By examining their chemical properties, mechanisms of action, and functional potencies, we aim to equip the scientific community with the critical information necessary for informed research and development.
At a Glance: Chemical and Physical Properties
A foundational comparison begins with the fundamental chemical and physical properties of each molecule. While both are primary amines with a propan-2-amine backbone, the substitution at the phenyl ring dramatically alters their characteristics.
| Property | This compound | Amphetamine |
| IUPAC Name | 1-(Naphthalen-1-yl)propan-2-amine | 1-Phenylpropan-2-amine |
| Molecular Formula | C₁₃H₁₅N | C₉H₁₃N |
| Molecular Weight | 185.26 g/mol [1] | 135.21 g/mol |
| Structure | Naphthalene ring system | Phenyl ring |
| Chirality | Yes | Yes |
The most striking difference is the replacement of amphetamine's phenyl group with a larger, more lipophilic naphthalene ring in this compound. This structural modification has profound implications for its pharmacological profile, as will be detailed below.
Caption: Structural comparison of Amphetamine and this compound.
Mechanism of Action: A Tale of Two Releasers
Both amphetamine and this compound exert their primary effects by acting as monoamine releasing agents.[2] They are substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to a non-vesicular release of these neurotransmitters into the synaptic cleft.[2]
Amphetamine is a well-characterized releasing agent that enters the presynaptic neuron via monoamine transporters.[3] Once inside, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) and subsequently reverses the direction of the plasma membrane transporters, causing an efflux of dopamine, norepinephrine, and to a lesser extent, serotonin.[3]
This compound, also known by its code name PAL-287, functions similarly as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[4] Its unique pharmacological profile, however, stems from its potent activity at the serotonin transporter, a characteristic that distinguishes it from amphetamine.[4]
Caption: Generalized mechanism of action for monoamine releasing agents.
Comparative Pharmacodynamics: A Quantitative Look
Table 1: In Vitro Monoamine Release Potency (EC₅₀, nM)
| Compound | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release | Reference |
| (+)-Amphetamine | 8.0 | - | 1756 | [5] |
| This compound (PAL-287) | 12.6 | 11.1 | 3.4 | [4] |
Lower EC₅₀ values indicate higher potency.
Table 2: Amphetamine Binding Affinity (Kᵢ, µM) at Human Monoamine Transporters
| Transporter | Amphetamine Kᵢ (µM) | Reference |
| DAT | ~0.6 | [6] |
| NET | 0.07 - 0.1 | [6] |
| SERT | 20 - 40 | [6] |
Lower Kᵢ values indicate higher binding affinity.
The data clearly illustrate that while both compounds are potent dopamine and norepinephrine releasers, this compound is exceptionally potent as a serotonin releasing agent, far exceeding the serotonergic activity of amphetamine.[4][5] This potent serotonergic component is a key differentiator and is expected to significantly influence its overall pharmacological effects, potentially attenuating some of the classic stimulant properties associated with dopaminergic and noradrenergic dominance.
Metabolic Pathways: Phenyl vs. Naphthyl
The metabolism of amphetamine is well-documented and primarily occurs in the liver. The main pathways include aromatic hydroxylation to form 4-hydroxyamphetamine and oxidative deamination to phenylacetone, with the cytochrome P450 enzyme CYP2D6 playing a significant role.[4][7]
Detailed metabolic studies on this compound are less common. However, based on the metabolism of naphthalene and related naphthalenamine compounds, it is anticipated to undergo oxidation of the naphthalene ring system, likely mediated by cytochrome P450 enzymes such as CYP1A2 and CYP3A4, to form various hydroxylated metabolites.[5][8] The propan-2-amine side chain may also be subject to oxidative deamination, similar to amphetamine.
Caption: Comparison of the primary metabolic pathways of amphetamine and this compound.
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison of these and similar compounds, we provide standardized protocols for key in vitro assays.
Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for DAT, NET, and SERT.
Objective: To determine the Kᵢ of the test compound by measuring its ability to displace a radiolabeled ligand from the transporter.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding control: A high concentration of a known potent inhibitor for each transporter (e.g., 10 µM GBR 12935 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Test compounds: Amphetamine and this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation vials, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold assay buffer. Centrifuge to pellet cell membranes. Wash and resuspend the pellet to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, the appropriate radioligand (at a concentration near its Kₔ), and the membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Neurotransmitter Release Assay
This protocol measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or cells expressing the relevant transporter.
Objective: To determine the EC₅₀ of the test compound for inducing dopamine, norepinephrine, or serotonin release.
Materials:
-
Rat brain synaptosomes or HEK293 cells expressing hDAT, hNET, or hSERT.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Krebs-HEPES buffer (KHB).
-
Test compounds: Amphetamine and this compound.
-
96-well plates, scintillation vials, and a scintillation counter.
Procedure:
-
Preparation: Prepare synaptosomes from rat brain tissue or culture cells to confluency in 96-well plates.
-
Loading: Pre-incubate the synaptosomes or cells with the respective [³H]neurotransmitter in KHB to allow for uptake.
-
Washing: Wash the preparations with fresh KHB to remove excess extracellular radiolabel.
-
Release: Add varying concentrations of the test compound to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Collection: Collect the supernatant (containing the released neurotransmitter) from each well.
-
Quantification: Add the supernatant to scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate the amount of [³H]neurotransmitter released as a percentage of the total amount initially taken up. Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀.
Conclusion for the Field
The comparison between this compound and amphetamine highlights the significant impact of substituting a phenyl with a naphthalene ring. While both are potent dopamine and norepinephrine releasing agents, the naphthalene analog exhibits a markedly enhanced serotonergic activity. This shift in the dopamine/serotonin release ratio is a critical factor that likely underpins the reported attenuation of stimulant-like behavioral effects of this compound. For drug development professionals, this compound serves as an important example of how structural modifications can fine-tune the pharmacological profile of a monoamine releasing agent, potentially leading to novel therapeutic agents with reduced abuse liability. Further research into the binding affinities and detailed metabolic profile of this compound is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
-
Naphthylaminopropane - Wikipedia. [Link]
-
Treponema pallidum - Wikipedia. [Link]
-
1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem. [Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed. [Link]
-
In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. [Link]
-
NDA 21-303/S-010 Page 3 PHARMACOKINETICS - accessdata.fda.gov. [Link]
-
Pharmacology and Distribution of Norepinephrine Transporters in the Human Locus Coeruleus and Raphe Nuclei - PMC. [Link]
-
Isolation and Characterization of Phenylalanine Ammonia Lyase (PAL) Genes in Ferula pseudalliacea: Insights into the Phenylpropanoid Pathway - PubMed Central. [Link]
-
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - MDPI. [Link]
-
Persistent binding at dopamine transporters determines sustained psychostimulant effects. [Link]
-
Balance between Dopamine and Serotonin Release Modulates Behavioral Effects of Amphetamine‐Type Drugs - ResearchGate. [Link]
-
Characterization of cocaine and antidepressant-sensitive norepinephrine transporters in rat placental trophoblasts - PMC - PubMed Central. [Link]
-
Amphetamine - StatPearls - NCBI Bookshelf - NIH. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 3. Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthylaminopropane - Wikipedia [en.wikipedia.org]
- 5. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Naphthalen-1-ylpropan-2-ol | C13H14O | CID 238199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Transient Suppression of Dopamine Transporter Palmitoylation by Methamphetamine: Implications for Transport Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Monoamine Release Profiles of 2-(Naphthalen-1-YL)propan-2-amine and MDMA
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction: The Critical Role of Monoamine Release in Neuropharmacology
Monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—are fundamental regulators of a vast array of physiological and psychological processes, including mood, cognition, and arousal. Compounds that modulate the synaptic availability of these neurotransmitters are of significant interest in the fields of neuroscience and pharmacology. Monoamine releasing agents, a class of substances that promote the efflux of these neurotransmitters from presynaptic neurons, represent a key area of research for understanding synaptic transmission and for the development of novel therapeutics for conditions ranging from depression to substance use disorders.[1][2]
This guide provides an in-depth, objective comparison of the monoamine release profiles of two such agents: 3,4-methylenedioxymethamphetamine (MDMA) and 2-(Naphthalen-1-YL)propan-2-amine (also known as PAL-287). While both compounds facilitate the release of dopamine, serotonin, and norepinephrine, their distinct potencies and selectivities result in markedly different pharmacological effects. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative mechanisms of action, supported by experimental data.
Mechanisms of Action: A Tale of Two Releasers
Both MDMA and this compound exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron.[3] As substrate-type releasers, both MDMA and this compound are transported into the neuron by these transporters.[1] Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of the transporters, leading to a non-vesicular efflux of dopamine, serotonin, and norepinephrine into the synapse.[1]
While the general mechanism is similar, the nuanced differences in their interactions with the monoamine transporters underpin their distinct pharmacological profiles.
MDMA: A Serotonin-Dominant Releaser
MDMA is well-characterized as a potent releaser of serotonin and norepinephrine, with a comparatively weaker effect on dopamine.[4] This preferential release of serotonin is thought to be a primary contributor to its characteristic entactogenic and empathogenic effects. The significant norepinephrine release contributes to its stimulant properties.[4]
This compound (PAL-287): A More Balanced Profile
This compound, a derivative of amphetamine featuring a naphthalene ring, also acts as a substrate-type releaser at all three monoamine transporters.[5] However, it exhibits a more balanced release profile compared to MDMA, with potent activity at all three transporters.[5][6] This compound has been investigated for its potential as a pharmacotherapy for stimulant dependence.[5][7]
Quantitative Comparison of Monoamine Release
The most direct way to compare the monoamine release profiles of these two compounds is to examine their half-maximal effective concentrations (EC50) for inducing the release of each neurotransmitter. The EC50 value represents the concentration of a drug that is required to elicit a 50% maximal response. A lower EC50 value indicates a higher potency.
| Compound | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Reference |
| This compound (PAL-287) | 12.6 | 3.4 | 11.1 | [5][6] |
| MDMA | ~77.4 (as (±)-MDMA) | Potent, specific EC50 varies by study | Potent, specific EC50 varies by study |
Note: Direct comparative EC50 values for MDMA under identical experimental conditions as PAL-287 were not available in the searched literature. The provided value for MDMA's dopamine release is from a study using rat brain synaptosomes and is presented for general comparison. MDMA is widely acknowledged to be a more potent serotonin and norepinephrine releaser than a dopamine releaser.
Visualizing the Monoamine Release Pathways
The following diagrams illustrate the general mechanism of action for both compounds at the presynaptic terminal.
Caption: General mechanism of monoamine release by MDMA and this compound.
Experimental Methodologies for Assessing Monoamine Release
The quantitative data presented in this guide are typically derived from two primary experimental paradigms: in vitro assays using synaptosomes and in vivo microdialysis. The choice of methodology is critical and is dictated by the specific research question.
In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes
This technique provides a controlled environment to study the direct effects of a compound on neurotransmitter release from isolated nerve terminals.
Rationale for Experimental Choices:
-
Synaptosomes: These are resealed nerve terminals isolated from brain tissue. They contain the necessary machinery for neurotransmitter storage, release, and reuptake, making them an excellent model for studying presynaptic mechanisms.[8][9][10]
-
Radiolabeled Neurotransmitters: Using tritiated ([³H]) dopamine, serotonin, or norepinephrine allows for sensitive and specific quantification of released neurotransmitters.
-
Superfusion System: A continuous flow of buffer over the synaptosomes allows for the collection of released neurotransmitters at specific time points and mimics the dynamic environment of the synapse.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Euthanize a rat according to approved animal care protocols.
-
Rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) in ice-cold sucrose buffer.
-
Homogenize the tissue in a glass-Teflon homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend the pellet and layer it onto a density gradient (e.g., Percoll or Ficoll) and centrifuge to purify the synaptosomes.[10]
-
Wash the purified synaptosomes in a physiological buffer.
-
-
Neurotransmitter Loading:
-
Incubate the synaptosomes with a low concentration of the desired [³H]-labeled neurotransmitter (e.g., [³H]DA, [³H]5-HT, or [³H]NE) to allow for uptake into the nerve terminals.
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
-
Superfusion and Release Assay:
-
Layer the loaded synaptosomes onto a filter in a superfusion chamber.
-
Perfuse the synaptosomes with a physiological buffer at a constant flow rate.
-
Collect baseline fractions of the perfusate to measure spontaneous neurotransmitter release.
-
Introduce the test compound (e.g., MDMA or this compound) at various concentrations into the perfusion buffer.
-
Continue collecting fractions to measure drug-evoked neurotransmitter release.
-
At the end of the experiment, lyse the synaptosomes to determine the total amount of remaining radiolabeled neurotransmitter.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in each collected fraction and in the synaptosomal lysate using liquid scintillation counting.
-
Calculate the percentage of total neurotransmitter released in each fraction.
-
Plot the concentration of the test compound against the amount of neurotransmitter released to generate a dose-response curve and determine the EC50 value.
-
Caption: Workflow for in vitro monoamine release assay using synaptosomes.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a more physiologically relevant assessment of a drug's effects.[11][12]
Rationale for Experimental Choices:
-
Freely Moving Animals: This reduces the confounding effects of anesthesia and stress on neurotransmitter levels.
-
Microdialysis Probe: A semi-permeable membrane at the tip of the probe allows for the diffusion of small molecules, including neurotransmitters, from the extracellular fluid into a perfusate.[11]
-
HPLC with Electrochemical Detection (HPLC-ED): This is a highly sensitive and selective method for quantifying monoamines in the small volumes of dialysate collected.[12][13]
Step-by-Step Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Allow the system to stabilize and collect baseline dialysate samples.
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (MDMA or this compound) via a systemic route (e.g., intraperitoneal injection).
-
Continuously collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours.
-
-
Neurotransmitter Analysis:
-
Inject the collected dialysate samples directly into an HPLC-ED system.[13]
-
The HPLC separates the different monoamines and their metabolites.
-
The electrochemical detector quantifies the amount of each neurotransmitter present in the sample.
-
-
Data Analysis:
-
Calculate the baseline concentration of each neurotransmitter.
-
Express the post-drug concentrations as a percentage of the baseline.
-
Plot the change in neurotransmitter levels over time to observe the time course of the drug's effect.
-
Caption: Workflow for in vivo microdialysis.
Conclusion
MDMA and this compound are both effective monoamine releasing agents, but their distinct release profiles suggest different potential applications and pharmacological consequences. MDMA's potent serotonin release is central to its well-known psychoactive effects. In contrast, the more balanced monoamine release profile of this compound has led to its investigation as a potential therapeutic for stimulant addiction, aiming to normalize neurotransmitter deficits with a lower abuse liability.[5][14] A thorough understanding of these differences, grounded in quantitative experimental data, is essential for advancing research in neuropharmacology and developing targeted therapies for neurological and psychiatric disorders.
References
-
Naphthylaminopropane. (2026). In Grokipedia. Retrieved from [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(10), 949-962. [Link]
-
Shimizu, N., Oomura, Y., & Hori, T. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Physiology, 41(5), 815-820. [Link]
-
Naphthylaminopropane. In Wikipedia. Retrieved from [Link]
-
Tegeder, I., & Toth, K. (2013). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. In Methods in Molecular Biology (Vol. 1004, pp. 201-218). Humana Press. [Link]
-
Rothman, R. B., & Baumann, M. H. (2009). Dual Dopamine/Serotonin Releasers: Potential Treatment Agents for Stimulant Addiction. Journal of Substance Abuse Treatment, 36(1), 1-12. [Link]
-
Monoamine releasing agent. In Wikipedia. Retrieved from [Link]
-
Making the Most of Microdialysis for Neurotransmitter Analysis. (2019, February 6). News-Medical.Net. [Link]
-
Shackman, J. G., & Kennedy, R. T. (2011). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 83(17), 6739-6746. [Link]
-
Naphthylisopropylamine. In chemeurope.com. Retrieved from [Link]
-
Nagy, A., & Delgado-Escueta, A. V. (1984). Isolation of monoaminergic synaptosomes from rat brain by immunomagnetophoresis. Journal of Neurochemistry, 43(6), 1739-1742. [Link]
-
Kim, J. H., & Park, K. D. (2020). Detection of Monoamine Release in Brain Slice. Journal of Visualized Experiments, (166), e61937. [Link]
-
Minnema, D. J., & Michaelson, I. A. (1986). Effect of in vitro inorganic lead on dopamine release from superfused rat striatal synaptosomes. Toxicology and Applied Pharmacology, 86(3), 427-438. [Link]
-
Dunkley, P. R., & Jarvie, P. E. (2008). Synaptosome Preparations: Which Procedure Should I Use?. In Methods in Molecular Biology (Vol. 432, pp. 1-18). Humana Press. [Link]
-
Jones, D. C., & Lau, S. S. (2001). Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study. Psychopharmacology, 154(3), 251-258. [Link]
-
Escobedo, I., O'Shea, E., Colado, M. I., & Green, A. R. (2005). A comparative study on the acute and long-term effects of MDMA and 3,4-dihydroxymethamphetamine (HHMA) on brain monoamine levels after i.p. or striatal administration in mice. British Journal of Pharmacology, 145(1), 40-49. [Link]
-
Engel, K., & Zhou, M. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 754-762. [Link]
-
Escobedo, I., O'Shea, E., Colado, M. I., & Green, A. R. (2005). A comparative study on the acute and long-term effects of MDMA and 3,4-dihydroxymethamphetamine (HHMA) on brain monoamine levels after i.p. or striatal administration in mice. British Journal of Pharmacology, 145(1), 40-49. [Link]
-
Simmler, L. D., Buser, C. A., Donzelli, M., Schramm, Y., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]
-
Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ, 165(7), 917-928. [Link]
-
Engel, K., & Zhou, M. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 754-762. [Link]
-
Reith, M. E. A., Blough, B. E., & Baumann, M. H. (2015). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Behavioral Neurosciences, 22, 1-31. [Link]
-
Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., Schiøtt, B., & Loland, C. J. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences, 23(23), 14945. [Link]
Sources
- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 2. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Naphthylaminopropane - Wikipedia [en.wikipedia.org]
- 7. Naphthylisopropylamine [chemeurope.com]
- 8. Isolation of monoaminergic synaptosomes from rat brain by immunomagnetophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 14. scispace.com [scispace.com]
A Comprehensive In Vitro Efficacy Validation Guide for 2-(Naphthalen-1-YL)propan-2-amine
Introduction: Unlocking the Potential of the Naphthalene Scaffold
The naphthalene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, aromatic structure provides an excellent platform for designing molecules that can interact with a wide array of biological targets, leading to applications ranging from anticancer and antiviral agents to potent enzyme inhibitors.[1][3] Naphthalene-containing molecules have been successfully developed as topoisomerase inhibitors, microtubule inhibitors, and agents targeting key signaling pathways.[1]
This guide focuses on a specific, under-investigated derivative: 2-(Naphthalen-1-YL)propan-2-amine . Given the limited availability of public data on this particular compound, this document presents a hypothesis-driven, multi-tiered strategy for its comprehensive in vitro efficacy validation. Our approach is guided by the established pharmacology of structurally related analogs, such as the monoamine releasing agent 1-(Naphthalen-1-YL)propan-2-amine.[4][5]
We will present a logical screening cascade designed to efficiently characterize the compound's activity profile. This guide moves from the most probable primary targets based on structure-activity relationships (SAR) to secondary, high-value targets in immuno-oncology and general cytotoxicity. Each section provides not just a protocol, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigational framework for any researcher exploring this chemical space.
Section 1: Primary Target Validation — Monoamine Oxidase (MAO) Inhibition
Expert Rationale: Why Prioritize MAO?
The decision to begin with Monoamine Oxidase (MAO) inhibition assays is rooted in established SAR. The structurally similar compound, 1-(Naphthalen-1-YL)propan-2-amine, is a known monoamine releasing agent and has been shown to interact with monoaminergic systems.[4] MAO enzymes (MAO-A and MAO-B) are central to the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibitors of these enzymes are crucial therapeutics for neurological disorders; selective MAO-A inhibitors are used to treat depression, while MAO-B inhibitors are mainstays in the management of Parkinson's disease.[6][7] Evaluating this compound for MAO inhibition is, therefore, the most logical and highest-probability starting point for characterizing its biological function.
Comparative Compounds for Robust Validation
To ensure the trustworthiness of the results, the test compound must be benchmarked against well-characterized standards.
| Compound Type | Example Compound | Mechanism of Action |
| Test Compound | This compound | Hypothesis: Potential MAO-A or MAO-B inhibitor |
| Selective MAO-A Inhibitor | Clorgyline | A well-characterized, irreversible inhibitor of MAO-A.[8] |
| Selective MAO-B Inhibitor | Selegiline / Pargyline | Irreversible inhibitors of MAO-B, used to establish selectivity.[7][8] |
| Non-Selective Inhibitor | Tranylcypromine | A non-selective MAO inhibitor for broad comparison. |
Experimental Workflow: MAO Inhibition Screening
The following diagram outlines a high-throughput screening workflow designed to efficiently determine the compound's inhibitory activity and selectivity against MAO-A and MAO-B.
Caption: High-throughput screening workflow for MAO inhibition.
Detailed Protocol: MAO-Glo™ Assay
This protocol is adapted for a luminescent-based assay, such as the MAO-Glo™ Assay from Promega, which offers high sensitivity and a simplified workflow.
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound and control inhibitors (Clorgyline, Selegiline) in an appropriate solvent (e.g., DMSO) and dispense into a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of either recombinant human MAO-A or MAO-B enzyme solution to the wells. Include wells with no enzyme as a background control.
-
Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at room temperature. This step allows the test compounds to bind to the target enzyme before the reaction begins.
-
Reaction Initiation: Add 10 µL of the MAO substrate provided in the kit to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. During this time, active MAO enzyme will convert the substrate.
-
Signal Generation: Add 20 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and contains luciferase, which converts the product of the MAO reaction into a luminescent signal.
-
Luminescence Reading: After a 20-minute incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all data points.
-
Normalize the data, setting the "no inhibitor" control as 0% inhibition and a "maximal inhibition" control (e.g., high concentration of a potent inhibitor) as 100% inhibition.
-
Plot the normalized data against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
The efficacy of this compound is quantified by its IC50 value. The results should be summarized in a table for clear comparison.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) (IC50 B / IC50 A) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | 8.5 ± 1.2 | 12,500 ± 850 | > 1400 |
| Selegiline | 9,800 ± 670 | 15.2 ± 2.1 | < 0.002 |
Interpretation:
-
A low IC50 value indicates high potency.
-
The Selectivity Index (SI) reveals the compound's preference for one MAO isoform over the other. An SI > 100 suggests strong MAO-A selectivity, while an SI < 0.01 indicates strong MAO-B selectivity. This data is critical for predicting potential therapeutic applications and side-effect profiles.
Section 2: Secondary Target Validation — Immune Checkpoint Modulation (PD-1/PD-L1)
Expert Rationale: Exploring a Frontier for Small Molecules
While immune checkpoint blockade has been dominated by monoclonal antibodies, there is a significant and growing interest in developing small-molecule inhibitors of the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[9] These molecules may offer advantages such as oral bioavailability and better tumor penetration. The PD-1/PD-L1 interaction is a critical mechanism by which tumors evade the immune system.[10] The binding of PD-L1 on tumor cells to PD-1 on activated T-cells downregulates T-cell activity.[10] Small molecules have been shown to disrupt this interaction by inducing dimerization of PD-L1, preventing it from binding to PD-1.[10][11] The planar, aromatic naphthalene core of our test compound makes it a plausible candidate for binding to the protein-protein interface of the PD-L1 dimer. Validating this potential activity could position the compound in the high-impact field of cancer immunotherapy.
Comparative Compounds for Assay Validation
| Compound Type | Example Compound | Mechanism of Action |
| Test Compound | This compound | Hypothesis: Potential disrupter of the PD-1/PD-L1 interaction |
| Positive Control | BMS-202 | A known, potent small-molecule inhibitor of the PD-1/PD-L1 interaction.[9] |
| Negative Control | DMSO Vehicle | To establish the baseline signal in the absence of an active compound. |
Signaling Pathway & Assay Principle
The diagram below illustrates the PD-1/PD-L1 signaling axis and the principle of the cell-based reporter assay used for validation.
Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition and assay logic.
Detailed Protocol: PD-1/PD-L1 Blockade Reporter Assay
This cell-based assay provides a functional readout of the compound's ability to disrupt the PD-1/PD-L1 checkpoint.[12][13]
-
Cell Culture: Culture PD-1 Effector/NFAT-Luciferase Jurkat cells and PD-L1 aAPC/CHO-K1 cells according to the supplier's recommendations.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (BMS-202) in assay medium.
-
Assay Plating:
-
Seed the PD-L1 expressing CHO-K1 cells in a white, 96-well assay plate and incubate overnight to allow for adherence.
-
The next day, add the serially diluted compounds to the wells.
-
Finally, add the PD-1 expressing Jurkat reporter cells to all wells to initiate the co-culture.
-
-
Incubation: Incubate the co-culture plate for 6 hours at 37°C in a CO2 incubator. During this time, T-cell activation will occur in wells where the PD-1/PD-L1 interaction is blocked.
-
Luminescence Detection: Equilibrate the plate to room temperature. Add a luciferase assay reagent (e.g., Bio-Glo™) to each well.
-
Signal Reading: After 10-15 minutes, measure the luminescence intensity with a plate reader.
-
Data Analysis:
-
Calculate the fold induction of the signal relative to the vehicle (DMSO) control.
-
Plot the fold induction against the logarithm of compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by fitting the data to a four-parameter logistic curve.
-
Data Presentation and Interpretation
A low EC50 value signifies a potent ability to restore T-cell signaling by blocking the PD-1/PD-L1 checkpoint.
| Compound | PD-1/PD-L1 Blockade EC50 (µM) | Max Signal Fold Induction |
| This compound | Experimental Value | Experimental Value |
| BMS-202 | 0.05 ± 0.01 | 8.5 ± 0.9 |
Interpretation: An EC50 value in the low micromolar or nanomolar range would classify this compound as a hit worthy of further investigation. The maximum signal induction provides insight into the compound's efficacy compared to the reference inhibitor.
Section 3: Broad Spectrum Activity — Anticancer Cytotoxicity Screening
Expert Rationale: Assessing General Activity and Specificity
Many naphthalene derivatives have demonstrated direct cytotoxic or anti-proliferative effects on cancer cells.[1][14] A broad screen across a panel of diverse cancer cell lines serves a dual purpose. Firstly, it can uncover potential utility as a direct anticancer agent. Secondly, it provides crucial information about the compound's general cytotoxicity. This is vital for interpreting results from other assays; for example, a compound that appears to be a potent PD-1/PD-L1 inhibitor but is also broadly cytotoxic at the same concentration may be producing a false positive by simply killing the cells. This screen is therefore essential for building a complete and trustworthy profile of the compound's activity.
Comparative Compounds and Cell Lines
| Item | Examples | Rationale |
| Test Compound | This compound | To determine its growth inhibitory potential. |
| Positive Control | Doxorubicin | A standard chemotherapeutic agent with broad cytotoxicity. |
| Cell Line Panel | MDA-MB-231 (Breast), A549 (Lung), HepG2 (Liver), HCT116 (Colon) | A diverse panel to identify tissue-specific sensitivity. |
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active, viable cells. A decrease in ATP corresponds to increased cytotoxicity or anti-proliferative effects.
-
Cell Seeding: Seed the selected cancer cell lines into 96-well clear-bottom, white-walled plates at their predetermined optimal densities. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin. Treat the cells with the compounds and incubate for 72 hours.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the logarithm of compound concentration.
-
Calculate the GI50 (concentration causing 50% growth inhibition) using non-linear regression.
-
Data Presentation and Interpretation
The GI50 values across different cell lines provide a clear profile of the compound's cytotoxic potency and selectivity.
| Compound | MDA-MB-231 GI50 (µM) | A549 GI50 (µM) | HepG2 GI50 (µM) | HCT116 GI50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | 0.08 ± 0.02 | 0.15 ± 0.04 | 0.21 ± 0.05 | 0.11 ± 0.03 |
Interpretation: Potent GI50 values (sub-micromolar to low micromolar) against one or more cell lines could indicate a promising anticancer agent. Comparing these values with the EC50/IC50 from functional assays (MAO, PD-1/PD-L1) is critical for assessing the therapeutic window and specificity of the compound.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered in vitro validation strategy for this compound. By systematically progressing from the most probable target (Monoamine Oxidase) to high-value immuno-oncology targets (PD-1/PD-L1) and broad cytotoxicity, this framework enables a comprehensive and efficient characterization of the compound's biological activity.
Positive results in any of these assays would trigger a clear set of next steps. For instance, potent and selective MAO-B inhibition would warrant further investigation in models of Parkinson's disease. A confirmed hit in the PD-1/PD-L1 assay would lead to secondary assays, such as antigen-specific T-cell recall assays, to further validate its immune-modulating effects.[15] This structured approach ensures that research efforts are directed logically, maximizing the potential for discovering a novel therapeutic agent from the versatile naphthalene scaffold.
References
-
Crown Bioscience. (2024). How to Evaluate the Success of Anti-PD-1 Drugs In Vitro? Crown Bioscience Blog. [Link]
-
ResearchGate. (n.d.). In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action | Request PDF. [Link]
-
Li, Y., et al. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC - NIH. [Link]
-
Reaction Biology. (n.d.). PD1-PDL1 Immune Checkpoint Biochemical Assay. [Link]
-
Wang, Z., et al. (2023). Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. PubMed. [Link]
-
InnoSer. (2024). Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay. [Link]
-
DeMarco, A. T., et al. (2019). In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action. ACS Medicinal Chemistry Letters. [Link]
-
ChemistryViews. (2022). Synthesis of Naphthalene-Containing Natural Products. [Link]
- Google Patents. (n.d.).
-
Crown Bioscience. (2024). SITC 2024 Poster: A Novel In Vitro Assay to Evaluate the Potency of Anti-PD-1 and Anti-PD-L1 Drugs in NSCLC. [Link]
-
Taylor & Francis Online. (n.d.). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. [Link]
-
ACS Omega. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. [Link]
-
ResearchGate. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF. [Link]
-
PubMed. (2020). In Vitro Assays to Study PD-1 Biology in Human T Cells. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. [Link]
Sources
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Naphthalene-Containing Natural Products - ChemistryViews [chemistryviews.org]
- 3. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. blog.crownbio.com [blog.crownbio.com]
"cross-validation of analytical methods for 2-(Naphthalen-1-YL)propan-2-amine"
An In-Depth Guide to the Cross-Validation of Analytical Methods for 2-(Naphthalen-1-YL)propan-2-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require robust and comparable analytical data across different platforms or laboratories. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative regulatory guidelines.
Introduction: The Imperative of Method Comparability
In pharmaceutical development, the analytical methods used to quantify a drug substance or its metabolites are the bedrock of safety and efficacy assessments. As a project evolves, it is common for analytical methodologies to be refined or for samples to be analyzed at different sites, potentially using different techniques. This introduces a critical risk: are the data generated by these different methods comparable? Cross-validation is the empirical process designed to answer this question, ensuring data integrity and consistency throughout the drug's lifecycle.[1][2][3]
The focus of this guide, this compound, is a naphthalene derivative. Its aromatic structure lends itself to certain analytical techniques, while the primary amine group presents other opportunities and challenges. This guide will compare a robust, widely accessible High-Performance Liquid Chromatography (HPLC) method with fluorescence detection against a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on method validation, which form the foundation of this guide.[5][6][7] Cross-validation specifically aims to determine if the data obtained from two different analytical methods are comparable.[1]
Rationale for Method Selection
The choice of analytical methods is driven by the physicochemical properties of the analyte and the intended application of the method. For this compound, we have selected two powerful, yet distinct, techniques.
-
Method A: Reversed-Phase HPLC with Fluorescence Detection (RP-HPLC-FLD): The naphthalene moiety of the analyte is an intrinsic fluorophore. This allows for highly sensitive and selective detection without the need for derivatization, which can introduce variability.[8][9] RP-HPLC is a robust and cost-effective technique, making it ideal for routine quality control or high-throughput screening environments.
-
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers unparalleled selectivity and sensitivity.[10] By monitoring a specific precursor-to-product ion transition, UPLC-MS/MS can accurately quantify the analyte even in complex biological matrices with minimal interference.[11][12] The primary amine is readily protonated, making it highly suitable for positive-ion electrospray ionization (ESI). This method is the gold standard for bioanalytical studies supporting pharmacokinetic and toxicokinetic assessments.
The logical comparison of these two methods provides a comprehensive understanding of their respective performance characteristics.
Caption: Logical comparison of RP-HPLC-FLD and UPLC-MS/MS methods.
Experimental Protocols
Prior to cross-validation, each method must be fully validated according to ICH Q2(R2) guidelines to establish its individual performance characteristics.[13] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.[4][14]
Method A: RP-HPLC with Fluorescence Detection
Rationale: This method leverages the analyte's naphthalene ring for sensitive fluorescence detection. A C18 column is chosen for its excellent retention of aromatic compounds. The gradient elution ensures adequate separation from potential impurities and matrix components while maintaining a reasonable run time.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 85% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection (FLD): Excitation at 280 nm, Emission at 340 nm.
-
-
Sample Preparation (for Biological Matrix - Plasma):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Method B: UPLC-MS/MS
Rationale: This method is designed for ultimate selectivity and sensitivity. UPLC is used to achieve faster separations and sharper peaks. Positive electrospray ionization is selected because the primary amine group is easily protonated. Multiple Reaction Monitoring (MRM) ensures that only the specific analyte is quantified.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 90% B over 3 minutes, hold for 0.5 minutes, return to 20% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: For this compound (MW: 185.26[15]), the transition would be m/z 186.1 -> [product ion]. Note: The specific product ion would be determined during method development by infusing the standard.
-
Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150 °C, Desolvation Temp: 400 °C).
-
-
Sample Preparation (for Biological Matrix - Plasma):
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load 100 µL of plasma sample (pre-treated with internal standard).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in mobile phase A for injection.
-
Cross-Validation: Experimental Design and Acceptance Criteria
The goal of cross-validation is to compare the data from two validated analytical methods.[1] This is essential when data from both methods will be combined or compared within a study.[16][17]
Workflow
The cross-validation process involves analyzing the same set of samples using both the "reference" method (e.g., the original validated method, UPLC-MS/MS) and the "comparator" method (e.g., the new method, RP-HPLC-FLD).
Sources
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tijer.org [tijer.org]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples | MDPI [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. database.ich.org [database.ich.org]
- 14. propharmagroup.com [propharmagroup.com]
- 15. 1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity of 2-(Naphthalen-1-YL)propan-2-amine and Other Stimulants: A Guide for Researchers
This guide provides an in-depth technical comparison of the neurotoxic potential of 2-(Naphthalen-1-YL)propan-2-amine and other well-characterized stimulants, namely methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA). As direct neurotoxicity data for this compound is limited, this analysis will incorporate findings on its close structural analog, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA, methamnetamine), to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The assessment of neurotoxicity is a critical component in the evaluation of novel psychoactive compounds. Stimulants, as a class, are known to exert varying degrees of neurotoxic effects, primarily targeting monoaminergic systems in the brain. Understanding the comparative neurotoxicity of new chemical entities in relation to established compounds like methamphetamine and MDMA is essential for predicting potential adverse effects and informing drug development strategies. This guide synthesizes current knowledge on the neurotoxic mechanisms of these stimulants and provides detailed experimental protocols for their evaluation.
Mechanisms of Stimulant-Induced Neurotoxicity
The neurotoxicity of stimulants is a complex process involving multiple interconnected pathways. While the specific effects can vary between compounds, common mechanisms include oxidative stress, excitotoxicity, and neuroinflammation, often culminating in neuronal apoptosis.[1][2]
Methamphetamine is a potent neurotoxin that primarily damages dopaminergic and serotonergic nerve terminals.[1] Its neurotoxicity is attributed to a cascade of events initiated by excessive dopamine release, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[3] This, in turn, can trigger mitochondrial dysfunction, endoplasmic reticulum stress, and activate apoptotic pathways.[3] Furthermore, methamphetamine can induce excitotoxicity through the excessive release of glutamate and subsequent overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium and activation of neuronal nitric oxide synthase (nNOS).[4] Neuroinflammatory responses, characterized by the activation of microglia and astrocytes, also play a significant role in methamphetamine-induced neuronal damage.[5]
MDMA (Ecstasy) is known for its selective neurotoxicity towards serotonergic neurons.[6] Similar to methamphetamine, its neurotoxic effects are linked to oxidative stress, mitochondrial dysfunction, and apoptosis.[7] The metabolism of MDMA can produce neurotoxic metabolites that contribute to its damaging effects.[8] Hyperthermia is a significant factor that exacerbates MDMA-induced neurotoxicity.[9]
Comparative Neurotoxicity Data
Direct comparative studies evaluating the neurotoxicity of this compound or MNA alongside methamphetamine and MDMA are scarce. The following table summarizes key neurotoxic parameters gathered from various sources to facilitate a preliminary comparison. It is important to note that these values are from different experimental setups and should be interpreted with caution.
| Compound | Primary Neuronal Target | Key Neurotoxic Effects | Quantitative Data (Example) |
| Methamphetamine | Dopaminergic & Serotonergic Neurons | Dopamine depletion, nerve terminal degeneration, microglial activation, oxidative stress.[1][11] | IC50 for Dopamine Uptake Inhibition: 0.14 ± 0.01 µM (rat brain synaptosomes).[12] |
| MDMA | Serotonergic Neurons | Serotonin depletion, axonal damage, apoptosis of cortical neurons.[6][7] | - |
| MNA (analog of this compound) | Monoaminergic Systems (presumed) | Increased spontaneous motion, hyperthermia, reduced motor coordination, microglial morphology changes.[10] | MNA (10 µM) induced a significant increase in dopamine levels in rat synaptosomes.[13] |
Signaling Pathways in Stimulant Neurotoxicity
The neurotoxic effects of stimulants are mediated by complex intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate the key pathways involved in methamphetamine-induced neurotoxicity and a generalized pathway for stimulant-induced neuroinflammation.
Experimental Protocols
To facilitate comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments used to assess stimulant-induced neurotoxicity.
In Vitro Neurotoxicity Assessment
1. Neurite Outgrowth Assay
This assay assesses the effects of a compound on the development and integrity of neuronal processes, a key indicator of neurotoxicity.[14][15]
-
Cell Culture:
-
Thaw and plate human iPSC-derived neurons or a suitable neuronal cell line (e.g., SH-SY5Y) onto laminin-coated 384-well plates.[16]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2 for the appropriate duration to allow for differentiation and neurite extension (typically 24-72 hours).[16]
-
-
Compound Treatment:
-
Staining and Imaging:
-
At the end of the incubation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Stain the cells with an antibody against a neuronal marker such as β-III tubulin to visualize neurites, and a nuclear stain like DAPI.
-
Acquire images using a high-content imaging system.[14]
-
-
Data Analysis:
-
Quantify neurite length, number of branches, and number of neurites per cell using automated image analysis software.
-
Assess cell viability by counting the number of intact nuclei.
-
Compare the effects of the test compounds to the vehicle control to determine the concentration-dependent inhibition of neurite outgrowth.
-
2. Microelectrode Array (MEA) Assay
MEA technology allows for the non-invasive, real-time measurement of the electrical activity of neuronal networks, providing a functional assessment of neurotoxicity.[17][18]
-
Cell Culture on MEA Plates:
-
Coat 48-well MEA plates with an appropriate substrate (e.g., poly-L-lysine).[18]
-
Plate primary cortical neurons or iPSC-derived neurons onto the electrode grid in each well.[4]
-
Culture the neurons for a period that allows for the development of a spontaneously active and synchronized network (typically 12-14 days in vitro).[17]
-
-
Electrophysiological Recording and Compound Addition:
-
Data Analysis:
-
Analyze the recorded data to determine changes in key electrophysiological parameters compared to baseline and vehicle controls.
-
A significant alteration in firing rate, bursting behavior, or network synchrony indicates a potential neurotoxic effect.
-
At the end of the experiment, a cell viability assay can be performed to distinguish between functional neurotoxicity and cytotoxicity.[6]
-
In Vivo Neurotoxicity Assessment
1. Rodent Model of Stimulant Neurotoxicity
This protocol describes a general framework for assessing the neurotoxic effects of stimulants in rodents (rats or mice).[19][20]
-
Animal Dosing:
-
House adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) under standard laboratory conditions.
-
Administer the test compounds (this compound, methamphetamine, MDMA) or vehicle via a relevant route (e.g., intraperitoneal injection, oral gavage). The dosing regimen can be acute (single high dose) or chronic (repeated doses over several days).[11][21]
-
Monitor the animals for behavioral changes (e.g., locomotor activity, stereotypy) and physiological parameters (e.g., core body temperature).[11]
-
-
Tissue Collection and Processing:
-
At a predetermined time point after the final dose (e.g., 72 hours to 7 days), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.[22]
-
Dissect the brains and post-fix them in paraformaldehyde before transferring to a sucrose solution for cryoprotection.
-
Section the brains on a cryostat or vibratome.[3]
-
-
Neurochemical and Histological Analysis:
-
Neurotransmitter Levels: For a separate cohort of animals, dissect specific brain regions (e.g., striatum, hippocampus) and measure dopamine and serotonin levels and their metabolites using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections for markers of neuronal damage (e.g., Fluoro-Jade), dopaminergic terminals (tyrosine hydroxylase, DAT), serotonergic terminals (SERT), and neuroinflammation (Iba-1 for microglia, GFAP for astrocytes).[22]
-
2. Iba-1 Immunohistochemistry for Microglial Activation
This protocol details the staining procedure to visualize microglia and assess their activation state, a key indicator of neuroinflammation.[5][22]
-
Tissue Preparation:
-
Use free-floating or slide-mounted brain sections from the in vivo study.
-
Wash the sections in phosphate-buffered saline (PBS).
-
-
Antigen Retrieval (if necessary):
-
Incubate sections in a citrate buffer at an elevated temperature.
-
-
Blocking:
-
Incubate the sections in a blocking solution containing normal serum (e.g., normal goat serum) and a detergent (e.g., Triton X-100) in PBS for 1-2 hours at room temperature to prevent non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1) diluted in the blocking solution overnight at 4°C.[3]
-
-
Secondary Antibody Incubation:
-
Wash the sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.[22]
-
-
Mounting and Imaging:
-
Wash the sections in PBS.
-
Mount the sections onto glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image the sections using a fluorescence or confocal microscope.
-
-
Analysis:
-
Qualitatively and quantitatively assess changes in Iba-1 immunoreactivity and microglial morphology. Activated microglia typically exhibit a more amoeboid shape with retracted processes compared to the ramified morphology of resting microglia.
-
Conclusion
This guide provides a framework for the comparative assessment of the neurotoxicity of this compound and other stimulants. The presented mechanisms, data, and experimental protocols offer a foundation for researchers to design and execute studies that can elucidate the neurotoxic potential of novel compounds. A multi-faceted approach, combining in vitro and in vivo models, is crucial for a comprehensive understanding of a compound's neurotoxic profile. The insights gained from such studies are invaluable for guiding drug development and ensuring the safety of new chemical entities.
References
- Chamorro, A., Dirnagl, U., Urra, X., & Planas, A. M. (2016). Neuroprotection in acute stroke: targeting excitotoxicity, oxidative and nitrosative stress, and inflammation. The Lancet Neurology, 15(8), 869-881.
- Harrill, J. A., Robinette, B. L., Mundy, W. R. (2012). Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set. Toxicology and Applied Pharmacology, 262(2), 141-151.
- Krasnova, I. N., & Cadet, J. L. (2009). Methamphetamine toxicity and messengers of death. Brain research reviews, 60(2), 379–407.
- Lee, H. J., Lee, J. H., Kim, J. H., Kim, J. H., Lee, S. Y., & Kim, J. H. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Archives of Pharmacal Research, 45(3), 211-222.
- Capela, J. P., Carmo, H., Remião, F., Bastos, M. L., Meisel, A., & Carvalho, F. (2009). Molecular and cellular mechanisms of ecstasy-induced neurotoxicity: an overview. Molecular neurobiology, 39(3), 210–271.
- Loftis, J. M., & Janowsky, A. (2014). Neuroimmune basis of methamphetamine toxicity. International review of neurobiology, 118, 165–197.
- Li, Z., & Xia, M. (2019). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. STAR protocols, 1(2), 100084.
- McConnell, E. R., McClain, M. A., Ross, J., Lefew, W. R., & Shafer, T. J. (2012). Neurotoxicity screening with high-throughput microelectrode arrays. Toxicology, 292(2-3), 136-144.
-
MD Biosciences. (n.d.). Neurite Outgrowth In Vitro Assay. Retrieved from [Link]
- Novellino, F., Iannone, M., De Deurwaerdère, P., & Di Giovanni, G. (2011). Development of micro-electrode array based tests for neurotoxicity: assessment of interlaboratory reproducibility with neuroactive chemicals. Frontiers in neuroengineering, 4, 4.
- Sirenko, O., Hesley, J., & Cromwell, E. F. (2019). Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay.
- Capela, J. P., Gouveia, A. M., Meisel, A., & Carvalho, F. (2006). The proposed pathway for MDMA metabolism to neurotoxic metabolites. Current drug metabolism, 7(6), 615-626.
-
Cyprotex. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]
- Vorhees, C. V., & Williams, M. T. (2016). Issues in the design, analysis, and application of rodent developmental neurotoxicology studies.
- Cadet, J. L., Jayanthi, S., & Deng, X. (2003). Speed kills: cellular and molecular bases for methamphetamine neurotoxicity. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 17(13), 1775–1788.
- Sharma, H. S., & Ali, S. F. (2008). Development of in vivo drug-induced neurotoxicity models. Expert opinion on drug metabolism & toxicology, 4(12), 1515-1531.
-
Wikipedia. (2023, November 26). Methamnetamine. Retrieved from [Link]
- Castañé, A., & Berrendero, F. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Pharmacology, 15, 1367406.
- Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International journal of molecular sciences, 19(2), 534.
- De Deurwaerdère, P., Nava, F., Frau, R., Spiga, S., & Di Chiara, G. (2020).
- Sriram, K., Miller, D. B., & O'Callaghan, J. P. (2006). A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse. Psychopharmacology, 184(3-4), 429–440.
- Kim, H., Lee, S. Y., Lee, J. H., Kim, J. H., Lee, H. J., & Kim, J. H. (2021). Changes in the dopamine level induced by MNA and METH. Psychopharmacology, 238(10), 2895-2907.
- Krasnova, I. N., & Cadet, J. L. (2009). Amphetamine toxicities: classical and emerging mechanisms. Annals of the New York Academy of Sciences, 1187, 101–121.
- Deadwyler, S. A., Hampson, R. E., & Song, D. (2022). Probing the Neural Circuitry Targets of Neurotoxicants In Vivo Through High Density Silicon Probe Brain Implants. Frontiers in toxicology, 4, 857321.
- Davidson, C., Gow, A. J., Lee, T. H., & Ellinwood, E. H. (2001). Neurotoxicity of methamphetamine and 3,4-methylenedioxymethamphetamine. The Journal of pharmacy and pharmacology, 53(8), 1037–1047.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methamnetamine - Wikipedia [en.wikipedia.org]
- 3. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. policycommons.net [policycommons.net]
- 5. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 6. Development of Micro-Electrode Array Based Tests for Neurotoxicity: Assessment of Interlaboratory Reproducibility with Neuroactive Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons [jove.com]
- 11. A comparison of the physiological, behavioral, neurochemical and microglial effects of methamphetamine and 3,4-methylenedioxymethamphetamine in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdbneuro.com [mdbneuro.com]
- 16. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurotoxicity Screening with High-Throughput Microelectrode Arrays | Axion Biosystems [axionbiosystems.com]
- 19. researchgate.net [researchgate.net]
- 20. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Consequences of Acute or Chronic Methylphenidate Exposure Using Ex Vivo Neurochemistry and In Vivo Electrophysiology in the Prefrontal Cortex and Striatum of Rats | MDPI [mdpi.com]
- 22. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
A Comparative Guide to the In Vivo Validation of 2-(Naphthalen-1-YL)propan-2-amine's Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 2-(Naphthalen-1-YL)propan-2-amine, a novel psychoactive compound with hypothesized therapeutic potential in neuropsychiatric disorders. Drawing upon established methodologies for the preclinical assessment of monoamine reuptake inhibitors and releasing agents, this document outlines a logical, evidence-based approach to characterizing its efficacy and safety profile. Furthermore, it offers a comparative analysis against established therapeutic agents, providing context for its potential advantages and liabilities.
Introduction: Hypothesized Therapeutic Potential of this compound
While direct in vivo studies on this compound are not extensively documented in publicly available literature, its chemical structure, featuring a naphthalene ring linked to a propan-2-amine moiety, bears a strong resemblance to known monoamine modulators. Specifically, its isomer, 1-(Naphthalen-1-YL)propan-2-amine, has been identified as a releasing agent for serotonin, norepinephrine, and dopamine[1]. This structural similarity provides a strong rationale for hypothesizing that this compound may also interact with monoamine transporters (SERT, NET, and DAT), potentially acting as a reuptake inhibitor or releasing agent[2][3].
Such a mechanism of action suggests potential therapeutic applications in conditions where monoaminergic neurotransmission is dysregulated, including:
-
Depression and Anxiety Disorders: Many established antidepressants function by increasing the synaptic availability of serotonin and/or norepinephrine[4][5][6][7][8].
-
Substance Use Disorders: Modulation of dopamine and serotonin pathways is a key strategy in the development of treatments for addiction[9].
This guide, therefore, outlines a rigorous in vivo validation pathway to systematically investigate these possibilities and benchmark the compound against existing therapies.
A Phased In Vivo Validation Workflow
The following experimental workflow is designed to provide a comprehensive assessment of the therapeutic potential and safety of this compound.
Caption: Phased in vivo validation workflow for this compound.
Phase 1: Acute Behavioral and Mechanistic Profiling
The initial phase aims to understand the compound's fundamental effects on behavior and neurochemistry.
Experimental Protocol 1: Locomotor Activity and Stereotypy Assessment
-
Rationale: To determine the stimulant or sedative properties of the compound, which is a hallmark of many centrally acting drugs[10][11]. This is crucial for identifying its potential for abuse and for dose selection in subsequent studies.
-
Methodology:
-
Acclimate rodents (mice or rats) to an open-field arena equipped with infrared beams or video tracking software[12][13].
-
Administer a range of doses of this compound (and a vehicle control) via a relevant route (e.g., intraperitoneal injection).
-
Record locomotor activity (distance traveled, rearing frequency) and stereotyped behaviors (repetitive, non-functional movements) for a defined period (e.g., 60-120 minutes)[14].
-
Analyze the data to generate a dose-response curve for each behavioral parameter.
-
Experimental Protocol 2: Conditioned Place Preference (CPP)
-
Rationale: To assess the rewarding or aversive properties of the compound, providing an early indication of its abuse potential[15][16][17][18][19].
-
Methodology:
-
Pre-Conditioning (Habituation): Allow animals to freely explore a two-compartment apparatus with distinct visual and tactile cues, and record baseline preference for each compartment.
-
Conditioning: Over several days, pair the administration of this compound with confinement to one compartment and vehicle administration with the other compartment.
-
Post-Conditioning (Preference Test): Place the animals back in the apparatus with free access to both compartments and measure the time spent in each.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a decrease suggests conditioned place aversion.
-
Experimental Protocol 3: In Vivo Microdialysis
-
Rationale: To directly measure the effects of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in key brain regions associated with mood and reward (e.g., nucleus accumbens, prefrontal cortex)[20][21][22][23][24]. This provides direct evidence of its mechanism of action.
-
Methodology:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Administer this compound and continue collecting samples at regular intervals.
-
Analyze the dialysate for neurotransmitter concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Phase 2: Efficacy in Animal Models of Disease
Based on the findings from Phase 1, the compound's efficacy will be tested in relevant animal models.
-
For Antidepressant/Anxiolytic Potential:
-
Chronic Mild Stress (CMS) Model: This model induces a state of anhedonia (a core symptom of depression) in rodents, which can be measured by a decrease in sucrose preference. The ability of chronic treatment with this compound to reverse this deficit would be a strong indicator of antidepressant-like efficacy[8].
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These tests are widely used to screen for antidepressant activity. A decrease in immobility time after acute administration of the compound is indicative of potential antidepressant effects[6].
-
-
For Anti-Addiction Potential:
-
Drug Self-Administration Model: This is the gold standard for assessing the reinforcing effects of drugs and the potential of a new compound to reduce drug-seeking behavior. Animals are trained to press a lever to receive an infusion of an addictive substance (e.g., cocaine). The ability of this compound to decrease lever pressing for the addictive drug would suggest therapeutic potential.
-
Phase 3: Safety and Toxicology
A critical component of the validation process is a thorough assessment of the compound's safety profile.
-
Core Safety Pharmacology Studies: As mandated by regulatory bodies like the FDA and EMA, these studies assess the effects of the drug on vital organ systems[25][26][27][28].
-
Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test is used to systematically assess behavioral and neurological changes[27][29].
-
Cardiovascular System: Telemeterized animals are used to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters.
-
Respiratory System: Whole-body plethysmography is used to measure respiratory rate and tidal volume.
-
-
Acute and Repeat-Dose Toxicology: These studies are designed to identify the target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).
Comparative Analysis with Alternative Compounds
The therapeutic potential of this compound can be benchmarked against existing drugs with similar mechanisms of action.
Comparison with a Selective Serotonin Reuptake Inhibitor (SSRI) - Fluoxetine
| Feature | This compound (Hypothesized) | Fluoxetine |
| Mechanism of Action | Potential monoamine reuptake inhibitor/releasing agent (SERT, NET, DAT) | Selective Serotonin Reuptake Inhibitor (SSRI)[30] |
| Onset of Action | Potentially rapid, especially if it has a releasing component. | Delayed (weeks) |
| Abuse Potential | Possible, particularly if it has significant dopaminergic activity. | Low |
| Side Effect Profile | May include stimulant-like effects (insomnia, anorexia) or cardiovascular effects. | Nausea, headache, insomnia, sexual dysfunction |
| Efficacy in Animal Models | To be determined. | Effective in chronic mild stress, forced swim test. |
Comparison with a Psychostimulant - Amphetamine
| Feature | This compound (Hypothesized) | Amphetamine |
| Mechanism of Action | Potential monoamine reuptake inhibitor/releasing agent (SERT, NET, DAT) | Dopamine and norepinephrine releasing agent[10] |
| Abuse Potential | To be determined, but likely lower if it has significant serotonergic activity. | High |
| Therapeutic Use | Potential for depression, anxiety, or substance use disorders. | ADHD, narcolepsy |
| Neurotoxicity | Possible, needs to be evaluated. | Can be neurotoxic at high doses. |
| Locomotor Effects | Dose-dependent increase in locomotor activity and stereotypy. | Potent locomotor stimulant[10] |
Conclusion
The proposed in vivo validation framework provides a systematic and scientifically rigorous pathway to elucidate the therapeutic potential of this compound. By integrating behavioral, neurochemical, and safety pharmacology studies, a comprehensive profile of the compound can be established. The comparative analysis with established drugs like fluoxetine and amphetamine will be crucial in defining its unique therapeutic niche and potential advantages. While the hypothesized properties are based on structural analogy, the empirical data generated through this workflow will be the ultimate determinant of its clinical viability.
References
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399. [Link]
-
Bang-Andersen, B., Bymaster, F. P., Golembiowska, K., & Kowalska, M. (2012). Effects of the triple reuptake inhibitor amitifadine on extracellular levels of monoamines in rat brain regions and on locomotor activity. Synapse, 66(11), 947-956. [Link]
-
Buchsbaum, M. S., Wu, J., DeLisi, L. E., Holcomb, H., Hazlett, E., Cooper-Langston, K., & Kessler, R. (1986). Frontal cortex and basal ganglia metabolic rates assessed by positron emission tomography with [18F]2-deoxyglucose in affective illness. Journal of affective disorders, 10(2), 137-152. [Link]
-
Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in rodents: a plea for caution. Progress in neuro-psychopharmacology & biological psychiatry, 33(4), 740-743. [Link]
-
Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews. Drug discovery, 4(9), 775-790. [Link]
-
Cunningham, C. L., Gena, C. V., & Broadbent, J. (1997). The conditioned place preference paradigm: a review of its use in understanding the rewarding effects of drugs. Neuroscience & Biobehavioral Reviews, 21(4), 445-454. [Link]
-
DeVane, C. L. (1994). Pharmacogenetics and drug metabolism of newer antidepressant agents. Journal of clinical psychiatry, 55 Suppl, 38-45. [Link]
-
Duman, R. S., Heninger, G. R., & Nestler, E. J. (1997). A molecular and cellular theory of depression. Archives of general psychiatry, 54(7), 597-606. [Link]
-
Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.net. [Link]
-
Fudala, P. J., & Iwamoto, E. T. (1986). Conditioned place preference with nicotine. Psychopharmacology, 90(2), 271-273. [Link]
-
Gage, G. J., & Kipke, D. R. (2011). In vivo microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(1), 1-5. [Link]
-
Imperato, A., & Di Chiara, G. (1984). Trans-striatal dialysis coupled to reverse phase high performance liquid chromatography with electrochemical detection: a new method for the study of the in vivo release of endogenous dopamine and metabolites. Journal of neuroscience : the official journal of the Society for Neuroscience, 4(4), 966-977. [Link]
-
Katz, R. J., & Gormezano, G. (1979). A rapid and inexpensive technique for assessing the reinforcing effects of opiate drugs. Pharmacology, biochemistry, and behavior, 11(2), 231-233. [Link]
-
Lasley, S. M., Burger, R. L., & Jobe, P. C. (1992). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Journal of neuroscience methods, 41(2), 125-133. [Link]
-
Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: Conceptual basis and preclinical evidence. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 3(1), 135-177. [Link]
-
Mucha, R. F., & Iversen, S. D. (1984). Reinforcing properties of morphine and naloxone revealed by conditioned place preferences: a procedural examination. Psychopharmacology, 82(3), 241-247. [Link]
-
NC3Rs. (n.d.). Safety pharmacology. Retrieved January 10, 2026, from [Link]
-
Nucro-Technics. (2025). Safety Pharmacology Studies. Retrieved January 10, 2026, from [Link]
-
Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336. [Link]
-
Sanberg, P. R., Moran, T. H., Kubos, K. L., & Coyle, J. T. (1983). Automated measurement of stereotypic behavior in rats. Behavioral neuroscience, 97(5), 830-832. [Link]
-
Charles River. (n.d.). Safety Pharmacology Studies. Retrieved January 10, 2026, from [Link]
-
Authier, S., et al. (2016). Safety pharmacology investigations on the nervous system: An industry survey. Journal of pharmacological and toxicological methods, 81, 1-9. [Link]
-
Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: update of the last decade. Addiction biology, 12(3-4), 227-462. [Link]
-
Fattore, L., & Fratta, W. (2011). Beyond the anandamide "bliss": the role of the endocannabinoid system in mediating drug addiction. British journal of pharmacology, 163(7), 1433-1448. [Link]
-
King, G. R., & Christensen, D. R. (2006). Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine. Synapse (New York, N.Y.), 60(5), 399-405. [Link]
-
Stevenson, G. W., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The journal of pain : official journal of the American Pain Society, 15(7), 744-755. [Link]
-
Zhang, A., et al. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]
-
Spruijt, B. M., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in behavioral neuroscience, 16, 868434. [Link]
-
Cameron, L. P., et al. (2023). Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. ACS chemical neuroscience, 14(1), 16-29. [Link]
-
San Diego Instruments. (2021). What is the Locomotor Activity Test?. Retrieved January 10, 2026, from [Link]
-
Actual Analytics. (2015). 24/7 Automated Behavior Tracking for Rodent Safety Pharmacology and Phenotyping. [Link]
-
Grimm, S. H., Höfner, G., & Wanner, K. T. (2015). Ex vivo assessment of binding site occupancy of monoamine reuptake inhibitors: Methodology and biological significance. Neuropharmacology, 92, 145-159. [Link]
-
Lee, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(20), 15456. [Link]
-
Romero, D., et al. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. International journal of molecular sciences, 24(13), 10839. [Link]
-
Chen, Y. J., et al. (2022). Amitriptyline Accelerates SERT Binding Recovery in a Rat 3,4-Methylenedioxymethamphetamine (MDMA) Model: In Vivo 4-[18F]-ADAM PET Imaging. International journal of molecular sciences, 23(13), 6982. [Link]
-
Kojima, S., et al. (2018). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. International journal of molecular sciences, 19(11), 3379. [Link]
-
Virtuous Lifesciences. (n.d.). 3-(dimethylamino)-1-(naphthalen-2-yl)propan-1-ol. Retrieved January 10, 2026, from [Link]
Sources
- 1. Buy 1-(Naphthalen-1-YL)propan-2-amine | 12687-37-5 [smolecule.com]
- 2. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 5. Experimental animal modeling of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Encore: Behavioural animal models of stress, depression and mood disorders [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Animal models of depression - Wikipedia [en.wikipedia.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 12. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Conditioned Place Preference/Aversion [btc.psych.ucla.edu]
- 17. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microdialysis and Neurotransmitter Analysis - Amuza Inc [amuzainc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. news-medical.net [news-medical.net]
- 24. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. | Semantic Scholar [semanticscholar.org]
- 25. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 26. Safety Pharmacology - IITRI [iitri.org]
- 27. nucro-technics.com [nucro-technics.com]
- 28. criver.com [criver.com]
- 29. Safety pharmacology investigations on the nervous system: An industry survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 2-(Naphthalen-1-YL)propan-2-amine and its Analogs: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of 2-(Naphthalen-1-YL)propan-2-amine and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and pharmacological profiles of these compounds. By presenting objective comparisons supported by experimental data, this guide aims to illuminate the nuanced structure-activity relationships within this class of compounds and to provide a framework for future research and development.
Introduction: The Naphthylisopropylamine Scaffold
The naphthylisopropylamine scaffold, a structural analog of phenethylamine, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. By replacing the phenyl ring of amphetamine with a naphthalene moiety, a range of compounds with unique interactions with biological targets can be generated. This compound, also known as 1-naphthylisopropylamine (1-NAP), and its positional isomer, 2-naphthylaminopropane (2-NAP or PAL-287), are central to understanding the potential of this chemical class. This guide will explore these two key compounds in detail, alongside a discussion of other relevant analogs, to provide a comprehensive overview of their comparative pharmacology.
Synthesis of Naphthylisopropylamines
The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the reductive amination of the corresponding ketone. For instance, 1-(naphthalen-1-yl)propan-2-one can be reacted with an amine source in the presence of a reducing agent to yield the desired product.
Below is a generalized workflow for the synthesis of naphthylisopropylamines:
Caption: Generalized synthetic workflow for naphthylisopropylamine analogs.
Head-to-Head Comparison: 1-NAP vs. 2-NAP
The primary focus of this guide is the direct comparison of the positional isomers 1-NAP and 2-NAP. Their differing pharmacological profiles highlight the critical role of the naphthalene ring's substitution pattern in determining biological activity.
Monoamine Oxidase (MAO) Inhibition
Both 1-NAP and 2-NAP have been evaluated for their ability to inhibit monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters. Experimental data reveals a significant difference in their inhibitory potency.
| Compound | Target | IC50 (nM) | Potency Relative to 1-NAP |
| This compound (1-NAP) | MAO-A | 5,630[1] | 1x |
| 2-Naphthylaminopropane (2-NAP) | MAO-A | 420[1][2] | ~13x higher |
Table 1: Comparative MAO-A Inhibitory Potency.
As illustrated in Table 1, 2-NAP is approximately 13-fold more potent as a MAO-A inhibitor than 1-NAP[1]. This stark difference underscores the sensitivity of the MAO-A active site to the spatial arrangement of the naphthalene moiety. Neither 1-NAP nor 2-NAP shows significant inhibition of MAO-B (IC50 > 100,000 nM)[1].
Monoamine Release
A key differentiator between these isomers lies in their activity as monoamine releasing agents. 2-NAP is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[2][3]. In contrast, the monoamine releasing activity of 1-NAP has not been reported in the scientific literature, suggesting it may be inactive or significantly less potent in this regard[1].
| Compound | Serotonin (SERT) Release EC50 (nM) | Norepinephrine (NET) Release EC50 (nM) | Dopamine (DAT) Release EC50 (nM) |
| This compound (1-NAP) | Not Assessed[1] | Not Assessed[1] | Not Assessed[1] |
| 2-Naphthylaminopropane (2-NAP) | 3.4[2][3] | 11.1[2][3] | 12.6[2][3] |
Table 2: Comparative Monoamine Releasing Activity.
The potent and balanced SNDRA profile of 2-NAP has led to its investigation as a potential therapeutic for substance use disorders[2]. The lack of data for 1-NAP in this area presents a significant knowledge gap and an opportunity for further research.
Psychostimulant Effects
Despite the structural similarity to amphetamine, both 1-NAP and 2-NAP have been shown to lack psychostimulant-like effects in rodent drug discrimination tests[1][2]. This is a noteworthy finding, particularly for 2-NAP, as potent dopamine releasers are typically associated with stimulant properties. This suggests that the concurrent serotonin release by 2-NAP may attenuate the stimulant effects of dopamine release.
Other Naphthalene-Based Analogs and Their Activities
The versatility of the naphthalene scaffold is further demonstrated by the diverse biological activities of other analogs.
-
Anticancer Activity: Derivatives such as 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol have shown promise as anticancer agents. Similarly, naphthalen-1-yloxyacetamide derivatives have been evaluated for their anti-proliferative effects against breast cancer cells.
-
Antimicrobial and Antibiotic Enhancement: Naphthyl-polyamine conjugates have been identified as having pronounced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and, in some cases, antifungal activity.
-
Serotonin Receptor Agonism: Analogs like 2-(1-Naphthyloxy)ethylamines have been developed as agonists for serotonin receptors.
-
Orexin Receptor Agonism: The naphthalene skeleton has been utilized to design potent orexin 2 receptor agonists.
While a direct head-to-head comparison of these analogs with this compound is often not available in the literature, their varied activities highlight the rich chemical space that can be explored by modifying the core naphthalene structure and its substituents.
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for key assays are provided below.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol outlines a fluorometric method for determining the MAO-A inhibitory potential of test compounds.
Caption: Workflow for a fluorometric MAO-A inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare working solutions of MAO-A enzyme, substrate, and fluorescent probe in the appropriate assay buffer. Prepare serial dilutions of the test compound.
-
Enzyme and Inhibitor Incubation: To the wells of a microplate, add the test compound dilutions and the MAO-A enzyme solution. Include positive control (e.g., clorgyline) and negative control (vehicle) wells. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[4][5][6][7]
Monoamine Transporter Uptake Assay
This protocol describes a cell-based assay to measure the inhibition of monoamine uptake by the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Caption: Workflow for a cell-based monoamine transporter uptake assay.
Detailed Steps:
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Cell Plating: Seed the cells into a 96-well microplate and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Initiate monoamine uptake by adding a solution containing a known concentration of the radiolabeled monoamine (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET).
-
Incubation: Incubate the plate for a defined time (e.g., 5-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Quantification: Lyse the cells and measure the amount of intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor). Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[8][9][10]
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals a fascinating and complex structure-activity landscape. The positional isomerism between 1-NAP and 2-NAP dramatically influences their pharmacological profiles, with 2-NAP emerging as a potent MAO-A inhibitor and a balanced SNDRA, while 1-NAP is a significantly weaker MAO-A inhibitor with uncharacterized monoamine releasing properties. This highlights the critical importance of subtle structural modifications in the design of novel psychoactive compounds.
A significant gap in the current understanding is the lack of data on the monoamine transporter interactions of 1-NAP. Future research should prioritize the evaluation of 1-NAP in monoamine uptake and release assays to provide a more complete head-to-head comparison with 2-NAP. Furthermore, the diverse biological activities observed in other naphthalene-based analogs suggest that this scaffold holds considerable promise for the development of novel therapeutics targeting a range of conditions, from substance use disorders to cancer. A systematic exploration of the structure-activity relationships of a broader range of naphthylisopropylamine analogs is warranted to unlock the full potential of this versatile chemical class.
References
Sources
- 1. 1-Naphthylaminopropane - Wikipedia [en.wikipedia.org]
- 2. Naphthylaminopropane - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-(Naphthalen-1-YL)propan-2-amine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2-(Naphthalen-1-YL)propan-2-amine. As a substituted aromatic amine, this compound requires careful management to protect laboratory personnel and the environment. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.
Hazard Identification and Risk Assessment: The Rationale for Caution
-
Structural Analogs: The parent compound, naphthalene, is classified as harmful if swallowed and is suspected of causing cancer[1]. More concerningly, related aromatic amines like 1-Naphthylamine and 2-Naphthylamine are classified as known or suspected human carcinogens[2][3]. 2-Naphthylamine, in particular, is a well-documented bladder carcinogen[2][4].
-
Inferred Hazards: An isomer, 2-(Naphthalen-2-yl)propan-2-amine, is listed with hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[5]. Given these precedents, it is imperative to handle this compound as, at a minimum, an irritant, acutely toxic, and a potential carcinogen.
-
Environmental Toxicity: Aromatic amines and naphthalene derivatives are often toxic to aquatic life with long-lasting effects[3]. Therefore, disposal into sanitary sewer systems is strictly prohibited to prevent significant environmental harm[6][7].
Based on this analysis, all waste containing this compound must be treated as hazardous waste .
Essential Personal Protective Equipment (PPE)
When handling waste streams containing this compound, a robust PPE protocol is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.
-
Body Protection: A lab coat is standard. For larger quantities or when cleaning spills, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound, especially in solid (dust) form or as a volatile solution, should be conducted inside a certified chemical fume hood to prevent inhalation[2][6].
Waste Segregation and Containerization Protocol
Proper segregation and containment are the first steps in a compliant disposal process. The core principle is to prevent hazardous reactions and ensure the waste is clearly identified for the disposal vendor[7].
Step-by-Step Containerization:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with amines and any solvents used. Do not use metal containers for corrosive waste. The container must have a secure, leak-proof screw cap.
-
Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label. The label must include:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration of all chemical constituents in the container.
-
The accumulation start date (the date the first drop of waste is added).
-
The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environment).
-
-
Collect the Waste:
-
Collect all waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, contaminated consumables).
-
Crucially, do not mix this waste with incompatible materials , such as strong oxidizing agents or acids, to prevent violent reactions[7].
-
-
Storage: Keep the waste container tightly sealed except when adding waste. Store it in a designated, well-ventilated satellite accumulation area (SAA) that is away from heat sources and direct sunlight[7]. Ensure secondary containment is in place to capture any potential leaks.
Spill Management Procedures
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
For a Minor Spill (Contained within the fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Maintain PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect Residue: Carefully scoop the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.
For a Major Spill (Outside of a fume hood, or a large volume):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Activate the fire alarm if there is a risk of fire or significant vapor exposure.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Major spills should only be handled by trained emergency responders.
Disposal Protocol: The Final Step
Disposal of this compound must be conducted through your institution's hazardous waste management program, in compliance with EPA regulations (or equivalent local and national laws)[8][9].
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [6][7]
Procedural Steps:
-
Ensure Proper Labeling: Double-check that the hazardous waste container is fully and accurately labeled.
-
Request Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup.
-
Documentation: Complete any required waste manifests or pickup request forms provided by your institution. This creates a "cradle-to-grave" record of the waste, as required by law.
-
Hand-off to Professionals: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic waste is high-temperature incineration[10].
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Potential carcinogenicity, irritant, acute toxicity, and environmental toxicity based on structural analogs[1][2][4][3][5]. |
| EPA Waste Code | Likely F-listed or U-listed | Specific code determined by the TSDF, but falls under regulations for discarded commercial chemical products or process wastes[11][12]. |
| Required PPE | Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat | Prevents skin, eye, and respiratory exposure to a potentially carcinogenic and irritating substance. |
| Container Type | Labeled, sealed HDPE or Glass | Chemical compatibility with amines and solvents; prevents leaks and hazardous reactions[7]. |
| Incompatible Wastes | Strong Acids, Oxidizing Agents | Risk of violent exothermic or gas-producing reactions. |
| Spill Cleanup | Inert Absorbent (Vermiculite, Sand) | Safely absorbs material without reacting. Combustible absorbents should be avoided for the initial cleanup. |
| Final Disposal | Licensed Hazardous Waste Vendor (via EHS) | Ensures compliant disposal, likely via incineration, protecting human health and the environment[7][8][10]. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Workflow for the compliant disposal of this compound waste.
References
-
PubChem. 1-(Naphthalen-1-YL)propan-2-amine. National Center for Biotechnology Information. [Link]
-
American Elements. (propan-2-yl)(propan-2-ylidene)amine. American Elements. [Link]
-
U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
-
SKC Inc. SDS - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]
-
International Labour Organization. ICSC 0610 - 2-NAPHTHYLAMINE. ILO. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. NCBI. [Link]
-
U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. EPA. [Link]
-
Czubacka, E., et al. 2-NAPHTHYLAMINE TOXICITY. Medycyna Pracy. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Carl ROTH. Naphthalene - Safety Data Sheet. Carl ROTH. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
-
PubChem. 2-Naphthalen-1-ylpropan-2-ol. National Center for Biotechnology Information. [Link]
-
International Agency for Research on Cancer (IARC). 2-NAPHTHYLAMINE. IARC Publications. [Link]
-
Mikrolab. Aromatic Amine Cleaning/Developing Solution SAFETY DATA SHEET. Mikrolab. [Link]
-
PubChem. 3-(Naphthalen-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]
-
U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]
-
PubChem. 2-Naphthylamine. National Center for Biotechnology Information. [Link]
-
Al-Gheni, F. A., et al. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Penta chemicals. 1-Naphthylamine - SAFETY DATA SHEET. Penta chemicals. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. EPA. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 5. 90299-04-0|2-(Naphthalen-2-yl)propan-2-amine|BLD Pharm [bldpharm.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. wku.edu [wku.edu]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Navigating the Uncharted: A Safety and Handling Guide for 2-(Naphthalen-1-YL)propan-2-amine
In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are a daily reality. While established chemicals come with a wealth of safety data, newer entities like 2-(Naphthalen-1-YL)propan-2-amine often exist in a gray area where comprehensive hazard information is not yet available. This guide is crafted to provide you, our trusted research partners, with a robust framework for the safe handling of this compound. In the absence of a specific Safety Data Sheet (SDS), we will apply the precautionary principle, drawing on data from structurally similar aromatic amines to ensure the highest level of safety in your laboratory.
Disclaimer: The following recommendations are based on the potential hazards associated with analogous compounds. A comprehensive risk assessment should be performed for your specific laboratory conditions.
I. Hazard Analysis: Inferring Risk from Chemical Structure
This compound's structure, featuring a naphthalene ring system and a primary amine group, places it in the class of aromatic amines. Aromatic amines as a class are known for their potential for toxicity, and some, like 2-naphthylamine, are confirmed human carcinogens[1][2]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.
Potential Hazards:
-
Carcinogenicity: Suspected of causing cancer[3].
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[4].
-
Skin and Eye Irritation/Corrosion: May cause skin irritation or serious eye damage[4].
-
Sensitization: May cause an allergic skin reaction.
-
Aquatic Toxicity: May be harmful or toxic to aquatic life.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for significant health risks, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. Should meet ANSI Z.87.1 standards[5]. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities[5][6]. | |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated[5][7]. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage[5][7]. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills, particularly when handling significant quantities[7]. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted[5][7]. | |
| Respiratory Protection | Respirator | Use of a NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid form to avoid dust inhalation or when adequate ventilation is not available[5][8]. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
A. Preparation and Engineering Controls:
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid and liquid amine spills.
B. Handling Procedure:
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a fume hood. Use equipment that is in good condition and appropriate for the scale of the reaction.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.
C. Accidental Release Measures:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material to contain the substance[9].
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container[9][10].
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
-
Reporting: Report all spills to your laboratory supervisor and Environmental Health & Safety (EHS) department[9].
IV. Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical final step to protect both personnel and the environment.
-
Waste Identification: All waste containing this compound, including contaminated lab supplies, must be treated as hazardous waste[9].
-
Segregation: Keep waste streams containing this compound separate from other chemical waste to prevent potentially hazardous reactions[9].
-
Containerization: Use clearly labeled, sealed, and compatible containers for waste collection.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company[9][10][11]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [9][10][11].
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 2-(NAPHTHALEN-5-YL)PROPAN-2-AMINE Safety Data Sheets(SDS) lookchem. (n.d.).
- 90299-04-0 | 2-(Naphthalen-2-yl)propan-2-amine | Aryls | Ambeed.com. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 2-naphthalen-1-ylpropan-2-ol - ChemicalBook. (2025-07-26).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-24).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment | US EPA. (2025-09-12).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07).
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- ICSC 0610 - 2-NAPHTHYLAMINE. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2007-04-16).
- 3-AMINO-3-NAPHTHALEN-2-YL-PROPAN-1-OL Safety Data Sheets - Echemi. (n.d.).
- Propanamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) Safety Data Sheets - Echemi. (n.d.).
- 1202751-78-7 | 2-(Naphthalen-2-yl)propan-2-amine hydrochloride - ChemScene. (n.d.).
- 2-(propan-2-yloxy)naphthalene-1-carbaldehyde - Sigma-Aldrich. (n.d.).
- Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. (2022-06-06).
- 2-Naphthylamine | C10H9N | CID 7057 - PubChem. (n.d.).
- Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
Sources
- 1. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]
- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
